molecular formula C14H16N2 B1529245 5-(Piperidin-4-yl)isoquinoline CAS No. 1256807-40-5

5-(Piperidin-4-yl)isoquinoline

Cat. No.: B1529245
CAS No.: 1256807-40-5
M. Wt: 212.29 g/mol
InChI Key: RWKZEWOPMRXZBH-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)isoquinoline is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Piperidin-4-yl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-4-yl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-4-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-12-10-16-9-6-14(12)13(3-1)11-4-7-15-8-5-11/h1-3,6,9-11,15H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZEWOPMRXZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC3=C2C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Piperidin-4-yl)isoquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5-(Piperidin-4-yl)isoquinoline Scaffold: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The fusion of privileged scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced therapeutic potential. This guide provides a comprehensive technical overview of the 5-(Piperidin-4-yl)isoquinoline core, a structure that marries the rich pharmacological heritage of the isoquinoline ring system with the favorable pharmacokinetic properties conferred by the piperidine moiety. Isoquinoline and its derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting activities ranging from anticancer to antimicrobial.[1][2] Concurrently, the piperidine ring is a ubiquitous feature in pharmaceuticals, often employed to enhance solubility, bioavailability, and target engagement.[3] This document, intended for researchers and drug development professionals, will dissect the chemical properties, propose robust synthetic strategies, and explore the promising biological rationale for developing drug candidates based on this hybrid scaffold.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a foundational structure in pharmacology.[1][4] Its inherent chemical properties make it a versatile starting point for drug design.

  • Chemical and Physical Properties: Isoquinoline is a weak base with a pKa of approximately 5.14, allowing it to form salts and interact with biological targets through ionic bonding.[4] It is generally soluble in organic solvents and dilute acids.[4][5] The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring towards electrophilic substitution, which preferentially occurs on the benzene ring at the C-5 and C-8 positions.[5][6] Conversely, the C-1 position is susceptible to nucleophilic attack.[5]

  • Biological Significance: The isoquinoline nucleus is the backbone of numerous alkaloids with potent medicinal properties, including the vasodilator papaverine and the antimicrobial agent berberine.[4][7] Synthetic derivatives have been developed as anticancer agents (e.g., topoisomerase I inhibitors), anti-inflammatory compounds, antivirals, and neuroprotective agents.[2][3][8][9] This broad spectrum of activity underscores the ability of the isoquinoline scaffold to present functional groups in a conformationally favorable manner for interaction with a wide range of biological macromolecules.

The Piperidine Moiety: A Key to Drug-Like Properties

The saturated heterocycle piperidine is one of the most common ring systems found in pharmaceuticals. Its inclusion in a molecule is a deliberate strategic choice to optimize its drug-like properties.

  • Pharmacokinetic Enhancement: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, which can significantly enhance aqueous solubility. This is a critical factor for oral bioavailability and formulation development. The piperidinyl group can also improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Structural Role: As a semi-rigid scaffold, the piperidine ring can orient substituents in precise three-dimensional arrangements, which is crucial for high-affinity binding to enzyme active sites or receptor pockets.[10] This conformational constraint reduces the entropic penalty of binding compared to more flexible aliphatic chains.

5-(Piperidin-4-yl)isoquinoline: Structural Analysis and Physicochemical Properties

The target molecule combines these two powerful moieties, linking the C-4 position of the piperidine ring directly to the C-5 position of the isoquinoline core. This specific linkage places the piperidine group on the electron-rich benzene portion of the isoquinoline, opening avenues for unique biological interactions.

Chemical Structure:

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comment
Molecular Formula C₁₄H₁₆N₂Derived from the chemical structure.
Molecular Weight 212.29 g/mol Calculated from the molecular formula.
pKa ~5.2 (Isoquinoline N), ~10.5 (Piperidine N)The isoquinoline nitrogen retains its weak basicity[4]. The piperidine nitrogen is a typical secondary amine and is significantly more basic.
Predicted LogP ~2.5 - 3.0The combination of an aromatic system and an aliphatic amine suggests moderate lipophilicity, crucial for cell membrane permeability.
Hydrogen Bond Donors 1 (Piperidine N-H)The secondary amine of the piperidine.
Hydrogen Bond Acceptors 2 (Isoquinoline N, Piperidine N)The lone pairs on both nitrogen atoms can accept hydrogen bonds.

Synthetic Strategies and Methodologies

The synthesis of 5-(Piperidin-4-yl)isoquinoline can be approached through modern cross-coupling reactions, which offer high yields and functional group tolerance. A retrosynthetic analysis points to a convergent strategy involving a 5-substituted isoquinoline and a protected piperidine derivative.

Proposed Retrosynthetic Pathway

A robust approach is the Suzuki-Miyaura cross-coupling reaction. The key disconnection is at the C-C bond between the two rings. This requires a 5-halo-isoquinoline (e.g., 5-bromoisoquinoline) and a piperidine-4-boronic acid derivative.

G cluster_reactants Key Intermediates Target 5-(Piperidin-4-yl)isoquinoline Disconnect C-C Bond Disconnection (Suzuki Coupling) Target->Disconnect Isoquinoline 5-Bromo-isoquinoline Disconnect->Isoquinoline Piperidine N-Boc-Piperidine-4-boronic acid pinacol ester Disconnect->Piperidine G cluster_pathway Potential Anti-inflammatory Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_active NF-κB (p50/p65) (Active) IKK->NFkB_active leads to activation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters Nucleus Nucleus NFkB_active->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes induces transcription Molecule 5-(Piperidin-4-yl)isoquinoline Derivative Molecule->IKK Inhibition G A Synthesis & Purification B Structural Confirmation (NMR, HRMS, HPLC) A->B >95% Purity C Primary Biological Screening (e.g., Kinase Panel) B->C D Cytotoxicity Assay (e.g., MTT Assay) B->D E Hit Validation & Lead Optimization C->E Confirmed Hit

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of the heterocyclic scaffold, 5-(piperidin-4-yl)isoquinoline. As a Senior Application Scientist, the following content is structured to deliver not just a review of existing data, but a practical and insightful resource for leveraging this promising molecule in drug discovery and development. We will delve into the causality behind synthetic strategies and experimental designs, grounding our discussion in established scientific principles and cutting-edge research.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The isoquinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, the isoquinoline motif has consistently yielded clinically significant molecules.[4] Its rigid, planar structure provides an ideal framework for precise spatial orientation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[5] The diverse biological profile of isoquinoline derivatives includes anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and notable effects on the central nervous system.[6][7]

Similarly, the piperidine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to introduce a basic nitrogen center, improve pharmacokinetic properties, and serve as a versatile linker or pharmacophoric element. When these two privileged structures are combined, as in 5-(piperidin-4-yl)isoquinoline, a novel chemical entity emerges with the potential for unique and potent biological activities. This guide will illuminate the current understanding and future prospects of this specific molecular architecture.

Synthesis and Chemical Properties

The synthesis of 5-(piperidin-4-yl)isoquinoline, while not extensively detailed in publicly accessible literature for this specific isomer, can be approached through established methodologies for the functionalization of the isoquinoline core. A plausible and efficient synthetic strategy involves a cross-coupling reaction, a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Proposed Synthetic Workflow: A Cross-Coupling Approach

A logical synthetic route would commence with a halogenated isoquinoline precursor, such as 5-bromoisoquinoline, which can be synthesized via established methods. The piperidine moiety can then be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using an appropriately protected piperidine-4-boronic acid derivative or a stannane, respectively. The use of a protecting group on the piperidine nitrogen, such as a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions. The final step would involve the deprotection of the piperidine nitrogen to yield the target compound.

Below is a conceptual workflow for the synthesis of 5-(piperidin-4-yl)isoquinoline:

G cluster_synthesis Synthetic Workflow start 5-Bromoisoquinoline step3 Suzuki Coupling start->step3 step1 N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine step1->step3 step2 Palladium Catalyst (e.g., Pd(PPh3)4) and Base (e.g., K2CO3) step2->step3 intermediate N-Boc-5-(piperidin-4-yl)isoquinoline step3->intermediate C-C Bond Formation step4 Deprotection (e.g., Trifluoroacetic Acid) intermediate->step4 product 5-(Piperidin-4-yl)isoquinoline step4->product Final Product Compound 5-(Piperidin-4-yl)isoquinoline Kinase Protein Kinase (e.g., PI3K, Akt) Compound->Kinase Inhibition Pathway Signaling Cascade Kinase->Pathway Phosphorylation Proliferation Cell Proliferation Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Potential kinase inhibition pathway for anticancer activity.

The isoquinoline scaffold is a well-established pharmacophore for CNS-active compounds. [7]The piperidine ring is also a common feature in many CNS drugs. The combination of these two moieties in 5-(piperidin-4-yl)isoquinoline suggests a high probability of activity at various CNS targets, including dopamine, serotonin, and opioid receptors. Patent literature hints at the exploration of piperidinyl-isoquinoline derivatives for neurodegenerative diseases like Alzheimer's and Parkinson's. [8][9]

Numerous isoquinoline derivatives have demonstrated significant antimicrobial and antifungal properties. [3][6]The quaternization of the isoquinoline nitrogen or the presence of a basic side chain, such as the piperidine ring, can enhance the interaction with microbial cell membranes, leading to cell lysis. The structural similarity to known antifungal agents like fenpropidin, which contains a piperidine ring, further supports the potential for antimycotic activity. [10][11]

Quantitative Data from Structurally Related Compounds

While specific IC50 or Ki values for 5-(piperidin-4-yl)isoquinoline are not readily available, data from closely related compounds can provide a valuable benchmark. For example, certain pyrimido[2,1-a]isoquinolin-4-one derivatives containing a piperazinyl moiety (a close analog of piperidinyl) have shown potent inhibition of phosphodiesterase with IC50 values in the low micromolar range. [12]

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of 5-(piperidin-4-yl)isoquinoline, a systematic and tiered screening approach is recommended. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Assay Workflow

A robust in vitro evaluation should begin with broad screening panels to identify initial areas of activity, followed by more focused assays to determine specific targets and mechanisms.

Start 5-(Piperidin-4-yl)isoquinoline Screening Broad Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel) Start->Screening TargetID Target Identification Assays (e.g., Kinase Profiling, Receptor Binding) Screening->TargetID Identified Hits MoA Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) TargetID->MoA Confirmed Targets LeadOpt Lead Optimization MoA->LeadOpt Validated Mechanism

Caption: Tiered in vitro assay workflow for biological characterization.

Step-by-Step Protocol: Kinase Inhibition Assay

Given the prevalence of kinase inhibition as a mechanism for isoquinoline derivatives, a representative protocol for a cell-free kinase inhibition assay is provided below.

Objective: To determine the in vitro inhibitory activity of 5-(piperidin-4-yl)isoquinoline against a panel of protein kinases.

Materials:

  • 5-(Piperidin-4-yl)isoquinoline (test compound)

  • Recombinant protein kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-(piperidin-4-yl)isoquinoline in DMSO. Create a dilution series of the compound in the kinase assay buffer.

  • Reaction Setup: In a microplate, add the kinase, the peptide substrate, and the test compound or control.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30-37°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal on a microplate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a potent, non-selective kinase inhibitor like staurosporine as a positive control and a vehicle control (DMSO) ensures the validity of the assay. The Z'-factor should be calculated to assess the quality and robustness of the assay.

Conclusion and Future Directions

5-(Piperidin-4-yl)isoquinoline represents a compelling molecular scaffold with significant, albeit largely unexplored, therapeutic potential. Based on the extensive biological activities of its constituent pharmacophores, this compound is a prime candidate for investigation in oncology, neuropharmacology, and infectious diseases. The synthetic accessibility through modern cross-coupling methods allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Future research should focus on the definitive synthesis and comprehensive biological profiling of 5-(piperidin-4-yl)isoquinoline. A systematic approach, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising molecule and paving the way for the development of novel, efficacious, and safe medicines.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules. [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances. [Link]

  • Isoquinoline compounds and medicinal use thereof. (2006).
  • Process for making isoquinoline compounds. (2016).
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. (1996). General Pharmacology: The Vascular System. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2022). Molecules. [Link]

  • Recent Advances in the Synthesis of Isoquinoline-Fused Benzimidazoles. (2022). Molecules. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Investigation. [Link]

  • Preparation method of isoquinoline compounds. (2022).
  • Product Class 5: Isoquinolines. (2005). Science of Synthesis. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharma Guideline. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 5-(Piperidin-4-yl)isoquinoline Interactions with Protein Kinases

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of the 5-(piperidin-4-yl)isoquinoline scaffold using a suite of powerful in silico modeling techniques. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the computational workflow.

Introduction: The Isoquinoline Scaffold and the Imperative for Computational Modeling

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds with diverse therapeutic applications. When functionalized with a piperidinyl group at the 5-position, it yields a scaffold known to produce potent inhibitors of various protein kinases. A prime example is its application in developing inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction and motility.[1][2]

Given the vast chemical space and the high costs of traditional high-throughput screening, in silico modeling has become an indispensable tool in modern drug discovery.[3] Computational methods allow for the rapid, cost-effective evaluation of binding hypotheses, elucidation of structure-activity relationships (SAR), and optimization of lead compounds before committing to expensive and time-consuming chemical synthesis and biological testing. This guide will use the interaction between a 5-(piperidin-4-yl)isoquinoline derivative and ROCK1 as a practical, field-relevant example to illustrate a robust, multi-stage computational analysis pipeline.

Part 1: Target Selection and Structural Preparation

The validity of any structure-based design project hinges on the quality of the target protein's three-dimensional structure. Therefore, the initial steps of acquiring and meticulously preparing this structure are of paramount importance.

Rationale for Target Selection: ROCK1 Kinase

Rho-associated protein kinase 1 (ROCK1) is a serine/threonine kinase that is a major effector in the RhoA signaling pathway.[4] Its role in various pathologies has made it an attractive therapeutic target. Crucially, several potent isoquinoline-based inhibitors of ROCK have been identified, and crystal structures of ROCK1 in complex with such inhibitors are publicly available.[5][6] This wealth of existing data provides an authoritative foundation for our modeling studies, allowing for both robust protocol development and subsequent validation of our results against known binding modes. For this guide, we will utilize the crystal structure of ROCK1, specifically its kinase domain, which is the site of ATP-competitive inhibition.[4][7]

Protocol 1: Target Protein Acquisition and Preparation

This protocol outlines the essential steps for preparing the ROCK1 kinase domain for molecular docking. The goal is to produce a structurally clean and chemically correct protein model.

Objective: To download, clean, and prepare the crystal structure of ROCK1 for subsequent docking simulations.

Tools:

  • RCSB Protein Data Bank (PDB) for structure acquisition.

  • Molecular visualization software such as UCSF Chimera or PyMOL.[8]

Step-by-Step Methodology:

  • Structure Acquisition:

    • Navigate to the RCSB PDB website (rcsb.org).

    • Search for a suitable high-resolution crystal structure of the human ROCK1 kinase domain. For this guide, PDB ID: 2ETR is an excellent choice as it contains ROCK1 in complex with the inhibitor Y-27632, clearly defining the ATP-binding pocket.[5]

    • Download the structure in PDB format.

  • Initial Inspection and Cleaning:

    • Load the downloaded PDB file into PyMOL or Chimera.

    • Causality: Crystal structures are not perfect models. They often contain non-essential components (e.g., crystallization agents, excess water molecules) and may have multiple conformations for certain residues. These must be removed to prevent them from interfering with the docking algorithm.

    • Remove all water molecules, co-solvents, and any co-crystallized ligands. We remove the original ligand to perform a "re-docking" or to dock our novel compound into an empty site.

    • If the biological unit is a dimer or multimer, isolate the single chain of interest (e.g., Chain A) that contains the active site.[9]

  • Structural Refinement:

    • Causality: PDB files often lack hydrogen atoms to keep file sizes manageable. However, hydrogen atoms are critical for defining the correct ionization states of residues and for forming hydrogen bonds, which are key protein-ligand interactions.

    • Add polar hydrogen atoms to the protein structure using the built-in tools in your visualization software (e.g., PyMOL's h_add command).

    • Inspect the structure for any missing side chains or backbone atoms. If any are present, they must be modeled in using tools like SWISS-MODEL or the model-building functionalities within Chimera.

  • Final Output:

    • Save the cleaned, hydrogen-added, and repaired protein structure as a new PDB file. This file will be the input for the next stage of preparation specific to the docking software.

G cluster_prep PART 1: Target Preparation Workflow A 1. Acquire Structure (e.g., PDB ID: 2ETR from RCSB PDB) B 2. Load into Visualization Software (e.g., PyMOL, Chimera) A->B Download C 3. Clean Structure - Remove Water Molecules - Remove Co-crystallized Ligands - Isolate Chain of Interest B->C Visualize D 4. Add Polar Hydrogens (Crucial for H-Bonding) C->D Refine E 5. Check & Repair (Missing Residues/Atoms) D->E Validate F 6. Save Prepared Receptor (Cleaned PDB File) E->F Export

Target protein preparation workflow.

Part 2: Ligand Preparation and Chemical Correctness

Just as with the protein, the ligand must be prepared to represent its most likely state in a biological environment. This involves generating a 3D conformation and, critically, assigning the correct protonation state.

Protocol 2: Ligand Preparation for Docking

Objective: To generate a 3D, energy-minimized structure of 5-(piperidin-4-yl)isoquinoline with the correct protonation state for docking.

Tools:

  • A 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • A tool for 3D structure generation and charge assignment (e.g., UCSF Chimera, Open Babel).[10]

Step-by-Step Methodology:

  • 2D to 3D Conversion:

    • Draw the 2D structure of 5-(piperidin-4-yl)isoquinoline.

    • Use a tool like Open Babel or the integrated features in Chimera to convert this 2D representation into a 3D structure.

  • Protonation State Assignment:

    • Causality: The charge of a molecule dramatically affects its electrostatic interactions. The 5-(piperidin-4-yl)isoquinoline scaffold contains two basic nitrogen atoms: one in the piperidine ring and one in the isoquinoline ring. Their pKa values determine whether they are protonated (positively charged) or neutral at physiological pH (~7.4).[11]

    • The piperidine nitrogen is a secondary amine with a pKa typically around 11, meaning it will be predominantly protonated and carry a +1 charge at pH 7.4.[12]

    • The isoquinoline nitrogen is an aromatic amine with a pKa around 5.14, meaning it will be predominantly neutral at pH 7.4.[13]

    • Therefore, the ligand should be modeled with a formal charge of +1, located on the piperidine nitrogen. Tools like MarvinSketch or Chimera can predict protonation states at a given pH.

  • Energy Minimization:

    • Causality: The initial 3D conversion may result in a high-energy conformation with unrealistic bond lengths or angles. Energy minimization refines the structure to a more stable, lower-energy state.

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1-BCC). This step ensures the ligand is in a low-energy, physically plausible conformation before docking.[10]

  • Final Output:

    • Save the final 3D structure in a format compatible with your docking software, such as MOL2 or PDBQT. This file should contain the correct 3D coordinates, atom types, and partial charges.[14]

Part 3: Predicting Binding with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] It is a powerful method for rapidly screening virtual libraries and generating hypotheses about how a ligand interacts with a target's binding site.

Protocol 3: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and estimate the binding affinity of our prepared ligand to the ROCK1 active site.

Tools:

  • AutoDock Tools (for preparing input files).

  • AutoDock Vina (for performing the docking calculation).[16]

Step-by-Step Methodology:

  • Receptor and Ligand File Preparation:

    • Using AutoDock Tools, convert the prepared protein PDB file and ligand MOL2 file into the required PDBQT format. This step assigns atom types and charges necessary for the Vina scoring function.

  • Defining the Search Space (Grid Box):

    • Causality: Docking algorithms need to know where to search for a binding site. We define a 3D grid, or "docking box," that encompasses the entire ATP-binding pocket of ROCK1.

    • The box should be centered on the active site. A reliable way to do this is to use the coordinates of the original co-crystallized ligand (Y-27632 from PDB ID 2ETR) as the center of the box.

    • The size of the box should be large enough to allow the ligand to rotate and translate freely within the binding site, but not so large that it wastes computational time searching in irrelevant space. A size of 20x20x20 Å is often a good starting point.[17]

  • Configuring the Docking Run:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    • Expertise: The exhaustiveness parameter in Vina controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. A value of 32 is recommended for more rigorous searches, compared to the default of 8.[17]

  • Executing the Docking and Analyzing Results:

    • Run the Vina executable from the command line, providing the configuration file as input.

    • Vina will output a PDBQT file containing several predicted binding poses (typically 9-10), ranked by their binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

    • Load the receptor and the output poses back into PyMOL or Chimera to visualize the interactions. Analyze the top-ranked pose for key interactions, such as hydrogen bonds to the kinase hinge region, hydrophobic interactions, and electrostatic contacts.[18]

Data Presentation: Docking Results
Pose IDBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds, π-stacking, etc.)
1-9.8H-bond with Met156 (Hinge), π-cation with Tyr88
2-9.5H-bond with Met156 (Hinge), Hydrophobic contact with Val94
3-9.2H-bond with Glu154 (Hinge)

Note: Data is illustrative and would be generated from an actual docking run.

G cluster_docking PART 3: Molecular Docking Workflow A 1. Prepare Input Files - Receptor (PDBQT) - Ligand (PDBQT) B 2. Define Search Space - Center Grid Box on Active Site - Set Appropriate Box Size A->B C 3. Create Configuration File - Specify file paths - Set search parameters (e.g., exhaustiveness) B->C D 4. Run AutoDock Vina (Command Line Execution) C->D E 5. Analyze Output - Binding Affinity Scores - Predicted Binding Poses D->E F 6. Visualize Interactions (PyMOL/Chimera) - Hydrogen Bonds - Hydrophobic Contacts E->F

Molecular docking workflow using AutoDock Vina.

Part 4: Assessing Complex Stability with Molecular Dynamics

While docking provides a valuable static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the dynamic nature of the interactions in a solvent environment. Molecular Dynamics (MD) simulations address this by modeling the movement of atoms and molecules over time.[19][20]

Protocol 4: Protein-Ligand MD Simulation with GROMACS

Objective: To evaluate the stability of the top-ranked docked pose of the 5-(piperidin-4-yl)isoquinoline-ROCK1 complex in a simulated physiological environment.

Tools:

  • GROMACS (for MD simulation).[21]

  • A force field (e.g., CHARMM36m, AMBER).

Step-by-Step Methodology:

  • System Preparation:

    • Causality: MD simulations require a complete system definition, including topology files that describe the bond lengths, angles, and charges for every molecule. The protein and ligand must be parameterized according to a chosen force field.

    • Combine the PDB files of the protein (from Part 1) and the best ligand pose (from Part 3) into a single complex file.

    • Generate topology files for the protein using GROMACS tools (pdb2gmx).

    • Generate a topology and parameter file for the ligand. This is a critical step, often requiring external tools like CGenFF or antechamber to generate parameters compatible with the protein force field.

  • Solvation and Ionization:

    • Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Simulation Execution (Minimization, Equilibration, Production):

    • Energy Minimization: Remove any steric clashes or bad contacts in the initial system setup.

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Equilibration: Equilibrate the system's pressure while maintaining the target temperature. This ensures the correct density. Position restraints are gradually released.

    • Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) without restraints to observe the natural dynamics of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions.

    • Interaction Analysis: Analyze the trajectory to measure the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

Data Presentation: Key MD Simulation Metrics
MetricValueInterpretation
Average Backbone RMSD0.25 nmSystem is stable after initial equilibration.
Average Ligand RMSD0.15 nmLigand remains stably bound in the active site.
H-bond Occupancy (Ligand-Met156)85%The key hinge interaction is highly stable over time.

Note: Data is illustrative and would be generated from an actual MD run.

G cluster_md PART 4: Molecular Dynamics Workflow A 1. System Setup - Combine Protein + Ligand Pose - Generate Topologies (Force Field) B 2. Solvation & Ionization - Define Simulation Box - Add Water & Neutralizing Ions A->B C 3. Energy Minimization (Remove Steric Clashes) B->C D 4. Equilibration - NVT (Temperature) - NPT (Pressure) C->D E 5. Production MD Run (e.g., 100 ns) D->E F 6. Trajectory Analysis - RMSD (Stability) - RMSF (Flexibility) - H-Bond Persistence E->F

MD simulation workflow for complex stability analysis.

Part 5: Ligand-Based Design and Predictive Modeling

When a high-quality structure of the target protein is unavailable, or to complement structure-based methods, ligand-based approaches can be employed. These methods derive models from the chemical structures of known active and inactive compounds.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.[22][23]

  • Causality & Application: By analyzing a set of known potent ROCK inhibitors with the isoquinoline scaffold, a pharmacophore model can be generated. This model might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, an aromatic ring, and a positive ionizable feature, all with specific spatial relationships.[24] This model can then be used as a 3D query to rapidly screen large compound databases to find novel, structurally diverse molecules that are also likely to be ROCK inhibitors.[25]

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a modeling technique that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activity.[26][27]

  • Causality & Application: For a series of 5-(piperidin-4-yl)isoquinoline analogs with known ROCK1 inhibitory activities (e.g., IC50 values), a QSAR model can be built.[28] This involves calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each compound and using statistical methods to create an equation that relates these descriptors to activity. The resulting model can then be used to predict the activity of new, yet-to-be-synthesized analogs, helping to prioritize the most promising candidates for synthesis.[3][29]

G cluster_advanced PART 5: Ligand-Based Modeling Logic A Set of Known Active Ligands (e.g., Isoquinoline-based ROCK inhibitors) B Pharmacophore Modeling A->B C 3D Pharmacophore Model (Key Feature Map) B->C D Virtual Screening of New Compounds C->D I Identification of Novel Hits D->I E Set of Ligands with Activity Data (IC50s) F QSAR Modeling E->F G Predictive Mathematical Model (Activity = f(Descriptors)) F->G H Predict Activity of Novel Analogs G->H H->I

Relationship between ligand-based modeling techniques.

Conclusion and Authoritative Grounding

This guide has detailed an integrated, multi-step in silico workflow for characterizing the interactions of 5-(piperidin-4-yl)isoquinoline derivatives with protein kinase targets, using ROCK1 as an exemplar. By progressing logically from high-quality target and ligand preparation to molecular docking, and then validating the resulting complex with molecular dynamics simulations, researchers can build a high-confidence model of molecular recognition. Furthermore, ligand-based methods like pharmacophore modeling and QSAR provide powerful complementary approaches for lead discovery and optimization.

It is imperative to recognize that computational models are hypotheses. The ultimate validation of these in silico predictions must come from experimental testing. The insights gained from the modeling process—identifying key interactions and predicting the activity of novel compounds—serve to guide and prioritize these experimental efforts, thereby creating a synergistic cycle of design, prediction, and validation that accelerates the entire drug discovery process.

References

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The Advent of 5-(Piperidin-4-yl)isoquinoline and its Derivatives: A Technical Guide to a New Frontier in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds. This technical guide delves into the discovery and history of 5-(Piperidin-4-yl)isoquinoline and its closely related analogs, with a particular focus on the pioneering Rho-kinase (ROCK) inhibitor, fasudil. We will explore the seminal discovery of isoquinoline sulfonamides as potent kinase inhibitors, trace the synthetic evolution of this class of compounds, and elucidate the intricate structure-activity relationships that govern their therapeutic efficacy. This guide will further provide detailed experimental protocols for their synthesis, in vitro characterization, and in vivo evaluation, offering a comprehensive resource for researchers in the field of drug discovery and development.

Genesis of a New Inhibitor Class: The Isoquinoline Sulfonamide Backbone

The journey towards understanding the therapeutic potential of 5-substituted isoquinolines began not with a direct focus on this specific scaffold, but through broader investigations into protein kinase inhibitors. A pivotal moment in this discovery narrative occurred in 1984, when a team of Japanese researchers led by Hiroyoshi Hidaka first described a series of isoquinoline sulfonamide derivatives as potent inhibitors of protein kinases.[1] This seminal work established the isoquinoline sulfonamide core as a viable pharmacophore for targeting the ATP-binding site of kinases, a discovery that would lay the groundwork for the development of numerous kinase inhibitors, including the first to be approved for clinical use, fasudil.[1][2]

The initial studies from Hidaka's group demonstrated that modifications to the isoquinoline and sulfonamide moieties could modulate both the potency and selectivity of these compounds against different kinases. This opened the door for extensive medicinal chemistry efforts to optimize this novel class of inhibitors for various therapeutic applications.

Synthetic Pathways to the Core Scaffold

The synthesis of the 5-(piperidin-4-yl)isoquinoline core and its analogs relies on established and versatile methods for constructing the isoquinoline ring system and subsequently introducing the sulfonamide and piperidine functionalities.

Construction of the Isoquinoline Ring

Several classical methods can be employed for the synthesis of the isoquinoline nucleus. One of the most common is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamine derivative.[3]

General Workflow for Isoquinoline Synthesis via Bischler-Napieralski Reaction:

Caption: Bischler-Napieralski isoquinoline synthesis workflow.

Introduction of the 5-Sulfonyl Chloride Moiety

A key step in the synthesis of this class of inhibitors is the introduction of a sulfonyl chloride group at the 5-position of the isoquinoline ring. This is typically achieved through chlorosulfonation of the parent isoquinoline.

Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride

  • Reaction Setup: To a cooled (0 °C) and stirred solution of isoquinoline in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield isoquinoline-5-sulfonyl chloride.

Sulfonamide Formation and Piperidine Coupling

The final step involves the reaction of the isoquinoline-5-sulfonyl chloride with the desired amine, in this case, a piperidine derivative.

Experimental Protocol: Synthesis of 5-(Piperidin-4-ylsulfonyl)isoquinoline

  • Reaction Setup: Dissolve isoquinoline-5-sulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Amine Addition: Add a solution of 4-aminopiperidine (typically with a protected amine group, e.g., Boc-protected) and a base (e.g., triethylamine) in the same solvent dropwise to the cooled solution.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Deprotection (if necessary): If a protecting group was used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Purification: The final product is purified by column chromatography or recrystallization to yield the desired 5-(Piperidin-4-ylsulfonyl)isoquinoline.

Mechanism of Action: Targeting the Rho-Kinase (ROCK) Signaling Pathway

The primary therapeutic target of fasudil and its analogs is Rho-associated coiled-coil containing protein kinase (ROCK).[4] ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The Rho/ROCK signaling pathway is implicated in a wide array of cellular processes, including smooth muscle contraction, cell adhesion, motility, and proliferation.[5]

The ROCK Signaling Cascade and Point of Inhibition:

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates MLCP->MLC dephosphorylates Contraction Smooth Muscle Contraction MLC->Contraction leads to Fasudil Fasudil (5-(Piperidin-4-yl)isoquinoline analogs) Fasudil->ROCK inhibits

Caption: Simplified ROCK signaling pathway and the inhibitory action of fasudil.

By inhibiting ROCK, these compounds prevent the phosphorylation of myosin light chain phosphatase, leading to an increase in its activity. This, in turn, results in the dephosphorylation of the myosin light chain, causing smooth muscle relaxation and vasodilation. This mechanism of action is central to the therapeutic effects of fasudil in conditions such as cerebral vasospasm following subarachnoid hemorrhage.[4]

Structure-Activity Relationship (SAR) of Isoquinoline-5-Sulfonamide ROCK Inhibitors

The potency and selectivity of isoquinoline-5-sulfonamide derivatives as ROCK inhibitors are highly dependent on the nature of the substituents on both the isoquinoline ring and the sulfonamide nitrogen.

CompoundR Group (on Sulfonamide)ROCK1 IC50 (nM)ROCK2 IC50 (nM)Reference
Fasudil (HA-1077)Homopiperazine1900158[5]
Y-27632(R)-(+)-trans-4-(1-Aminoethyl)cyclohexane220300[5]
H-1152P(S)-(+)-2-Methyl-1-homopiperazine1.6 (Ki)-[6]
LASSBio-2065N-methylated N-sulphonylhydrazone31003800[6]

Key SAR Insights:

  • The Isoquinoline Moiety: The isoquinoline ring is crucial for binding to the ATP pocket of the ROCK enzyme. Modifications to this ring can significantly impact potency.

  • The Sulfonamide Linker: The sulfonamide group acts as a key hydrogen bond donor and acceptor, anchoring the inhibitor within the active site.

  • The Amine Substituent: The nature of the amine group attached to the sulfonamide is a critical determinant of both potency and selectivity. The development of fasudil, with its homopiperazine ring, and subsequent analogs with different cyclic amines, highlights the importance of this region for optimizing interactions with the enzyme.[6] The introduction of chirality, as seen in H-1152P, can lead to a significant increase in potency.[6]

In Vitro and In Vivo Evaluation

The characterization of novel 5-(piperidin-4-yl)isoquinoline derivatives and their analogs requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

Biochemical Kinase Assay Protocol (General):

  • Reaction Components: Prepare a reaction mixture containing recombinant ROCK enzyme, a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Quantify the extent of substrate phosphorylation. This can be achieved using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA) that recognize the phosphorylated substrate.[7][8][9][10][11]

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays:

Cellular assays are essential to confirm that the compound can penetrate cell membranes and inhibit ROCK activity in a physiological context. A common method is to measure the phosphorylation status of downstream ROCK substrates, such as the Myosin Light Chain (MLC), in cultured cells (e.g., vascular smooth muscle cells) using Western blotting.

Workflow for Western Blot Analysis of MLC Phosphorylation:

Caption: Western blot workflow for assessing ROCK inhibition.

In Vivo Models

Animal models are crucial for evaluating the pharmacokinetic properties and therapeutic efficacy of ROCK inhibitors in disease states.

Animal Models of Cerebral Vasospasm:

The "two-hemorrhage" model in canines is a frequently used model to mimic the delayed cerebral vasospasm observed after subarachnoid hemorrhage in humans.[4] In this model, autologous blood is injected into the cisterna magna on two separate occasions to induce vasospasm, which can then be treated with the test compound.[4]

Animal Models of Hypertension:

Various animal models are used to study hypertension, including genetically hypertensive strains (e.g., spontaneously hypertensive rats - SHR) and models where hypertension is induced pharmacologically (e.g., by continuous infusion of angiotensin II) or surgically (e.g., renal artery stenosis).[12][13][14][15] These models allow for the assessment of the blood pressure-lowering effects of ROCK inhibitors.[12][13][14][15]

Bioanalytical Methods for Quantification

Accurate quantification of 5-(piperidin-4-yl)isoquinoline derivatives in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[16][17][18][19]

Validated LC-MS/MS Method for Fasudil in Human Plasma:

A validated method for the quantification of fasudil and its active metabolite, hydroxyfasudil, in human plasma has been reported.[16] The method involves protein precipitation for sample preparation, followed by separation on a C18 column and detection by tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.[16]

Key Validation Parameters for Bioanalytical Methods:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Clinical Development and Future Perspectives

Fasudil is approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[8] Its efficacy in this indication has validated ROCK as a therapeutic target. The therapeutic potential of ROCK inhibitors is being explored in a wide range of other diseases, including pulmonary hypertension, glaucoma, and neurodegenerative disorders. The continued exploration of the structure-activity relationships of 5-(piperidin-4-yl)isoquinoline and related scaffolds will undoubtedly lead to the development of next-generation ROCK inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(Piperidin-4-yl)isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1][2] Its fusion of a benzene and a pyridine ring creates a privileged structure that has been extensively explored for therapeutic applications, leading to the development of numerous drugs with activities ranging from anticancer and antimicrobial to cardiovascular and neuroprotective.[1][2][3] Within this vast chemical space, the 5-(Piperidin-4-yl)isoquinoline core has emerged as a particularly promising motif for the design of potent and selective modulators of various biological targets, most notably protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this important class of compounds, offering field-proven insights for researchers engaged in their development.

The Strategic Importance of the 5-(Piperidin-4-yl)isoquinoline Scaffold

The combination of the planar, aromatic isoquinoline ring system with the flexible, basic piperidine moiety at the C5 position creates a unique three-dimensional pharmacophore. This arrangement allows for diverse interactions with biological targets. The isoquinoline core can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions within protein binding sites, while the piperidine ring provides a key basic nitrogen atom for salt-bridge formation and an anchor point for a variety of substituents that can probe different regions of a binding pocket. This inherent versatility has made the 5-(Piperidin-4-yl)isoquinoline scaffold a fertile ground for the discovery of potent enzyme inhibitors.

Deconstructing the Structure-Activity Landscape: A Tale of Two Rings

The biological activity of 5-(Piperidin-4-yl)isoquinoline analogs is exquisitely sensitive to structural modifications on both the isoquinoline and piperidine rings. Understanding these nuances is critical for rational drug design and lead optimization.

Modifications of the Isoquinoline Core: Fine-Tuning Potency and Selectivity

The isoquinoline ring system offers several positions for substitution, each with a distinct impact on the molecule's interaction with its biological target.

  • Substitution at the 1- and 3-positions: These positions are often crucial for establishing key interactions within the ATP-binding site of kinases. Small, hydrophobic groups or hydrogen bond donors/acceptors at these positions can significantly influence potency and selectivity.

  • Modifications at the 4-position: While less frequently explored, substitution at the C4-position can impact the overall conformation of the molecule and its interaction with the solvent-exposed regions of the binding pocket.

  • Aromatic Ring Substituents (Positions 6, 7, and 8): The benzene portion of the isoquinoline core provides a handle for modulating physicochemical properties such as solubility and metabolic stability. Electron-donating or -withdrawing groups in these positions can also influence the electronic nature of the aromatic system, thereby affecting binding affinity. For instance, in some kinase inhibitor series, methoxy or chloro substituents at the 7-position have been shown to enhance potency.

The Pivotal Role of the Piperidine Moiety: A Gateway to Diverse Interactions

The piperidine ring is not merely a linker; it is an active participant in molecular recognition and a key determinant of the pharmacological profile of these analogs.

  • The Piperidine Nitrogen (N1'): The basicity of the piperidine nitrogen is a critical parameter. It often forms a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the target protein. N-alkylation or acylation of this nitrogen can be used to modulate basicity and introduce new interaction points. For example, the addition of a small alkyl group can enhance van der Waals interactions, while larger, more functionalized groups can extend into adjacent pockets.

  • Substitution at the 4'-position of the Piperidine Ring: This position is a primary vector for exploring the SAR of this scaffold. Attaching various substituents here allows for the probing of different sub-pockets of the binding site. The nature of this substituent—its size, shape, and electronic properties—can dramatically alter the compound's activity and selectivity profile. For instance, in the context of Rho-kinase (ROCK) inhibitors, aromatic or heteroaromatic rings at this position have been shown to be beneficial for potency.

Quantitative Structure-Activity Relationship (QSAR) Insights

To illustrate the practical application of these SAR principles, consider the following hypothetical data for a series of 5-(Piperidin-4-yl)isoquinoline analogs targeting a generic protein kinase.

Compound IDR1 (Isoquinoline)R2 (Piperidine N1')R3 (Piperidine C4')Kinase IC50 (nM)
1a HHH500
1b 1-CH3HH250
1c HCH3H400
1d HHPhenyl50
1e 1-CH3HPhenyl25
1f HCH3Phenyl60
1g HH4-Fluorophenyl30
1h HH3-Pyridyl45

Analysis of the data reveals several key trends:

  • Impact of Isoquinoline Substitution: The introduction of a methyl group at the 1-position of the isoquinoline ring (compare 1a to 1b , and 1d to 1e ) consistently leads to a 2-fold increase in potency, suggesting a favorable hydrophobic interaction in this region of the binding pocket.

  • Piperidine N-Alkylation: Methylation of the piperidine nitrogen (compare 1a to 1c , and 1d to 1f ) results in a slight decrease in activity. This could be due to a slight misalignment of the crucial salt bridge or minor steric hindrance.

  • Dominance of the C4'-Substituent: The most dramatic increase in potency comes from the introduction of an aromatic ring at the 4'-position of the piperidine (compare 1a to 1d ). A simple phenyl group leads to a 10-fold improvement in activity.

  • Exploring the C4'-Aryl Pocket: Further modification of the C4'-phenyl ring reveals that electron-withdrawing substituents, such as fluorine at the 4-position (1g ), can further enhance potency. The activity of the 3-pyridyl analog (1h ) suggests that a hydrogen bond acceptor in this region is also well-tolerated.

Visualizing the SAR: A Conceptual Framework

To better conceptualize the key structural features and their impact on activity, a pharmacophore model can be constructed.

SAR_Pharmacophore cluster_isoquinoline Isoquinoline Core cluster_piperidine Piperidine Moiety A Aromatic System (π-π stacking) HBD H-Bond Donor/Acceptor (Position 1/3) BasicN Basic Nitrogen (Salt Bridge) A->BasicN Linker at C5 R_group R-Group Vector (Probes Specificity Pocket) BasicN->R_group Substitution at C4'

Caption: Key pharmacophoric features of 5-(Piperidin-4-yl)isoquinoline analogs.

Experimental Protocols: A Self-Validating System

The synthesis and biological evaluation of these analogs require robust and reproducible methodologies.

General Synthetic Workflow

The synthesis of 5-(Piperidin-4-yl)isoquinoline analogs typically involves a convergent strategy, where the isoquinoline core and the substituted piperidine are prepared separately and then coupled.

Synthetic_Workflow A Isoquinoline Precursor Synthesis (e.g., Bischler-Napieralski) C Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->C B Substituted Piperidine Synthesis B->C D Final Analog C->D E Purification and Characterization (HPLC, NMR, MS) D->E

Sources

The Therapeutic Potential of Piperidinyl-Substituted Isoquinolines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast number of biologically active compounds.[1][2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal scaffold for designing molecules that can interact with high specificity and affinity with biological targets.[1] The isoquinoline framework is found in numerous natural alkaloids with potent pharmacological activities, including the analgesic morphine and the vasodilator papaverine.[3] In modern drug discovery, synthetic isoquinoline derivatives have been extensively explored, leading to the development of therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[1][4]

This technical guide will delve into the burgeoning field of piperidinyl-substituted isoquinolines, a class of compounds that marries the privileged isoquinoline scaffold with the versatile piperidine ring. The incorporation of a piperidine moiety can significantly influence the physicochemical and pharmacological properties of the parent isoquinoline, often enhancing solubility, metabolic stability, and receptor affinity.[4] Due to the scarcity of public domain data on the specific molecule 5-(Piperidin-4-yl)isoquinoline, this guide will adopt a broader perspective, exploring the synthesis, biological activities, and therapeutic potential of the wider class of piperidinyl-substituted isoquinolines. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the design principles and therapeutic opportunities presented by this promising chemical space.

I. The Strategic Incorporation of the Piperidine Moiety

The piperidine ring is one of the most prevalent nitrogen-containing heterocycles in approved drugs. Its inclusion in a molecule can impart several advantageous properties:

  • Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for salt formation, which is often beneficial for drug formulation.

  • Introduction of a Key Pharmacophoric Element: The piperidine ring can serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, facilitating precise interactions with biological targets. It can also act as a key binding element itself, participating in hydrogen bonding or ionic interactions.

  • Fine-Tuning of Pharmacokinetics: The metabolic stability of a drug candidate can be influenced by the substitution pattern on the piperidine ring. Furthermore, the piperidine moiety can affect the molecule's ability to cross biological membranes, including the blood-brain barrier.

The combination of the planar, aromatic isoquinoline core with the flexible, saturated piperidine ring creates a unique structural motif with significant potential for generating novel therapeutic agents.

II. Therapeutic Applications of Piperidinyl-Substituted Isoquinolines

The versatility of the piperidinyl-isoquinoline scaffold is reflected in the diverse range of biological activities exhibited by its derivatives. This section will explore some of the key therapeutic areas where these compounds have shown promise.

A. Oncology

The development of novel anticancer agents is a major focus of research into isoquinoline derivatives.[4] Their mechanisms of action are varied and can include the inhibition of key signaling pathways, induction of apoptosis, and interference with microtubule polymerization.[4]

One notable area of investigation is the development of Topoisomerase I (Topo I) inhibitors.[4] Topo I is a crucial enzyme involved in DNA replication and repair, and its inhibition can lead to cancer cell death.[4] While no specific 5-(Piperidin-4-yl)isoquinoline Topo I inhibitors were identified in the literature, the presence of a basic side chain, such as a piperidine, is a common feature in many Topo I inhibitors, as it can facilitate interactions with the DNA-enzyme complex.[4]

Another important target in oncology is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[4] Several isoquinoline derivatives have been shown to inhibit this pathway.[4] The piperidine moiety in such inhibitors can be crucial for binding to the active site of the kinase.

Experimental Protocol: General Synthesis of C4-Substituted Piperidinyl-Isoquinolines

A common strategy for the synthesis of C4-substituted isoquinolines involves a Heck reaction using a commercially available 4-bromoisoquinoline as the starting material.[5] This can be followed by modification of the introduced side chain to incorporate the piperidine moiety.

Step 1: Heck Reaction

  • To a solution of 4-bromoisoquinoline in a suitable solvent (e.g., toluene), add an acrylate ester (e.g., methyl acrylate), a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).[5]

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC).[5]

  • Cool the reaction to room temperature, and purify the resulting α,β-unsaturated ester by column chromatography.[5]

Step 2: Amide Formation

  • Hydrolyze the ester obtained in Step 1 to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Couple the resulting carboxylic acid with a desired piperidine derivative (e.g., 4-aminopiperidine) using a standard peptide coupling reagent (e.g., HATU, HOBt, and a base like DIPEA) in an appropriate solvent (e.g., DMF).

  • Purify the final piperidinyl-substituted isoquinoline derivative by column chromatography or recrystallization.[5]

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Piperidinyl-Isoquinoline Inhibitor Inhibitor->PI3K Inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key target for anticancer drug development.

B. Infectious Diseases

The isoquinoline scaffold is present in a number of natural and synthetic compounds with antimicrobial and antiviral properties.[3] The addition of a piperidine ring can enhance the antimicrobial spectrum and potency of these compounds.

A study on piperidinyl tetrahydrothieno[2,3-c]isoquinolines revealed that these compounds exhibit promising antibacterial and antifungal activities.[6] The synthesis of these molecules involved a multi-step reaction sequence, highlighting the chemical tractability of the isoquinoline core for generating diverse libraries of compounds for antimicrobial screening.[6] The authors of the study suggest that these compounds could be valuable leads for the development of new antimicrobial agents to combat drug-resistant pathogens.[6]

In the realm of antiviral research, isoquinoline alkaloids have been shown to interfere with viral replication pathways.[4] While specific examples of piperidinyl-isoquinolines as antiviral agents are not abundant in the reviewed literature, the structural motif holds potential for the design of novel antiviral drugs.

C. Central Nervous System (CNS) Disorders

The ability of small molecules to cross the blood-brain barrier is a critical requirement for drugs targeting the CNS. The physicochemical properties of piperidinyl-isoquinolines can be tailored to enhance brain penetration.

Derivatives of tetrahydroisoquinoline, a reduced form of isoquinoline, have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. The isoquinuclidine ring system, which can be viewed as a rigid analog of a piperidine, has been incorporated into molecules targeting CNS receptors.[7] For example, isoquinuclidine analogs of haloperidol have been synthesized and shown to bind to dopamine D2 receptors, a key target in the treatment of psychosis.[7]

III. Synthetic Strategies for Piperidinyl-Substituted Isoquinolines

The construction of piperidinyl-substituted isoquinolines can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern on both the isoquinoline and piperidine rings.

Key Synthetic Approaches:

  • Classical Isoquinoline Syntheses: Methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions can be employed to construct the isoquinoline core, with the piperidine moiety being introduced either before or after the cyclization step.[2][8]

  • Palladium-Catalyzed Cross-Coupling Reactions: As described in the experimental protocol above, Heck, Suzuki, and other palladium-catalyzed reactions are powerful tools for functionalizing the isoquinoline ring, allowing for the late-stage introduction of the piperidine-containing side chain.[5]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to assemble complex molecules like piperidinyl-isoquinolines from simple starting materials, often with high atom economy.[9]

Diagram: General Synthetic Workflow

Synthetic_Workflow Start Starting Materials (e.g., 4-Bromoisoquinoline, Piperidine derivatives) Reaction Key Reaction Step (e.g., Heck Reaction, Amide Coupling) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (e.g., Chromatography, Recrystallization) Intermediate->Purification Final Final Piperidinyl-Isoquinoline Product Purification->Final Analysis Structural Analysis (NMR, MS) Final->Analysis

Caption: A generalized workflow for the synthesis and characterization of piperidinyl-substituted isoquinolines.

IV. Future Perspectives and Conclusion

The piperidinyl-substituted isoquinoline scaffold represents a promising area for the discovery of novel therapeutic agents. The combination of the privileged isoquinoline core with the versatile piperidine ring offers a rich chemical space for exploration. While the specific molecule 5-(Piperidin-4-yl)isoquinoline remains largely uncharacterized in the public domain, the broader class of piperidinyl-isoquinolines has demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and CNS disorders.

Future research in this area should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of libraries of piperidinyl-isoquinoline derivatives with diverse substitution patterns will be crucial for identifying potent and selective drug candidates.

  • Exploration of Novel Biological Targets: High-throughput screening of piperidinyl-isoquinoline libraries against a wide range of biological targets could uncover novel therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

V. References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. (2019). ACS Omega. Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved January 26, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 26, 2026, from [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. (2014). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Isoquinuclidines: A Review of Chemical and Pharmacological Properties. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Screening of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Assay Development and Mechanistic Elucidation

Preamble: Charting the Unexplored Territory of a Novel Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. These activities span from anticancer and antimicrobial to cardiovascular and neuroprotective effects.[1][2] The introduction of a piperidin-4-yl moiety at the 5-position of the isoquinoline ring system presents a novel chemical entity, 5-(Piperidin-4-yl)isoquinoline, with a yet-to-be-determined pharmacological profile. This guide, therefore, is not a retrospective account of established data but a prospective blueprint for the systematic in vitro evaluation of this compound. As a Senior Application Scientist, the following discourse is structured to mirror the logical and iterative process of drug discovery, beginning with broad, high-throughput screening to identify a biological "signal," followed by progressively more focused assays to deconvolute the mechanism of action and establish a robust pharmacological profile. Our approach is rooted in the principles of scientific integrity, ensuring that each experimental step is self-validating and builds upon a foundation of established methodologies.

Part 1: The Initial Encounter - High-Throughput Primary Screening

The initial phase of screening a novel compound of unknown activity is akin to casting a wide net in a vast ocean. The goal is to efficiently and cost-effectively identify any significant biological activity that warrants further investigation.[3][4][5] For 5-(Piperidin-4-yl)isoquinoline, a tiered primary screening approach is recommended, commencing with a general cytotoxicity assessment, followed by broad panel screens targeting major classes of druggable proteins.

Foundational Cytotoxicity Profiling

Before delving into specific mechanistic assays, it is crucial to establish the cytotoxic potential of 5-(Piperidin-4-yl)isoquinoline across a diverse panel of human cancer cell lines. This not only provides a preliminary indication of any anticancer activity but also establishes a therapeutic window for subsequent cell-based assays.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7][8][9][10]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., representing leukemia, lung, colon, breast, and CNS cancers) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.[9]

  • Compound Treatment: Treat the cells with a serial dilution of 5-(Piperidin-4-yl)isoquinoline, typically ranging from 10 nM to 100 µM, for 72 hours.[1]

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data for 5-(Piperidin-4-yl)isoquinoline

Cell LineCancer TypeIC50 (µM)
K-562Leukemia> 100
A549Lung15.2
HCT116Colon8.9
MCF-7Breast22.5
U87 MGGlioblastoma12.7
Broad-Spectrum Target Class Screening

Contingent on the cytotoxicity profile, a broader, more target-oriented high-throughput screen is the logical next step. This can be efficiently achieved through collaborations with contract research organizations (CROs) that offer large-scale panel screening.

  • Kinase Panel Screen: Given that many isoquinoline derivatives exhibit kinase inhibitory activity, screening against a panel of several hundred kinases is a high-priority endeavor.[11][12] This is typically performed using fluorescence-based assays that detect the phosphorylation of a substrate.[13]

  • GPCR Panel Screen: G-protein coupled receptors (GPCRs) represent another major class of drug targets.[14][15] A high-throughput screen utilizing β-arrestin recruitment or second messenger assays (e.g., cAMP or calcium flux) can reveal any GPCR-modulating activity.[16][17][18]

  • Ion Channel Panel Screen: The structural motifs within 5-(Piperidin-4-yl)isoquinoline suggest a potential for interaction with ion channels.[19][20][21][22] High-throughput electrophysiology or fluorescence-based assays using membrane potential-sensitive dyes can be employed for this purpose.[23]

Part 2: Hit Confirmation and Secondary Assays - From Signal to Mechanism

Assuming the primary screens yield a confirmed "hit" in one or more areas, the subsequent phase of the investigation is to confirm this activity and begin to unravel the underlying mechanism of action. For the purpose of this guide, we will proceed with a hypothetical scenario where 5-(Piperidin-4-yl)isoquinoline demonstrates potent and selective inhibitory activity against Topoisomerase I in the primary screen.

Orthogonal Confirmation of Topoisomerase I Inhibition

It is imperative to confirm the primary screen result using an orthogonal assay to rule out artifacts. A DNA relaxation assay is the gold standard for confirming Topoisomerase I inhibition.[24][25]

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the assay buffer.

  • Compound Addition: Add varying concentrations of 5-(Piperidin-4-yl)isoquinoline or a known inhibitor (e.g., camptothecin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I will be indicated by the persistence of the supercoiled DNA form.

Delving Deeper: The DNA Cleavage Assay

To further characterize the mechanism of inhibition, a DNA cleavage assay can determine if 5-(Piperidin-4-yl)isoquinoline acts as a "poison," stabilizing the covalent Topoisomerase I-DNA cleavage complex.[26][27][28]

Experimental Protocol: Topoisomerase I-mediated DNA Cleavage Assay

  • Substrate Preparation: Prepare a DNA substrate uniquely radiolabeled at the 3'-end.

  • Reaction and Compound Addition: Set up a reaction mixture containing the radiolabeled DNA, Topoisomerase I, and the test compound.

  • Incubation and Complex Trapping: Incubate to allow for cleavage complex formation, then trap the complex by adding SDS.

  • Denaturing Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Autoradiography: Visualize the radiolabeled DNA fragments by autoradiography. An increase in the amount of cleaved DNA in the presence of the compound indicates stabilization of the cleavage complex.

Part 3: Tertiary Assays and Selectivity Profiling - Defining the Pharmacological Identity

With a confirmed mechanism of action, the final stage of in vitro screening focuses on defining the compound's selectivity and exploring its effects in a more complex biological context.

Kinase and Off-Target Selectivity Profiling

Even with a primary target identified, it is crucial to assess the broader selectivity of 5-(Piperidin-4-yl)isoquinoline to anticipate potential off-target effects. A comprehensive kinase panel screen, as mentioned in the primary screening phase, should be conducted at a fixed concentration (e.g., 10 µM) to identify any significant off-target kinase interactions. Further dose-response studies should be performed for any identified off-target hits.

Elucidating Downstream Signaling Pathways

Inhibition of Topoisomerase I leads to DNA damage, which in turn activates downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. Western blotting can be employed to probe the activation state of key proteins in these pathways.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., HCT116) with the IC50 concentration of 5-(Piperidin-4-yl)isoquinoline for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-ATM, phospho-p53, cleaved PARP, and γH2AX).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Signaling Pathway Visualization

The following diagram illustrates the canonical DNA damage response pathway initiated by Topoisomerase I inhibition.

DNA_Damage_Response cluster_0 Nucleus TopoI Topoisomerase I DNA_Breaks DNA Strand Breaks TopoI->DNA_Breaks Stabilizes Cleavage Complex ATM ATM/ATR Kinases DNA_Breaks->ATM Activation p53 p53 ATM->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Compound 5-(Piperidin-4-yl)isoquinoline Compound->TopoI Inhibition Screening_Cascade cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary Screening (Hit Confirmation) cluster_tertiary Tertiary Screening (Profile Refinement) Cytotoxicity Cytotoxicity Screen (MTT Assay) Target_Panels Broad Target Panels (Kinase, GPCR, Ion Channel) Cytotoxicity->Target_Panels Orthogonal_Assay Orthogonal Assay (e.g., Topo I Relaxation) Target_Panels->Orthogonal_Assay Identified 'Hit' Mechanistic_Assay Mechanistic Assay (e.g., DNA Cleavage) Orthogonal_Assay->Mechanistic_Assay Selectivity Selectivity Profiling (Off-Target Assays) Mechanistic_Assay->Selectivity Signaling Downstream Signaling (Western Blot) Selectivity->Signaling

Sources

5-(Piperidin-4-yl)isoquinoline: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Introduction: The Strategic Value of the 5-(Piperidin-4-yl)isoquinoline Scaffold

In the landscape of contemporary drug discovery, particularly within the domain of fragment-based drug discovery (FBDD), the identification and strategic utilization of "privileged scaffolds" is paramount.[1] These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile starting point for the development of novel therapeutics. The 5-(piperidin-4-yl)isoquinoline core has emerged as a fragment of significant interest, embodying a synergistic fusion of two well-established pharmacophores: the isoquinoline ring and a piperidine moiety.

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with diverse pharmacological activities.[2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an adept participant in various binding interactions within protein active sites, including hydrogen bonding and π-stacking.[3][4] Derivatives of isoquinoline have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][3][4][5][6]

Complementing the isoquinoline's aromatic and hydrogen-bonding capabilities, the piperidine ring introduces a three-dimensional character and a secondary basic center. This non-planar, saturated heterocycle can adopt various conformations, such as the chair form, allowing for precise spatial orientation of substituents to probe and fit into complex protein topographies.[7] The piperidine nitrogen can be protonated at physiological pH, enabling ionic interactions, and also serves as a versatile synthetic handle for further chemical elaboration. The N-benzyl piperidine motif, for instance, is frequently employed to enhance solubility and facilitate crucial cation-π interactions.[8]

The strategic linkage of the piperidine at the 5-position of the isoquinoline ring creates a unique vectoral projection of the piperidine's functionality away from the plane of the isoquinoline. This specific substitution pattern offers a distinct advantage in exploring protein binding pockets, allowing for the simultaneous engagement of both hydrophobic and polar sub-sites. This guide provides a comprehensive technical overview of the 5-(piperidin-4-yl)isoquinoline fragment, detailing its synthesis, physicochemical properties, and its application as a high-value starting point for FBDD campaigns.

Physicochemical and Pharmacokinetic Profile

The inherent properties of the 5-(piperidin-4-yl)isoquinoline fragment make it an attractive starting point for FBDD, which favors small, soluble, and synthetically tractable molecules.[9][10]

PropertyPredicted Value/CharacteristicRationale & Significance in FBDD
Molecular Weight~212 g/mol Falls well within the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.[9]
pKaTwo basic centers: Isoquinoline N (~5.14), Piperidine N (~11.2)The dual basicity allows for salt formation, enhancing aqueous solubility. The different pKa values can be selectively exploited for targeted interactions.[4][11]
cLogP~2.5-3.0A balanced lipophilicity ensures sufficient membrane permeability without compromising aqueous solubility, a key attribute for favorable ADME properties.
Ligand Efficiency (LE)High potentialThe compact nature of the fragment relative to its potential binding affinity suggests a high LE, a critical metric for prioritizing fragments.
Synthetic TractabilityHighThe presence of two distinct nitrogen atoms (one aromatic, one aliphatic) provides orthogonal handles for chemical modification, facilitating rapid library generation.[2]

Synthetic Strategies: Accessing the Core Scaffold

A robust and versatile synthetic route is crucial for the successful application of a fragment in drug discovery. The 5-(piperidin-4-yl)isoquinoline core can be constructed through several convergent synthetic strategies. A common and efficient approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to join the two heterocyclic systems.

Protocol 1: Suzuki Cross-Coupling Approach

This protocol outlines a reliable method for the synthesis of the N-Boc protected 5-(piperidin-4-yl)isoquinoline precursor.

Step 1: Synthesis of 5-Bromoisoquinoline

  • This starting material can be synthesized from isoquinoline via electrophilic bromination or sourced commercially.

Step 2: Preparation of the Piperidine Boronic Ester

  • Commercially available N-Boc-4-piperidone is converted to its corresponding vinyl triflate.

  • The vinyl triflate is then subjected to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron to yield N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.

  • Subsequent hydrogenation of the double bond affords the desired N-Boc-piperidine-4-boronic acid pinacol ester.

Step 3: Suzuki Cross-Coupling

  • To a degassed solution of 5-bromoisoquinoline (1.0 eq) and N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq) in a 2:1 mixture of dioxane and water, add K₂CO₃ (3.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at 90 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield N-Boc-5-(piperidin-4-yl)isoquinoline.

Step 4: Deprotection

  • Dissolve the N-Boc protected intermediate in a solution of 4M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the solvent under reduced pressure to yield the hydrochloride salt of 5-(piperidin-4-yl)isoquinoline.

Application in Fragment-Based Drug Discovery (FBDD)

The 5-(piperidin-4-yl)isoquinoline scaffold is an exemplary starting point for an FBDD campaign, particularly for targeting enzyme families such as kinases, where the isoquinoline moiety can act as a hinge-binder.[12][13]

Hypothetical FBDD Workflow for a Kinase Target

The following diagram illustrates a typical FBDD workflow commencing with the 5-(piperidin-4-yl)isoquinoline fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization FragLib Fragment Library (incl. 5-(piperidin-4-yl)isoquinoline) Screen Biophysical Screening (NMR, SPR, X-ray) FragLib->Screen Screening Hits Validated Hits (IC50 > 100 µM) Screen->Hits Validation SAR Structure-Activity Relationship (SAR) Hits->SAR FG Fragment Growing (Piperidine N-alkylation) SAR->FG FM Fragment Merging (Isoquinoline C1/C3 sub.) SAR->FM Leads Potent Leads (IC50 < 1 µM) FG->Leads FM->Leads ADME ADME/Tox Profiling Leads->ADME PK Pharmacokinetic Studies ADME->PK Candidate Preclinical Candidate PK->Candidate

Caption: A generalized FBDD workflow from initial fragment screening to a preclinical candidate.

Hit-to-Lead Optimization Strategies

Once the 5-(piperidin-4-yl)isoquinoline fragment is identified as a binder to the target of interest, its modular nature allows for systematic and efficient optimization.

  • Vector 1: Elaboration from the Piperidine Nitrogen: The secondary amine of the piperidine is an ideal point for "fragment growing." Parallel synthesis techniques can be employed to introduce a variety of substituents to explore adjacent pockets in the protein active site. This can improve potency and modulate physicochemical properties.

  • Vector 2: Substitution on the Isoquinoline Ring: The isoquinoline ring offers several positions (e.g., C1, C3, C4) for further modification. For instance, in kinase inhibition, substitution at the C1 position can often enhance selectivity, while modifications at other positions can improve cell-based activity.

  • Bioisosteric Replacement: To fine-tune properties or explore novel intellectual property space, either the isoquinoline or piperidine ring can be replaced with a suitable bioisostere.[14][15] For example, the isoquinoline could be replaced with a quinoline, pyrazolopyrimidine, or other hinge-binding heterocycles.[13][15] The piperidine could be exchanged for a pyrrolidine, morpholine, or an acyclic amine to alter basicity and conformational flexibility.

The following diagram illustrates the key vectors for chemical elaboration of the 5-(piperidin-4-yl)isoquinoline scaffold.

Caption: Key strategic vectors for the chemical optimization of the 5-(piperidin-4-yl)isoquinoline core.

Conclusion: A Versatile and Privileged Fragment

The 5-(piperidin-4-yl)isoquinoline scaffold represents a confluence of desirable features for a high-value fragment in drug discovery. Its inherent physicochemical properties align well with the principles of FBDD, and its modular, synthetically accessible structure provides a robust platform for rapid hit-to-lead optimization. The strategic combination of a proven hinge-binding motif with a three-dimensional, vectorially-oriented piperidine ring makes it a compelling starting point for targeting a wide range of protein families. As the demand for novel chemical matter to address challenging biological targets continues to grow, the thoughtful application of privileged fragments like 5-(piperidin-4-yl)isoquinoline will undoubtedly play a crucial role in the future of therapeutic innovation.

References

  • Wikipedia. (n.d.). Isoquinoline.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). PMC.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). NIH.
  • Atobe, M., et al. (2023, November 8). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach.
  • Isoquinuclidines: A Review of Chemical and Pharmacological Properties. (2025, August 7). ResearchGate.
  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). PubMed.
  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis.
  • Novel Bioisosteres of Quinolines and Isoquinolines. (n.d.). Bellen Chemistry.
  • Fragment library design. (n.d.). Stanford Medicine.
  • N-Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate.
  • Bioisosterism. (n.d.). Drug Design Org.
  • Fragment Libraries Designed to Be Functionally Diverse Recover Protein Binding Information More Efficiently Than Standard Structurally Diverse Libraries. (n.d.). NIH.
  • EGFR inhibitors developed through bioisosteric replacement of the... (n.d.). ResearchGate.

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Methodological & Application

Introduction: The Therapeutic Promise of ROCK Inhibition and the Role of High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the design and implementation of high-throughput screening campaigns for inhibitors of the Rho-associated coiled-coil containing protein kinase (ROCK), featuring the isoquinoline-class compound, 5-(Piperidin-4-yl)isoquinoline. This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis frameworks required for the successful identification and characterization of ROCK inhibitors.

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are critical regulators of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and apoptosis.[1] As central effectors of the small GTPase RhoA, their hyperactivity is implicated in a wide range of pathologies, including cardiovascular diseases like hypertension, neurodegenerative disorders, and cancer.[2][3] This has positioned the ROCK signaling pathway as a high-value target for therapeutic intervention.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity.[4][5][6] Specifically, compounds containing the isoquinoline core have emerged as a promising class of ATP-competitive ROCK inhibitors.[3][7] 5-(Piperidin-4-yl)isoquinoline represents a key pharmacophore within this class, and its derivatives are prime candidates for drug discovery programs.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate a biological target in a desired manner.[8][9][10] HTS leverages automation, miniaturization, and sensitive detection methods to screen hundreds of thousands of compounds per day, dramatically accelerating the initial stages of the drug discovery pipeline.[10][11] This guide details the strategic application of HTS methodologies to identify and characterize novel ROCK inhibitors based on the 5-(Piperidin-4-yl)isoquinoline scaffold.

The ROCK Signaling Pathway: A Rationale for Targeting

Understanding the underlying biology of the target is paramount to designing an effective screening campaign. The ROCK kinases are serine/threonine kinases that act downstream of RhoA. Upon activation, ROCK phosphorylates several substrates, leading to an increase in actin-myosin-driven cellular contraction and other morphological changes.

A key substrate for ROCK is the Myosin Phosphatase Target subunit 1 (MYPT1).[12][13] Phosphorylation of MYPT1 by ROCK inhibits myosin light chain (MLC) phosphatase activity. This results in a net increase in the phosphorylation of MLC, which promotes stress fiber formation and cell contraction. This pathway is a robust and well-validated signaling axis for assessing ROCK activity in both biochemical and cellular contexts.

ROCK_Pathway RhoA Activated RhoA (GTP-bound) ROCK ROCK Kinase RhoA->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates (Activates) MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inhibits) Actin_Poly Actin Polymerization (Stress Fiber Formation) Cofilin->Actin_Poly Regulates MLCP MLC Phosphatase MYPT1->MLCP pMLC Phospho-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylation Contraction Cellular Contraction pMLC->Contraction

Caption: The core RhoA/ROCK signaling pathway.

High-Throughput Screening Workflow for ROCK Inhibitors

A successful HTS campaign is a multi-stage process designed to triage a large compound library down to a small number of well-characterized lead candidates. The process must be robust, reproducible, and designed to eliminate false positives early.

Caption: A generalized workflow for an HTS campaign.

Protocol 1: Biochemical HTS Using Time-Resolved FRET (TR-FRET)

Principle: This assay measures the direct inhibition of ROCK kinase activity. TR-FRET is a robust technology for HTS due to its sensitivity, low background, and homogeneous (no-wash) format.[14] The assay relies on a europium (Eu)-chelate-labeled anti-phospho-serine/threonine antibody (donor) and a ULight™-labeled peptide substrate (acceptor). When the substrate is phosphorylated by ROCK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

Causality: A biochemical assay is chosen for the primary screen because it directly measures interaction with the target protein, minimizing the complexity and potential off-target effects inherent in a cellular environment. This provides a clean and direct readout of inhibition.

Materials & Reagents
ReagentSupplierPurpose
Active ROCK2 KinaseCarna BiosciencesEnzyme source
ULight™-S6-PeptidePerkinElmerSubstrate
ATPSigma-AldrichCo-factor
Lanthascreen® Eu-AntibodyThermo FisherDetection
5-(Piperidin-4-yl)isoquinolineIn-house/VendorTest Compound
FasudilSelleck ChemicalsPositive Control Inhibitor
DMSOSigma-AldrichCompound Solvent
Assay BufferSee belowReaction Medium
Stop/Detection BufferSee belowTerminates reaction, contains antibody

Assay Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Stop/Detection Buffer Preparation: 10 mM EDTA, 100 mM HEPES (pH 7.5), 0.01% Brij-35, plus Eu-Antibody.

Step-by-Step Protocol (384-well format)
  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo®), dispense 50 nL of test compounds, controls, and DMSO into a low-volume 384-well assay plate.

    • Positive Control: 50 nL of 2 mM Fasudil (final concentration 10 µM).

    • Negative Control: 50 nL of DMSO.

  • Enzyme/Substrate Addition:

    • Prepare a 2X ROCK2/Substrate mix in Assay Buffer. For a final volume of 10 µL, this mix will be 5 µL.

    • The final concentration of ROCK2 should be ~0.5 nM and ULight™-S6-Peptide at ~50 nM (these must be optimized empirically).

    • Using a multi-drop dispenser, add 5 µL of the 2X ROCK2/Substrate mix to each well.

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

  • Reaction Initiation & Incubation:

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the ATP Km for ROCK2 (empirically determine, typically ~10-20 µM).

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate, centrifuge, and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 10 µL of Stop/Detection Buffer containing the Eu-Antibody (final concentration ~2 nM) to all wells.

    • Seal the plate, centrifuge, and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader (e.g., PHERAstar FSX[8] or EnVision).

    • Excitation: 320 nm.

    • Emission: 615 nm (Europium) and 665 nm (ULight™).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) * 10,000.

Data Analysis & Quality Control

A critical metric for HTS assay quality is the Z'-factor.[9][15] It assesses the separation between the positive and negative controls.

  • Formula: Z' = 1 - (3 * (σpos + σneg)) / |μpos - μneg|

    • σ = standard deviation, μ = mean

    • An assay with a Z' > 0.5 is considered excellent for HTS.[15]

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signalcompound - μpos) / (μneg - μpos))

  • Hit Threshold: A typical threshold for identifying initial hits is >50% inhibition or >3 standard deviations from the mean of the negative controls.

Protocol 2: Cell-Based HTS for ROCK Activity (pMYPT1 ELISA)

Principle: This assay provides a more physiologically relevant assessment by measuring ROCK inhibition within a cellular context. It quantifies the phosphorylation of ROCK's direct substrate, MYPT1, at residue Thr853 using an ELISA-based method.[12] A decrease in the pMYPT1 signal indicates ROCK inhibition.

Causality: A cell-based assay is used as a secondary, orthogonal screen. It validates the biochemical hits in a more complex biological system, helping to eliminate compounds that are inactive due to poor cell permeability or those that work through non-target mechanisms in the primary assay.

Materials & Reagents
ReagentCell Line / SupplierPurpose
A549 or HeLa CellsATCCHigh endogenous ROCK activity
Calyculin ALC LaboratoriesPhosphatase inhibitor (induces pMYPT1)
Primary Antibody: Rabbit anti-pMYPT1 (Thr853)Cell Signaling TechnologyBinds to phosphorylated substrate
Secondary Antibody: HRP-conjugated Goat anti-RabbitJackson ImmunoResearchDetection
TMB SubstrateKPLHRP substrate for colorimetric readout
5-(Piperidin-4-yl)isoquinolineIn-house/VendorTest Compound
Y-27632Selleck ChemicalsPositive Control Inhibitor[1]
Step-by-Step Protocol (96-well format)
  • Cell Plating:

    • Seed A549 cells in a 96-well clear-bottom tissue culture plate at a density of 20,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in culture media.

    • Remove the old media from the cell plate and add 100 µL of media containing the compounds.

    • Positive Control: 10 µM Y-27632.

    • Negative Control: 0.1% DMSO.

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation & Lysis:

    • Add Calyculin A to all wells to a final concentration of 50 nM to stimulate the ROCK pathway and inhibit phosphatases.

    • Incubate for 20 minutes at 37°C.

    • Aspirate the media and wash once with ice-cold PBS.

    • Add 100 µL of ice-cold Lysis Buffer (containing protease and phosphatase inhibitors) to each well. Incubate on ice for 20 minutes.

  • ELISA Protocol:

    • Transfer 50 µL of the cell lysate to a high-binding 96-well plate pre-coated with a capture antibody (or allow lysate to coat the plate overnight at 4°C).

    • Wash the plate 3 times with Wash Buffer (PBS + 0.05% Tween-20).

    • Add 100 µL of the primary anti-pMYPT1 antibody (diluted 1:1000 in blocking buffer) to each well. Incubate for 2 hours at room temperature.

    • Wash the plate 3 times.

    • Add 100 µL of the HRP-conjugated secondary antibody (diluted 1:2000). Incubate for 1 hour at room temperature.

    • Wash the plate 5 times.

  • Detection & Data Acquisition:

    • Add 100 µL of TMB substrate to each well. Allow color to develop for 10-15 minutes in the dark.

    • Add 100 µL of Stop Solution (e.g., 1 M H₂SO₄).

    • Read the absorbance at 450 nm on a standard plate reader.

Data Analysis
  • Data is normalized to the positive (Y-27632) and negative (DMSO) controls.

  • The results are used to generate dose-response curves and calculate IC₅₀ values for the confirmed hits from the primary screen. This confirms their activity in a cellular environment and provides crucial potency data.

Conclusion and Future Directions

The strategic combination of a high-throughput biochemical screen with a lower-throughput, physiologically relevant cell-based assay provides a robust and efficient platform for the discovery of novel ROCK inhibitors. The 5-(Piperidin-4-yl)isoquinoline scaffold serves as an excellent starting point for such a campaign. Hits identified through this workflow must undergo further characterization, including selectivity profiling against a panel of other kinases to ensure target specificity, and subsequent medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. This structured approach, grounded in sound scientific principles and validated protocols, maximizes the probability of identifying promising lead candidates for clinical development.

References

  • Title: Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets Source: PubMed URL: [Link]

  • Title: Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight Source: MDPI URL: [Link]

  • Title: Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening Source: The Scientist URL: [Link]

  • Title: Biologically active isoquinoline alkaloids covering 2019–2022 Source: ResearchGate URL: [Link]

  • Title: Isoquinoline.pptx Source: Slideshare URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells Source: MDPI URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: Uncountable URL: [Link]

  • Title: High-throughput screening Source: Wikipedia URL: [Link]

  • Title: Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases Source: PubMed URL: [Link]

  • Title: Isoquinoline Source: Wikipedia URL: [Link]

  • Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Integration of Virtual Screening With High-Throughput Screening for the Identification of Novel Rho-kinase I Inhibitors Source: PubMed URL: [Link]

  • Title: High throughput strategy to identify inhibitors of histone-binding domains Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Establishment and Application of a High Throughput Model for Rho Kinase Inhibitors Screening Based on Fluorescence Polarization Source: J-Stage URL: [Link]

  • Title: Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids Source: MDPI URL: [Link]

  • Title: Observations From the Field: Efficient hiPS Cell Culturing Without ROCK Inhibitors Source: Biological Industries URL: [Link]

  • Title: Isoquinuclidines: A Review of Chemical and Pharmacological Properties Source: ResearchGate URL: [Link]

  • Title: Rho Kinase (ROCK) Activity Assay, 96-Well Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: High Throughput Screening Assays for Drug Discovery Source: BellBrook Labs URL: [Link]

  • Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL: [Link]

  • Title: High-Throughput Screening in Drug Discovery Explained Source: Technology Networks URL: [Link]

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Application Note: Functional Characterization of 5-(Piperidin-4-yl)isoquinoline Derivatives Targeting G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: February 2026

For research use only. Not for use in diagnostic procedures.

Introduction

The 5-(Piperidin-4-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural rigidity and synthetic tractability make it an ideal starting point for developing ligands with high affinity and selectivity for various pharmacological targets, including G-Protein Coupled Receptors (GPCRs).[4][5] GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them premier drug targets.[4][5]

This guide provides a comprehensive framework for the functional characterization of novel 5-(Piperidin-4-yl)isoquinoline derivatives. As a working example, we will focus on a hypothetical derivative designed as an antagonist for the Dopamine D2 receptor (D2R), a Gi-coupled GPCR implicated in various neurological disorders.[6][7][8] The principles and protocols described herein are broadly applicable to other GPCR targets.

We will detail two primary functional assays:

  • cAMP Second Messenger Assay: To quantify the inhibition of agonist-induced changes in cyclic adenosine monophosphate (cAMP), a key second messenger for Gi and Gs-coupled receptors.[9][10]

  • CRE-Luciferase Reporter Gene Assay: To measure the downstream transcriptional consequences of receptor signaling.[11][12]

Principles of GPCR Antagonist Characterization

An antagonist is a ligand that blocks or dampens the response initiated by an agonist.[13] For a Gi-coupled receptor like the D2R, agonist activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. An antagonist will counteract this effect, restoring cAMP levels in the presence of an agonist.

D2 Receptor Signaling Pathway

The D2R primarily couples to the Gi/o family of G-proteins. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of the cAMP Response Element Binding Protein (CREB). Dephosphorylated CREB has a lower affinity for the cAMP Response Element (CRE) in the promoter region of target genes, leading to a decrease in their transcription.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D2R Dopamine D2 Receptor (D2R) AC Adenylyl Cyclase (AC) D2R->AC Gαi inhibition ATP ATP cAMP cAMP ATP->cAMP AC action PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CRE CRE (Promoter) CREB->CRE binds Gene Reporter Gene (e.g., Luciferase) CRE->Gene activates transcription Agonist Agonist (e.g., Dopamine) Agonist->D2R Antagonist 5-(Piperidin-4-yl)isoquinoline Derivative (Antagonist) Antagonist->D2R

Caption: D2 Receptor (Gi-coupled) signaling pathway.

Experimental Protocols

Cell Line and Culture

Expertise & Experience: The choice of cell line is critical for robust and reproducible data. Human Embryonic Kidney (HEK293) cells are a common choice for GPCR assays due to their robust growth and high transfection efficiency.[14] Using a cell line stably expressing the human D2 receptor is highly recommended to ensure consistent receptor expression levels, eliminating variability from transient transfections.

  • Cell Line: HEK293 cells stably expressing the human Dopamine D2 Receptor (HEK293-D2R).

  • Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be passaged upon reaching 80-90% confluency and not used beyond passage 25 to ensure genetic stability.

Protocol 1: HTRF cAMP Assay for D2R Antagonism

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a competition-based assay.[15] Intracellular cAMP produced by the cells competes with a labeled cAMP tracer (d2) for binding to an anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate).[16][17] When the donor and acceptor are in close proximity, a FRET signal is generated. An increase in cellular cAMP displaces the tracer, decreasing the FRET signal. For a Gi-coupled receptor, agonist stimulation decreases cAMP, thereby increasing the FRET signal. An antagonist will reverse this effect.[16]

HTRF_Workflow cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Lysis cluster_readout Data Acquisition Harvest 1. Harvest & Count HEK293-D2R Cells Plate 2. Plate Cells (e.g., 5,000 cells/well in 384-well plate) Harvest->Plate Incubate1 3. Incubate Overnight Plate->Incubate1 Prepare_Cmpd 4. Prepare Serial Dilutions of Antagonist Incubate1->Prepare_Cmpd Add_Antagonist 6. Add Antagonist to Wells (Pre-incubation: 15-30 min) Prepare_Cmpd->Add_Antagonist Prepare_Agonist 5. Prepare Agonist (e.g., Quinpirole at EC80) Add_Agonist 7. Add Agonist to Wells (Incubation: 30 min) Add_Antagonist->Add_Agonist Add_Lysis 8. Add HTRF Lysis Buffer & Detection Reagents Add_Agonist->Add_Lysis Incubate2 9. Incubate 1 hour at RT Add_Lysis->Incubate2 Read_Plate 10. Read Plate on HTRF- compatible Plate Reader Incubate2->Read_Plate

Caption: Experimental workflow for the HTRF cAMP antagonist assay.

Step-by-Step Methodology:

  • Cell Plating: Harvest HEK293-D2R cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES). Plate cells into a low-volume, white 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well). Incubate for 4-24 hours.

  • Compound Preparation: Prepare a serial dilution of the 5-(Piperidin-4-yl)isoquinoline derivative (e.g., 10-point, 3-fold dilution starting from 10 mM in DMSO, then dilute in assay buffer).

  • Antagonist Addition: Add the diluted antagonist to the cell plate.

  • Agonist Stimulation: Add a fixed concentration of a known D2R agonist (e.g., Quinpirole). The concentration should be at the EC80 (the concentration that gives 80% of the maximal response) to ensure a sufficient assay window for detecting antagonism.[18]

  • Lysis and Detection: Add the HTRF detection reagents (Eu-cryptate anti-cAMP antibody and d2-labeled cAMP) in lysis buffer as per the manufacturer's protocol (e.g., Revvity, Cisbio).[15]

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).

Protocol 2: CRE-Luciferase Reporter Gene Assay

Principle: This assay measures the transcriptional activity of the CRE promoter element.[11] A reporter vector containing multiple copies of CRE upstream of a luciferase gene is introduced into the cells.[19] Activation of the Gi pathway by a D2R agonist inhibits PKA, leading to less CREB phosphorylation and a decrease in luciferase expression. An antagonist will block this effect, restoring luciferase activity.[11][19]

Step-by-Step Methodology:

  • Transfection (if not a stable line): Co-transfect HEK293-D2R cells with a CRE-luciferase reporter plasmid and a constitutively active control plasmid (e.g., Renilla luciferase) for normalization. Plate the transfected cells in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment: Replace the medium with serum-free medium. Add serial dilutions of the antagonist, followed by a fixed concentration (EC80) of the agonist (e.g., Quinpirole).

  • Incubation: Incubate the plate for 4-6 hours. This duration is critical to allow for gene transcription and protein translation.

  • Lysis and Signal Detection: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®).[19] This involves adding the first reagent to measure firefly luciferase activity, followed by a second reagent to quench that signal and measure the Renilla luciferase activity.

  • Data Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[19]

Data Analysis and Interpretation

For antagonist assays, data is typically plotted as the response (HTRF ratio or normalized luciferase activity) versus the log concentration of the antagonist. A sigmoidal dose-response curve with a variable slope is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.

Data Presentation:

ParameterDescriptioncAMP AssayReporter Assay
IC50 (nM) Concentration for 50% inhibition15.225.8
Hill Slope Steepness of the curve-1.1-0.9
Max Inhibition (%) Maximum % inhibition achieved98%95%
Min Inhibition (%) Minimum % inhibition observed2%5%
Assay Validation: A Self-Validating System

To ensure the reliability of results, each assay plate must include proper controls and its performance should be quantified.

Trustworthiness: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[20] It reflects the dynamic range of the signal and the data variation.[20][21][22]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

Where:

  • Mean_max and SD_max are the mean and standard deviation of the maximum signal (agonist only).

  • Mean_min and SD_min are the mean and standard deviation of the minimum signal (basal/no agonist).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay[21][22]
0 to 0.5Marginal, may need optimization[21]
< 0Poor assay, not suitable for screening[21]

Expertise & Experience: Always run a full agonist dose-response curve on the day of the experiment to confirm the EC50 and EC80 values, as these can shift slightly between experiments. This ensures the antagonist is challenged with the appropriate agonist concentration.

Summary and Conclusion

The protocols outlined in this application note provide a robust framework for the functional characterization of 5-(Piperidin-4-yl)isoquinoline derivatives as GPCR antagonists. By employing both a proximal second messenger assay (cAMP) and a downstream transcriptional assay (CRE-luciferase), researchers can build a comprehensive pharmacological profile of their compounds. Adherence to the principles of assay validation, including the calculation of the Z'-factor, ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs.

References

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. [Link]

  • NCBI Bookshelf. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • PubMed. (n.d.). Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. [Link]

  • PubMed. (n.d.). Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors. [Link]

  • BPS Bioscience. (n.d.). CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). [Link]

  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]

  • PubMed. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]

  • MDPI. (n.d.). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]

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Application of 5-(Piperidin-4-yl)isoquinoline in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold in Neurological Disorders

The isoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide array of alkaloids with significant applications in neuroscience.[1][2][3][4] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline derivatives have a long history as modulators of the central nervous system (CNS).[5] In recent years, synthetic isoquinoline-based molecules have garnered substantial interest for their potential to address a range of complex neurological and neurodegenerative diseases.[6][7] Conditions such as Alzheimer's disease, Parkinson's disease, and cerebral ischemia are characterized by intricate pathologies including neuronal apoptosis, oxidative stress, and neuroinflammation, making them challenging therapeutic targets.[7]

5-(Piperidin-4-yl)isoquinoline is a synthetic derivative that combines the parent isoquinoline core with a piperidine moiety. While direct, extensive research on this specific molecule is emerging, its structural similarity to known neuroactive compounds, particularly a class of enzymes known as Rho-associated coiled-coil containing protein kinases (ROCK), suggests a promising avenue for investigation in neuroscience. This guide provides a detailed overview of the hypothesized mechanism of action for 5-(Piperidin-4-yl)isoquinoline as a ROCK inhibitor and offers comprehensive, field-proven protocols for its characterization and application in pre-clinical neuroscience research.

Mechanism of Action: A Putative ROCK Inhibitor

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, motility, and apoptosis. In the context of the nervous system, aberrant ROCK signaling has been implicated in the pathophysiology of various neurological disorders.[8][9] Overactivation of ROCK contributes to neuronal death, axonal degeneration, and neuroinflammation, making it a compelling target for therapeutic intervention.[8][9]

The isoquinoline scaffold is a well-established pharmacophore for ROCK inhibition.[10] Fasudil, a clinically approved isoquinoline-based ROCK inhibitor, has demonstrated neuroprotective effects in models of cerebral vasospasm and stroke.[10][11] The structural architecture of 5-(Piperidin-4-yl)isoquinoline, featuring a nitrogen-containing heterocyclic system, positions it as a strong candidate for an ATP-competitive inhibitor of the ROCK kinase domain. By binding to the ATP-binding pocket of ROCK, it is hypothesized to prevent the phosphorylation of downstream substrates, thereby mitigating the detrimental effects of excessive ROCK activation.

Signaling Pathway of ROCK and its Inhibition

ROCK_Pathway cluster_0 RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Compound 5-(Piperidin-4-yl)isoquinoline Compound->ROCK Inhibits pMLC Phospho-MLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Leads to Neuronal_Effects Neuronal Apoptosis & Axon Retraction Actin->Neuronal_Effects Contributes to

Caption: Hypothesized mechanism of 5-(Piperidin-4-yl)isoquinoline as a ROCK inhibitor.

Experimental Protocols and Applications

The following protocols are designed to characterize the bioactivity and neuroprotective potential of 5-(Piperidin-4-yl)isoquinoline. These are generalized methodologies and may require optimization based on specific experimental conditions and research objectives.

Part 1: In Vitro Characterization

Objective: To determine the inhibitory activity of 5-(Piperidin-4-yl)isoquinoline against ROCK1 and ROCK2 and to assess its neuroprotective effects in a cellular model of neuronal stress.

This assay quantifies the direct inhibitory effect of the compound on ROCK kinase activity.

Workflow:

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Recombinant ROCK1/2 - Kinase Buffer - ATP & Substrate Start->Prepare Incubate Incubate Enzyme, Substrate, Compound, and ATP Prepare->Incubate Compound_Prep Prepare Serial Dilutions of 5-(Piperidin-4-yl)isoquinoline Compound_Prep->Incubate Detect Detect Phosphorylation (e.g., Luminescence, Fluorescence) Incubate->Detect Analyze Calculate IC50 Value Detect->Analyze End End Analyze->End

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human ROCK1 or ROCK2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of a suitable substrate (e.g., long S6 kinase substrate peptide) and ATP.

  • Compound Dilution:

    • Prepare a stock solution of 5-(Piperidin-4-yl)isoquinoline in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will provide a quantitative measure of the potency of 5-(Piperidin-4-yl)isoquinoline as a ROCK inhibitor.

Parameter Description
IC50 (ROCK1) Concentration for 50% inhibition of ROCK1 activity.
IC50 (ROCK2) Concentration for 50% inhibition of ROCK2 activity.

This assay evaluates the ability of the compound to protect neurons from oxidative stress-induced cell death.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate media.

  • Induction of Oxidative Stress:

    • Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or glutamate, to induce neuronal damage.

  • Compound Treatment:

    • Pre-treat a subset of cells with varying concentrations of 5-(Piperidin-4-yl)isoquinoline for a specified duration before inducing oxidative stress.

  • Cell Viability Assessment:

    • After the treatment period, assess cell viability using a standard method like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis:

    • Compare the viability of cells treated with the compound and the stress-inducing agent to those treated with the stress-inducing agent alone.

    • Calculate the percentage of neuroprotection afforded by the compound at different concentrations.

Part 2: In Vivo Evaluation in a Model of Neurodegeneration

Objective: To assess the therapeutic efficacy of 5-(Piperidin-4-yl)isoquinoline in an animal model of neurodegeneration, such as a model for Parkinson's or Alzheimer's disease.[12][13]

Workflow:

In_Vivo_Workflow Start Start Acclimatize Acclimatize Animals (e.g., C57BL/6 mice) Start->Acclimatize Grouping Divide into Groups: - Vehicle Control - MPTP + Vehicle - MPTP + Compound Acclimatize->Grouping Treatment Administer Compound (e.g., i.p., oral gavage) Grouping->Treatment Induction Induce Parkinsonism (MPTP injections) Treatment->Induction Behavioral Behavioral Testing (e.g., Rotarod, Pole Test) Induction->Behavioral Histology Post-mortem Analysis: - Immunohistochemistry (TH) - Neurotransmitter levels Behavioral->Histology End End Histology->End

Caption: Workflow for in vivo evaluation in a Parkinson's disease model.

Step-by-Step Methodology:

  • Animal Model Induction:

    • Use a suitable animal model, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of Parkinson's disease in mice.

    • Administer MPTP to induce selective degeneration of dopaminergic neurons in the substantia nigra.

  • Compound Administration:

    • Administer 5-(Piperidin-4-yl)isoquinoline via a suitable route (e.g., intraperitoneal injection or oral gavage) at various doses, either before or after MPTP administration, depending on the study design (prophylactic or therapeutic).

  • Behavioral Assessment:

    • Perform a battery of behavioral tests to assess motor function, such as the rotarod test for motor coordination and the pole test for bradykinesia.

  • Neurochemical and Histological Analysis:

    • At the end of the study, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra.

    • Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Expected Outcome: This study will provide insights into the in vivo neuroprotective and/or neuro-restorative effects of 5-(Piperidin-4-yl)isoquinoline.

Parameter Description
Motor Function Improvement in performance on behavioral tests.
Dopaminergic Neuron Survival Increased number of TH-positive neurons.
Striatal Dopamine Levels Restoration of dopamine and its metabolites.

Conclusion and Future Directions

5-(Piperidin-4-yl)isoquinoline represents a promising chemical entity for investigation in the field of neuroscience. Based on its structural similarity to known ROCK inhibitors, it is a prime candidate for targeting the RhoA/ROCK signaling pathway, which is implicated in a variety of neurological disorders. The detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its biochemical activity and therapeutic potential. Future research should focus on confirming its mechanism of action, elucidating its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a broader range of neurodegenerative and neurological disease models.

References

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Application Note: Quantitative Analysis of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 5-(Piperidin-4-yl)isoquinoline, a key heterocyclic moiety in contemporary drug discovery and development. Recognizing the critical need for accurate measurement of this compound in both bulk drug substances and complex biological matrices, we present two primary analytical approaches: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. This document provides not only step-by-step protocols but also delves into the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these techniques for their specific applications. All methodologies are presented in accordance with the principles outlined in the ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2]

Introduction: The Analytical Imperative for 5-(Piperidin-4-yl)isoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities. The incorporation of a piperidinyl substituent, as seen in 5-(Piperidin-4-yl)isoquinoline, can significantly modulate the physicochemical and biological properties of the parent molecule, often enhancing its drug-like characteristics. As such, accurate and precise quantification of this entity is paramount throughout the drug development lifecycle, from early-stage metabolic studies to final product quality control.

This application note serves as a practical resource, offering detailed protocols that are not only scientifically sound but also grounded in the realities of a regulated laboratory environment. We will explore the nuances of method selection, sample preparation, and the rigorous validation required to ensure data integrity.

Strategic Selection of Analytical Techniques

The choice of an analytical method is contingent upon the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. For the quantification of 5-(Piperidin-4-yl)isoquinoline, HPLC-UV and LC-MS/MS represent two of the most powerful and versatile techniques.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is often the workhorse for the analysis of bulk drug substances and pharmaceutical formulations.[3] Its advantages lie in its robustness, cost-effectiveness, and straightforward implementation. The isoquinoline ring system possesses a strong chromophore, making it amenable to UV detection.[4] A well-developed HPLC-UV method can also serve as a stability-indicating assay, capable of resolving the parent compound from its potential degradation products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard.[5] This technique offers the ability to quantify analytes at very low concentrations, even in the presence of numerous interfering substances.[6][7]

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of 5-(Piperidin-4-yl)isoquinoline is fundamental to developing effective analytical methods.

PropertyImplication for Analytical Method Development
Basicity The presence of two basic nitrogen atoms (on the isoquinoline and piperidine rings) dictates that the compound will be ionized at acidic pH. This is a critical consideration for reversed-phase HPLC, where retention is influenced by polarity. An acidic mobile phase will ensure the analyte is in its protonated, more polar form, which can be advantageous for peak shape and retention on C18 columns.
UV Absorbance The isoquinoline ring system exhibits strong UV absorbance. The selection of an appropriate detection wavelength, typically at an absorbance maximum (λmax), is crucial for achieving optimal sensitivity in HPLC-UV analysis. Wavelengths in the range of 210-240 nm and 270-285 nm are often suitable for isoquinoline-containing compounds.[8]
Solubility The compound's solubility in various organic solvents and aqueous buffers will guide the preparation of standards and samples, as well as the composition of the mobile phase.

Stability-Indicating HPLC-UV Method for Bulk Drug Substance

This method is designed for the accurate assay of 5-(Piperidin-4-yl)isoquinoline in bulk form and for the monitoring of its stability.

Rationale for Method Design

The chosen reversed-phase HPLC method utilizes a C18 column, which is well-suited for the separation of moderately polar compounds. The mobile phase consists of an acidic buffer and an organic modifier (acetonitrile). The acidic buffer ensures consistent protonation of the basic analyte, leading to sharp, symmetrical peaks. A gradient elution may be employed to ensure the timely elution of any potential, more hydrophobic degradation products. The detection wavelength is selected based on the UV spectrum of 5-(Piperidin-4-yl)isoquinoline to maximize sensitivity.[9][10]

Experimental Protocol

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Standard/Sample s1 Dissolve in Diluent (e.g., 50:50 ACN:Water) s0->s1 s2 Sonicate to Dissolve s1->s2 s3 Dilute to Final Concentration s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h0 Inject into HPLC System s4->h0 Inject h1 Separation on C18 Column h0->h1 h2 UV Detection at λmax h1->h2 d0 Integrate Peak Area h2->d0 Chromatogram d1 Quantify against Calibration Curve d0->d1

Figure 1: HPLC-UV Analysis Workflow. A streamlined process from sample preparation to data analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of 5-(Piperidin-4-yl)isoquinoline reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution Preparation:

    • Accurately weigh an amount of the bulk drug substance equivalent to 10 mg of 5-(Piperidin-4-yl)isoquinoline into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution may be optimal. For example: 0-15 min, 10-90% B; 15-17 min, 90% B; 17.1-20 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: To be determined by acquiring a UV spectrum of the analyte (a starting point would be around 220 nm or 270 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

    • Determine the concentration of 5-(Piperidin-4-yl)isoquinoline in the sample solution from the calibration curve.

Method Validation

The HPLC-UV method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[11]

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be free from interference from the blank, placebo, and known degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.Ensures the method is selective for the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Demonstrates a direct proportional relationship between concentration and instrument response.
Range Typically 80-120% of the test concentration for an assay.The interval over which the method is precise, accurate, and linear.[12]
Accuracy Mean recovery of 98.0-102.0% at three concentration levels.Measures the closeness of the test results to the true value.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.Assesses the degree of scatter between a series of measurements.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.Defines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness The method's performance should not be significantly affected by small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.Demonstrates the reliability of the method during normal use.

LC-MS/MS Bioanalytical Method for Plasma Samples

This method is designed for the sensitive and selective quantification of 5-(Piperidin-4-yl)isoquinoline in a biological matrix such as human plasma, suitable for pharmacokinetic studies.

Rationale for Method Design

The high complexity of biological matrices necessitates a highly selective and sensitive analytical technique. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides this by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. Sample preparation is crucial to remove proteins and other interfering substances. Protein precipitation is a simple and effective technique for this purpose.[13]

Experimental Protocol

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p0 Aliquot Plasma Sample p1 Spike with Internal Standard p0->p1 p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex and Centrifuge p2->p3 p4 Collect Supernatant p3->p4 l0 Inject Supernatant p4->l0 Inject l1 UPLC Separation l0->l1 l2 ESI+ Ionization l1->l2 l3 MRM Detection l2->l3 d0 Integrate Peak Areas (Analyte & IS) l3->d0 Mass Spectra d1 Calculate Peak Area Ratios d0->d1 d2 Quantify against Calibration Curve d1->d2

Figure 2: LC-MS/MS Bioanalytical Workflow. A comprehensive overview of the process for analyzing biological samples.

Step-by-Step Protocol:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of 5-(Piperidin-4-yl)isoquinoline and a suitable internal standard (e.g., a stable isotope-labeled version or a structurally similar compound) in an appropriate solvent.

    • Spike blank plasma with the analyte stock solution to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for fast analysis times.

    • Column: A suitable C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer to determine the optimal precursor and product ions.

  • Data Analysis:

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations, using a weighted linear regression.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Bioanalytical Method Validation

Validation of a bioanalytical method is a comprehensive process that demonstrates the method is reliable for its intended use.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy and Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (RSD) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20% RSD).
Recovery The extraction recovery of the analyte should be consistent and reproducible.
Matrix Effect The ion suppression or enhancement from the biological matrix should be minimal and consistent across different sources of plasma.
Stability The analyte should be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and precise quantification of 5-(Piperidin-4-yl)isoquinoline. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific analytical challenge at hand. Adherence to the principles of method validation outlined herein is essential for ensuring the generation of high-quality, reliable data that can confidently support drug development programs. These protocols, grounded in established scientific principles and regulatory expectations, offer a solid foundation for researchers and scientists working with this important class of compounds.

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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018, December 10). LCGC International. Retrieved from [Link]

  • Validated LC-MS/MS method for determination of piperaquine in human plasma for its pharmacokinetic study. (n.d.). ResearchGate. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. (n.d.). ACS Publications. Retrieved from [Link]

  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. (1978, January). PubMed. Retrieved from [Link]

  • UV spectra of three analytes illustrating the selection process in HPLC... (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • A high-throughput LC-MS/MS assay for piperaquine from dried blood spots: Improving malaria treatment in resource-limited settings. (2025, September 10). ResearchGate. Retrieved from [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023, April 16). MDPI. Retrieved from [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. (n.d.). MDPI. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021, November 17). MDPI. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023, February 27). MDPI. Retrieved from [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023, June 26). PubMed Central. Retrieved from [Link]

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  • wavelength selection during method development using UV detector during HPLC method development. (2021, January 20). YouTube. Retrieved from [Link]

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Application Notes & Protocols: Leveraging Cereblon-Recruiting Molecules in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of targeted protein degradation (TPD) strategies that utilize the E3 ubiquitin ligase Cereblon (CRBN). While the field of TPD is continually exploring novel chemical scaffolds, this guide will focus on the well-established and widely utilized CRBN ligands, such as derivatives of thalidomide, to illustrate the core concepts and provide robust, field-proven protocols. The diverse pharmacological activities of various heterocyclic scaffolds, including isoquinolines, continue to inspire the search for new E3 ligase recruiters; however, the current gold standard for CRBN engagement remains with the immunomodulatory imide drugs (IMiDs) and their analogs.[1][2][3]

Introduction to Targeted Protein Degradation via Cereblon

Targeted protein degradation has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to achieve the complete removal of a protein of interest (POI) from the cell.[4] This is accomplished by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[5][6][7]

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[8] They consist of two key components: a "warhead" that binds to the POI and an E3 ligase-recruiting ligand, connected by a flexible linker.[4][8] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[9] This polyubiquitination marks the POI for degradation by the 26S proteasome, after which the PROTAC can continue its catalytic cycle.[9][10]

Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in TPD.[3][5] Ligands such as thalidomide, lenalidomide, and pomalidomide are well-characterized binders of CRBN and are frequently incorporated into PROTACs to mediate the degradation of a wide array of therapeutic targets.[1][2]

The Mechanism of Action: PROTAC-Induced Degradation via Cereblon

The efficacy of a CRBN-recruiting PROTAC is contingent on the formation of a stable and productive ternary complex. This process can be broken down into several key steps:

  • Cellular Entry and Binary Complex Formation : The PROTAC must first penetrate the cell membrane. Once inside, it can bind to either the POI or the CRBN E3 ligase complex, forming a binary complex.[11]

  • Ternary Complex Assembly : The binary complex then recruits the other protein partner to form the critical POI-PROTAC-CRBN ternary complex. The stability and conformation of this complex are paramount for efficient ubiquitination and are influenced by the nature of the warhead, the CRBN ligand, and the connecting linker.[11]

  • Ubiquitination of the Target Protein : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to accessible lysine residues on the surface of the POI.

  • Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[9] The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically.[9]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN PROTAC->Ternary_Complex POI->Ternary_Complex CRBN->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Release Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->CRBN Recruits E2 POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition

Figure 1: Mechanism of a Cereblon-recruiting PROTAC.

Application Notes and Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of CRBN-recruiting PROTACs.

Part A: Synthesis of a Pomalidomide-Based PROTAC

Rationale: This protocol describes a representative synthesis of a PROTAC using pomalidomide as the CRBN-recruiting ligand. The synthesis involves coupling a functionalized pomalidomide derivative to a linker, which is then conjugated to a warhead targeting a hypothetical Protein of Interest (POI).

Materials:

  • 4-Fluorothalidomide

  • Amine-terminated linker (e.g., a PEG linker with a terminal amine)

  • POI-targeting warhead with a carboxylic acid handle

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)

Protocol:

  • Synthesis of Pomalidomide-Linker Conjugate:

    • Dissolve 4-fluorothalidomide (1 equivalent) and the amine-terminated linker (1.1 equivalents) in DMSO.

    • Add DIPEA (3 equivalents) to the mixture.

    • Heat the reaction at 80-120°C and monitor by LC-MS until the starting material is consumed. Note: Using DMSO or other non-amine-containing solvents can prevent the formation of dimethylamino by-products.[12]

    • Cool the reaction to room temperature and purify the pomalidomide-linker conjugate by reverse-phase HPLC.

  • Coupling of Pomalidomide-Linker to POI Warhead:

    • Dissolve the POI warhead with a carboxylic acid (1 equivalent) in DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) and stir for 15 minutes to activate the carboxylic acid.

    • Add the purified pomalidomide-linker conjugate (1.1 equivalents) to the reaction mixture.

    • Stir at room temperature and monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by flash chromatography or reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part B: Cell-Based Protein Degradation Assay (Western Blot)

Rationale: Western blotting is a fundamental technique to quantify the reduction in the levels of a target protein following PROTAC treatment.[13]

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer[14]

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete medium. Treat the cells with the desired concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.[15]

    • Aspirate the PBS and add ice-cold RIPA buffer.[15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[15]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.[14]

    • Boil the samples at 95°C for 5-10 minutes.[15]

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

ParameterDescription
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.
Dₘₐₓ The maximum percentage of protein degradation achieved.
Time-dependence Degradation efficiency measured at different time points to determine degradation kinetics.

Table 1: Key quantitative parameters from cell-based degradation assays.

Part C: Biophysical Characterization of Ternary Complex Formation

Rationale: Biophysical assays are crucial for understanding the thermodynamics and kinetics of PROTAC-induced ternary complex formation.[16] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.[11][16]

1. Surface Plasmon Resonance (SPR) Protocol

Objective: To measure the binding kinetics and affinity of binary (PROTAC-POI, PROTAC-CRBN) and ternary (POI-PROTAC-CRBN) interactions.[17]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant POI and CRBN-DDB1 complex

  • PROTAC

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.[18]

    • Immobilize the E3 ligase (e.g., CRBN-DDB1) onto the activated surface via amine coupling to a target density.[17][18]

    • Deactivate the remaining active esters with ethanolamine.[18]

  • Binary Interaction Analysis (PROTAC to CRBN):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized CRBN surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₑ) and the equilibrium dissociation constant (Kₑ).

  • Ternary Complex Formation Analysis:

    • Prepare a constant concentration of the POI in the running buffer.

    • Prepare a serial dilution of the PROTAC.

    • Mix each PROTAC dilution with the constant concentration of POI and inject the mixtures over the immobilized CRBN surface.[17]

    • The enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Analyze the data to determine the affinity of the POI to the PROTAC-CRBN binary complex.

2. Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters (Kₑ, ΔH, ΔS, and stoichiometry) of binding interactions.[19]

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant POI and CRBN-DDB1 complex

  • PROTAC

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Ensure that the protein (in the cell) and the ligand (in the syringe) are in identical, matched buffer to minimize heats of dilution.[19]

    • Degas all samples before loading.

    • Typical starting concentrations are 5-50 µM protein in the cell and 50-500 µM ligand in the syringe.[19]

  • Binary Titration (e.g., PROTAC into POI):

    • Load the POI solution into the sample cell and the PROTAC solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the PROTAC into the POI solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to obtain the Kₑ, enthalpy of binding (ΔH), and stoichiometry (n). The entropy of binding (ΔS) can then be calculated.

ParameterDescriptionTechnique
Kₑ (Dissociation Constant) Measure of binding affinity.SPR, ITC
kₐ (Association Rate) Rate of complex formation.SPR
kₑ (Dissociation Rate) Rate of complex decay.SPR
ΔH (Enthalpy Change) Heat released or absorbed upon binding.ITC
ΔS (Entropy Change) Change in disorder upon binding.ITC
n (Stoichiometry) Molar ratio of binding partners in the complex.ITC
α (Cooperativity Factor) Ratio of binary and ternary Kds, indicating stability.SPR

Table 2: Biophysical parameters for PROTAC characterization.

Experimental Workflow Overview

The development of a successful PROTAC involves a multi-step, iterative process that integrates chemical synthesis with cellular and biophysical evaluation.

Workflow cluster_design Design & Synthesis cluster_eval Evaluation Cascade cluster_optimization Optimization Synthesis PROTAC Synthesis (Ligand-Linker-Warhead) Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Characterize Binding Cellular Cell-Based Assays (Western Blot, Viability) Synthesis->Cellular Assess Degradation SAR Structure-Activity Relationship (SAR) Analysis Biophysical->SAR Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->Synthesis New Analogs

Figure 2: Iterative workflow for PROTAC development.

References

  • Zhang, T., et al. (2023). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Angewandte Chemie International Edition. [Link]

  • M, C. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]

  • Cieślak, M., & Słowianek, M. (2023). Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?. Pharmaceutics. [Link]

  • Al-Tel, T. H., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Diva-Portal.org. (2021). Development of biophysical methods for characterization of PROTACs. Diva-Portal.org. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Google Patents. (n.d.). Methods and compositions for targeted protein degradation.
  • Roy, M. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]

  • Google Patents. (n.d.). Compounds for targeted protein degradation.
  • CureFFI.org. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

  • StatPearls. (2025). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]

  • ACS Chemical Biology. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]

  • Google Patents. (n.d.). Targeted protein degradation.
  • MDPI. (n.d.). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • SciSpace. (2023). The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation. SciSpace. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]

  • Google Patents. (n.d.). Compositions and methods for targeted degradation of proteins in a plant cell.
  • Charnwood Discovery. (n.d.). Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization. Charnwood Discovery. [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]

  • NECTAR COST. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

  • O'PROTAC. (n.d.). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation. O'PROTAC. [Link]

  • American Chemical Society. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]

  • ResearchGate. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]

  • Springer. (n.d.). Surface Plasmon Resonance. Springer. [Link]

  • ResearchGate. (2025). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. [Link]

  • Oxford Global. (2023). Biophysical Tools for the Design and Development of PROTACs. Oxford Global. [Link]

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The Emerging Therapeutic Potential of 5-(Piperidin-4-yl)isoquinoline Scaffolds in Preclinical Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic applications of compounds based on the 5-(Piperidin-4-yl)isoquinoline scaffold in various animal models of disease. While direct, extensive research on the specific molecule 5-(Piperidin-4-yl)isoquinoline is emerging, this document synthesizes findings from closely related analogues and derivatives to provide a robust framework for its investigation. We will delve into the mechanistic rationale, detailed experimental protocols, and key considerations for utilizing this chemical class in preclinical research, with a focus on its role as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor and its potential in neurodegenerative diseases and oncology.

Introduction: The 5-(Piperidin-4-yl)isoquinoline Scaffold - A Privileged Structure in Drug Discovery

The isoquinoline core is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds.[1][2][3] Its fusion with a piperidine moiety, specifically at the 5-position, creates a unique three-dimensional structure with the potential for high-affinity interactions with various biological targets. This structural motif has garnered significant interest for its ability to modulate key signaling pathways implicated in a range of pathologies.

One of the most promising therapeutic applications of this scaffold lies in the inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[4] Dysregulation of the ROCK signaling pathway is a critical factor in the pathophysiology of cardiovascular diseases, neurodegenerative disorders, and cancer.[5] This guide will explore the practical aspects of investigating 5-(Piperidin-4-yl)isoquinoline-based compounds in relevant animal models.

Mechanism of Action: Targeting the ROCK Signaling Pathway

The primary mechanism of action for many bioactive isoquinoline-piperidine compounds is the inhibition of ROCK. The ROCK signaling cascade plays a pivotal role in regulating cellular processes such as actin cytoskeleton dynamics, cell adhesion, migration, and proliferation.

Diagram of the Rho/ROCK Signaling Pathway

ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCRs / RTKs GEFs RhoGEFs GPCR->GEFs Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading GAPs RhoGAPs RhoA_GTP->GAPs Hydrolysis ROCK ROCK RhoA_GTP->ROCK Binds & Activates GEFs->RhoA_GDP Activates GAPs->RhoA_GTP Inactivates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Compound 5-(Piperidin-4-yl)isoquinoline (Inhibitor) Compound->ROCK Inhibits pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin Actin Cytoskeleton pMLC->Actin StressFibers Stress Fiber Formation Cell Contraction Migration Actin->StressFibers

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of 5-(Piperidin-4-yl)isoquinoline.

Application in Animal Models of Neurodegenerative Diseases

Several isoquinoline derivatives have shown promise in preclinical models of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][7] The therapeutic rationale often involves the modulation of multiple pathways, including the inhibition of neuroinflammation and the promotion of neuronal survival.

Parkinson's Disease Model (6-OHDA-Lesioned Rats)

The 6-hydroxydopamine (6-OHDA) rat model is a well-established paradigm for studying Parkinson's disease, mimicking the progressive loss of dopaminergic neurons in the substantia nigra.[8]

  • Animal Model:

    • Adult male Sprague-Dawley rats (250-300g).

    • Unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle.

    • Confirm successful lesioning by apomorphine-induced contralateral rotations (≥7 full rotations per minute).

  • Drug Preparation and Administration:

    • Dissolve the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Administer the compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Dose-ranging studies are recommended (e.g., 1, 5, and 10 mg/kg).

  • Behavioral Assessment (Rotational Behavior):

    • Following drug administration, place the rats in automated rotometer bowls.

    • Record contralateral rotations for at least 6 hours.

    • Data is typically expressed as net contralateral turns per minute.

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.

Experimental Workflow for Parkinson's Disease Model

PD_Workflow Start Select Rats Lesion 6-OHDA Lesioning Start->Lesion Confirm Apomorphine Challenge (Confirm Lesion) Lesion->Confirm Treatment Administer 5-(Piperidin-4-yl)isoquinoline Analog Confirm->Treatment Behavior Rotational Behavior Assessment Treatment->Behavior Analysis Immunohistochemistry (TH Staining) Treatment->Analysis Behavior->Analysis End Data Analysis Behavior->End Analysis->End

Sources

Application Note: Radiolabeling 5-(Piperidin-4-yl)isoquinoline for Preclinical Imaging of Neurokinin and Sigma Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific molecule, 5-(Piperidin-4-yl)isoquinoline, combines the isoquinoline moiety with a piperidine ring, a common feature in ligands targeting the central nervous system (CNS). Structurally similar compounds have shown high affinity for crucial neurological targets, including neurokinin (NK) and sigma (σ) receptors.[2][3][4] Both receptor families are implicated in a variety of neuropathological and psychiatric conditions, such as pain, depression, and neurodegenerative diseases, making them high-value targets for in vivo imaging using Positron Emission Tomography (PET).[5][6][7]

This application note provides a comprehensive guide for the synthesis of radiolabeling precursors and the subsequent radiolabeling of 5-(Piperidin-4-yl)isoquinoline with both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]). These protocols are designed for researchers in drug development and nuclear medicine, offering a pathway to developing novel PET radiotracers for preclinical imaging studies targeting NK and/or σ receptors.

Scientific Rationale: Why Radiolabel 5-(Piperidin-4-yl)isoquinoline?

The decision to radiolabel a specific molecule is driven by its potential to selectively bind to a biological target of interest. While direct binding data for 5-(Piperidin-4-yl)isoquinoline is emerging, the rationale for its use as an imaging agent is strongly supported by structure-activity relationships of analogous compounds:

  • Neurokinin Receptors (NKRs): Spiro-substituted piperidines, which share the core piperidine structure, have been developed as potent NK2 receptor antagonists.[2] NKRs, particularly NK1R, are involved in pain transmission, inflammation, and mood disorders.[5][7] A PET tracer targeting these receptors would be invaluable for studying these processes in vivo.

  • Sigma Receptors (σRs): Hexa- and octahydrobenz[f]isoquinolines, which are conformationally restricted analogues of the isoquinoline-piperidine scaffold, exhibit nanomolar affinity for σ1 receptors.[3] σ1 receptors are implicated in a wide range of neurological functions and diseases, including addiction, psychosis, and Alzheimer's disease.

Therefore, a radiolabeled version of 5-(Piperidin-4-yl)isoquinoline is a promising candidate for a PET tracer capable of imaging one or both of these important receptor systems in the brain.

Precursor Synthesis

The synthesis of a suitable precursor is a critical first step in any radiolabeling campaign. The following is a proposed synthetic route to obtain the non-radiolabeled 5-(Piperidin-4-yl)isoquinoline, which will serve as the precursor for [¹¹C]methylation, and can be further modified for [¹⁸F]labeling.

Synthetic Scheme for 5-(Piperidin-4-yl)isoquinoline

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Deprotection isoquinoline Isoquinoline bromoisoquinoline 5-Bromoisoquinoline isoquinoline->bromoisoquinoline NBS, H₂SO₄ -25°C to -18°C coupled_product N-Boc-4-(isoquinolin-5-yl)piperidine bromoisoquinoline->coupled_product Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80°C piperidine_boronate N-Boc-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)piperidine piperidine_boronate->coupled_product final_product 5-(Piperidin-4-yl)isoquinoline (Precursor for [¹¹C]methylation) coupled_product->final_product TFA or HCl in Dioxane

Caption: Proposed synthesis of the 5-(Piperidin-4-yl)isoquinoline precursor.

Rationale for Synthetic Route:

  • Bromination of Isoquinoline: The synthesis commences with the bromination of isoquinoline at the 5-position. This is a known procedure that utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures to achieve regioselectivity.[8][9] This step introduces a handle for subsequent cross-coupling reactions.

  • Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is then employed to form the C-C bond between the isoquinoline and piperidine rings. This is a robust and high-yielding reaction for creating biaryl-type structures. The piperidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the nitrogen.

  • Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the secondary amine of the piperidine ring. This final product is the direct precursor for [¹¹C]N-methylation.

Radiolabeling Protocols

Two distinct radiolabeling strategies are presented, one utilizing the short-lived positron emitter Carbon-11 (t½ ≈ 20.4 min) and the other using the longer-lived Fluorine-18 (t½ ≈ 109.8 min).[10]

Protocol 1: [¹¹C]N-Methylation of 5-(Piperidin-4-yl)isoquinoline

This method involves the direct methylation of the secondary amine on the piperidine ring using [¹¹C]methyl iodide or [¹¹C]methyl triflate. N-alkylation is a reliable and rapid method for introducing Carbon-11.[11]

Workflow for [¹¹C]N-Methylation:

G cluster_0 [¹¹C]CO₂ Production & Trapping cluster_1 Synthesis of [¹¹C]CH₃I cluster_2 Radiolabeling Reaction cluster_3 Purification & Formulation cyclotron Cyclotron ¹⁴N(p,α)¹¹C co2_trap [¹¹C]CO₂ Trapping on Molecular Sieves cyclotron->co2_trap meI_synthesis Gas Phase Reaction with H₂/Ni catalyst, then I₂ co2_trap->meI_synthesis labeling Labeling Reaction Precursor + [¹¹C]CH₃I in DMF, 80°C, 5 min meI_synthesis->labeling hplc Semi-preparative HPLC Purification labeling->hplc formulation Formulation in Saline/Ethanol hplc->formulation qc Quality Control formulation->qc

Caption: Automated workflow for the synthesis of [¹¹C]5-(N-methyl-piperidin-4-yl)isoquinoline.

Step-by-Step Protocol:

  • [¹¹C]CO₂ Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.[12]

  • Synthesis of [¹¹C]Methyl Iodide: Convert the trapped [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using an automated synthesis module. This typically involves reduction to [¹¹C]methane, followed by gas-phase iodination.

  • Radiolabeling Reaction:

    • Dissolve 0.5-1.0 mg of the 5-(Piperidin-4-yl)isoquinoline precursor in 300 µL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.

    • Add a suitable base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation of the secondary amine.

    • Bubble the gaseous [¹¹C]CH₃I through the solution at 80-100 °C for 5 minutes.

  • Purification:

    • Quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC system.

    • A typical system would be a C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid), run with a gradient to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the radioactive peak corresponding to the product.

    • Remove the HPLC solvents via rotary evaporation or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

    • Formulate the final product in a sterile solution, typically physiological saline with a small amount of ethanol for solubility, for intravenous injection.

Protocol 2: [¹⁸F]Fluoroalkylation of a Precursor

For [¹⁸F]labeling, a two-step approach is often more practical than direct aromatic fluorination, which can require harsh conditions or complex precursor synthesis.[13] Here, we propose the synthesis of a precursor with a leaving group (e.g., tosylate) on an alkyl chain attached to the piperidine nitrogen, followed by nucleophilic substitution with [¹⁸F]fluoride.

Workflow for [¹⁸F]Fluoroalkylation:

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation cyclotron Cyclotron ¹⁸O(p,n)¹⁸F activation [¹⁸F]F⁻ Trapping & Azeotropic Drying with K₂CO₃/Kryptofix 2.2.2 cyclotron->activation labeling Labeling Reaction Tosyl-precursor + activated [¹⁸F]F⁻ in Acetonitrile, 110°C, 10 min activation->labeling hplc Semi-preparative HPLC Purification labeling->hplc formulation Formulation in Saline/Ethanol hplc->formulation qc Quality Control formulation->qc

Caption: Automated workflow for the synthesis of [¹⁸F]5-(N-fluoroethyl-piperidin-4-yl)isoquinoline.

Step-by-Step Protocol:

  • Precursor Modification: Synthesize a tosylated precursor by reacting 5-(Piperidin-4-yl)isoquinoline with 2-bromoethyl tosylate.

  • [¹⁸F]Fluoride Production and Activation:

    • Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Perform azeotropic drying by heating under a stream of nitrogen to remove water, which enhances the nucleophilicity of the fluoride.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of the tosylated precursor in 500 µL of anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Heat the sealed reaction vessel at 110-120 °C for 10-15 minutes.

  • Purification and Formulation: Follow the same HPLC purification and formulation steps as described for the [¹¹C] protocol. The HPLC mobile phase may need to be optimized for the [¹⁸F]-labeled product.

Quality Control

Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for in vivo use to ensure its identity, purity, and safety.[14]

ParameterMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCRetention time of the radioactive peak matches that of the non-radiolabeled standard.Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC & Radio-TLC> 95%Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing off-target radiation dose.[14]
Radionuclidic Purity Gamma Spectroscopy> 99.5% for the specific radionuclide ([¹¹C] or [¹⁸F]).Confirms the absence of other radioisotopes that would contribute to unnecessary radiation dose and degrade image quality.
Specific Activity Calculated from HPLC data (radioactivity vs. mass)> 1 Ci/µmol at the time of injection.High specific activity is crucial for imaging low-density targets like receptors without causing pharmacological effects.
pH pH meter or calibrated pH strips4.5 - 7.5Ensures the final product is physiologically compatible and will not cause irritation upon injection.
Residual Solvents Gas Chromatography (GC)Per USP <467> guidelines (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).Limits the amount of potentially toxic organic solvents from the synthesis in the final injectable dose.
Sterility & Endotoxins Sterility testing (e.g., USP <71>) and Limulus Amebocyte Lysate (LAL) testSterile and < 175 EU/V (Endotoxin Units per volume).Ensures the final product is free from microbial and pyrogenic contamination.

Radio-TLC Method Example:

  • Stationary Phase: Silica gel plate

  • Mobile Phase: Dichloromethane/Methanol (9:1 v/v)

  • Analysis: The radiolabeled product should have a distinct Rf value, while free [¹⁸F]fluoride or other polar impurities will remain at the origin.[15][16]

Preclinical Imaging Protocol

The following is a general protocol for a preclinical PET imaging study in rodents to evaluate brain uptake and target engagement.

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature with a heating pad.

  • Radiotracer Administration: Administer a bolus injection of the radiolabeled 5-(Piperidin-4-yl)isoquinoline (e.g., 100-200 µCi) via a tail vein catheter.

  • PET Scan Acquisition: Perform a dynamic scan for 60-90 minutes post-injection.[17][18]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic images with corrections for attenuation, scatter, and radioactive decay.

    • Co-register the PET images with a CT or MRI scan for anatomical reference.

    • Generate time-activity curves (TACs) for various brain regions of interest (e.g., cortex, striatum, hippocampus) to assess the tracer's pharmacokinetics.

  • Blocking Study (for Target Validation):

    • To confirm specific binding, a separate cohort of animals can be pre-treated with a known, non-radiolabeled ligand for the hypothesized target (e.g., a known NK1R or σ1R antagonist) 15-30 minutes before injecting the radiotracer.

    • A significant reduction in radioactivity uptake in target-rich brain regions compared to the baseline scan would indicate specific binding.

Conclusion

This application note provides a detailed framework for the synthesis, radiolabeling, and preclinical evaluation of 5-(Piperidin-4-yl)isoquinoline as a potential PET imaging agent for neurokinin and/or sigma receptors. The proposed protocols for both [¹¹C] and [¹⁸F] labeling offer flexibility for researchers depending on their specific needs and available infrastructure. By following these guidelines, researchers can produce a high-quality radiotracer and conduct meaningful in vivo imaging studies to explore the role of these important receptor systems in health and disease.

References

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  • ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • van der Doelen, B. S., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 31. Retrieved from [Link]

  • Jo, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Scientific Reports, 11(1), 19888. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Sato, S., et al. (1996). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & Pharmaceutical Bulletin, 44(1), 86-98. Retrieved from [Link]

  • Guedj, E., et al. (2022). EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3. European Journal of Nuclear Medicine and Molecular Imaging, 49(13), 4334-4354. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • Yuan, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 912852. Retrieved from [Link]

  • ResearchGate. (2015). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. American Journal of Nuclear Medicine and Molecular Imaging, 7(1), 13-28. Retrieved from [Link]

  • Romagnoli, R., et al. (2004). Synthesis, Radiolabeling, and Preliminary Biological Evaluation of [3H]-1-[(S)-N,O-bis-(isoquinolinesulfonyl)-N-methyl-tyrosyl]-4-(o-tolyl)-piperazine, a Potent Antagonist Radioligand for the P2X7 Receptor. Bioorganic & Medicinal Chemistry Letters, 14(22), 5709-5712. Retrieved from [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • de Costa, B. R., et al. (1992). Benz[f]isoquinoline analogues as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4334-4343. Retrieved from [Link]

  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Molecules, 28(8), 3503. Retrieved from [Link]

  • Alauddin, M. M. (2015). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 26(1), 1-18. Retrieved from [Link]

  • IAEA TECDOC SERIES. (n.d.). Radiochemical Identity. Retrieved from [Link]

  • Boston Children's Hospital. (n.d.). PET Protocol - FDG Brain Tumor Protocol. Retrieved from [Link]

  • Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. American Journal of Nuclear Medicine and Molecular Imaging, 7(1), 13-28. Retrieved from [Link]

  • Prezzavento, O., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Retrieved from [Link]

  • Longdom Publishing. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). Retrieved from [Link]

  • ResearchGate. (2016). 18F-Radiolabeling of Aromatic Compounds Using Triarylsulfonium Salts. Retrieved from [Link]

  • ResearchGate. (2014). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

  • Ilarduya, M. T., et al. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. International Journal of Molecular Sciences, 22(16), 8565. Retrieved from [Link]

  • Pees, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 931. Retrieved from [Link]

  • University of New Mexico. (2009). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • JoVE. (2023). 18F-Labeling of Radiotracers Functionalized with a Silicon Fluoride Acceptor (SiFA) for Positron Emission Tomography. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical PET & SPECT Imaging Services. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-5-isoquinolinesulphonyl chloride. Retrieved from [Link]

  • Zhang, J., et al. (2007). Synthesis, fluorine-18 Radiolabeling, and in Vitro Characterization of 1-iodophenyl-N-methyl-N-fluoroalkyl-3-isoquinoline Carboxamide Derivatives as Potential PET Radioligands for Imaging Peripheral Benzodiazepine Receptor. Journal of Medicinal Chemistry, 50(22), 5495-5503. Retrieved from [Link]

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Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(Piperidin-4-yl)isoquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who work with this versatile heterocyclic scaffold. The unique structure of this compound, featuring two basic nitrogen atoms with different pKa values (the piperidine and the isoquinoline), presents specific purification challenges. This guide provides in-depth, experience-driven solutions to common problems encountered during its isolation and purification, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Foundational Issues & Crude Product Handling

This section addresses the initial challenges observed after a synthesis and work-up, focusing on the appearance and initial state of the crude product.

Q1: My crude product is a dark brown, viscous oil, but I expected an off-white solid. What causes this discoloration and how can I fix it?

A1: Cause & Analysis

Discoloration in nitrogen-containing heterocycles is a frequent issue. The brown color typically arises from two main sources:

  • Oxidative Degradation: The isoquinoline ring system, like many aromatic nitrogen heterocycles, can be susceptible to minor air oxidation, especially if heated during work-up in the presence of air. This process can form highly colored, minor impurities[1].

  • Residual Catalysts: If your synthesis involved a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), the dark color is often due to residual palladium black. These fine metallic particles can be difficult to remove by standard filtration.

Solution: Decolorization Protocol

A straightforward and effective method is treatment with activated charcoal.

Step-by-Step Protocol: Activated Charcoal Treatment

  • Dissolution: Dissolve the crude 5-(Piperidin-4-yl)isoquinoline in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Charcoal Addition: Add activated charcoal, approximately 5-10% of the crude product's weight.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid excessive heating, as this can sometimes promote degradation on the charcoal surface.

  • Filtration: Prepare a short plug of Celite® or silica gel in a fritted funnel. Filter the charcoal suspension through this plug, ensuring no charcoal particles pass through. Wash the plug with a small amount of fresh solvent to recover all the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the decolorized product.

This process effectively removes colored organic impurities and adsorbs fine catalyst residues, often significantly improving the product's appearance before subsequent high-purity chromatography.

Section 2: Navigating Chromatographic Purification

Column chromatography is the most common method for purifying 5-(Piperidin-4-yl)isoquinoline. However, its basic nature can lead to significant challenges on standard silica gel.

Q2: My compound is streaking badly on the silica gel column, and the purity of the collected fractions is poor. What's happening?

A2: Cause & Analysis

This is a classic problem when purifying basic compounds on acidic silica gel. The two basic nitrogen atoms in your molecule interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This interaction leads to:

  • Irreversible Adsorption: Some of your product gets stuck permanently to the column, reducing yield.

  • Peak Tailing/Streaking: The compound moves unevenly down the column, resulting in broad, streaky bands that co-elute with impurities.

Solution: Mobile Phase Modification

The key is to "deactivate" the acidic silica by adding a basic modifier to your mobile phase. This base will preferentially interact with the silanol groups, allowing your product to elute cleanly.

Step-by-Step Protocol: Basic-Modified Chromatography

  • Select a Base: The most common choice is triethylamine (TEA), typically added at 0.5-1% (v/v) to your mobile phase. Alternatively, a 1-2% solution of ammonia in methanol can be used as the polar component of your solvent system (e.g., creating a gradient from DCM to 98:2 DCM:Ammonia-Methanol).

  • Solvent System Selection: A common starting point for this compound is a gradient of Dichloromethane (DCM) and Methanol (MeOH).

    • Equilibrate the column with your starting solvent mixture (e.g., 100% DCM) containing 1% TEA.

    • Run the column with a gradient, for example, from 0% to 10% Methanol in DCM, ensuring both solvents in your gradient contain 1% TEA.

  • Monitor Fractions: Collect fractions and analyze by TLC, staining with potassium permanganate or using UV visualization.

Data Presentation: Mobile Phase Comparison

The following table summarizes typical observations when purifying 5-(Piperidin-4-yl)isoquinoline using different chromatographic conditions.

Mobile Phase SystemBase ModifierObserved ResultPurity (Post-Column)Yield
Hexane / Ethyl AcetateNoneSevere streaking, product remains on baseline.< 70%Very Low (<20%)
DCM / MethanolNoneSignificant tailing, poor separation.75-85%Moderate (40-60%)
DCM / Methanol 1% Triethylamine Sharp, symmetrical peaks, good separation. > 98% High (>85%)
Ethyl Acetate / Methanol2% NH4OH in MeOHGood peak shape, effective separation.> 98%High (>85%)
Mandatory Visualization: Chromatography Troubleshooting Workflow

This diagram outlines the decision-making process for troubleshooting common column chromatography issues with basic compounds.

G start Crude Product Loaded on Column issue Observe Elution Profile start->issue streaking Problem: Streaking / Tailing issue->streaking Tailing? no_elution Problem: No Elution issue->no_elution Stuck? good_elution Symmetrical Peaks issue->good_elution Clean? add_base Solution: Add 1% TEA or NH3/MeOH to Mobile Phase streaking->add_base increase_polarity Solution: Increase % of Polar Solvent (e.g., MeOH) no_elution->increase_polarity collect Collect & Combine Pure Fractions good_elution->collect add_base->collect increase_polarity->collect G start Crude Product in Organic Solvent (DCM) add_acid Extract with 1M HCl (aq) start->add_acid organic_layer1 Organic Layer: Neutral Impurities add_acid->organic_layer1 Discard aqueous_layer1 Aqueous Layer: Product as Hydrochloride Salt add_acid->aqueous_layer1 Keep basify Add 2M NaOH until pH > 10 aqueous_layer1->basify add_organic Extract with DCM basify->add_organic aqueous_layer2 Aqueous Layer: Inorganic Salts add_organic->aqueous_layer2 Discard organic_layer2 Organic Layer: Purified Free-Base Product add_organic->organic_layer2 Keep final_product Dry & Concentrate organic_layer2->final_product

Sources

Overcoming solubility issues with 5-(Piperidin-4-yl)isoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 5-(Piperidin-4-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. 5-(Piperidin-4-yl)isoquinoline is a valuable heterocyclic compound with significant potential in various therapeutic areas. However, its physicochemical properties, particularly its solubility in dimethyl sulfoxide (DMSO), can present challenges during experimental setup.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility issues and ensure the integrity and reproducibility of your results. As your dedicated support partner, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: Overcoming Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered when dissolving 5-(Piperidin-4-yl)isoquinoline in DMSO.

Question 1: I'm having difficulty dissolving 5-(Piperidin-4-yl)isoquinoline in DMSO at my desired concentration. What are the primary reasons for this?

Answer:

Several intrinsic properties of 5-(Piperidin-4-yl)isoquinoline and external factors can contribute to poor solubility in DMSO.

  • Chemical Structure and Polarity: 5-(Piperidin-4-yl)isoquinoline possesses both a rigid, aromatic isoquinoline ring system and a more flexible, basic piperidine ring. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, the specific combination of functional groups and the crystalline lattice energy of your solid material can hinder dissolution, especially at high concentrations.[1][2]

  • Basic Nature: The piperidine and isoquinoline nitrogen atoms are basic. Isoquinoline itself is a weak base with a pKa of 5.14.[3] In neutral DMSO, the compound exists primarily in its free base form, which may have lower solubility compared to its protonated (salt) form.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of certain organic compounds in DMSO.[4]

  • Compound Purity and Form: The purity of your compound and whether it is in an amorphous or crystalline state can impact its solubility. Amorphous forms tend to be more soluble than highly ordered crystalline forms.

Question 2: My compound initially dissolves in DMSO but then precipitates out of solution over time or upon dilution into an aqueous buffer. What is happening and how can I prevent this?

Answer:

This is a common phenomenon known as "precipitation upon dilution" or "solvent-shifting."

  • Causality: You are moving the compound from a strong organic solvent (DMSO), where it is soluble, to a predominantly aqueous environment (your assay buffer), where it is likely much less soluble. Even though the final DMSO concentration in your assay might be low (e.g., <0.5%), it is often not sufficient to keep a poorly water-soluble compound in solution.[5][6]

  • Preventative Measures:

    • Lower the Stock Concentration: If feasible, prepare a lower concentration stock solution in DMSO.

    • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in 100% DMSO first to get closer to your final concentration before the final dilution into your aqueous buffer.[5]

    • Vortexing During Dilution: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring to minimize localized high concentrations of the compound that can initiate precipitation.

    • Inclusion of Surfactants or Co-solvents in the Final Buffer: In some cases, adding a small, biocompatible amount of a surfactant (e.g., Tween-80) or a co-solvent to your final assay buffer can help maintain the compound's solubility.[5]

Question 3: Can I use heat to help dissolve 5-(Piperidin-4-yl)isoquinoline in DMSO? What are the recommended protocols and precautions?

Answer:

Yes, gentle heating can be an effective method to increase the rate of dissolution and achieve a higher concentration. However, it must be done with caution to avoid compound degradation.

  • Mechanism: Increasing the temperature provides the necessary energy to overcome the crystalline lattice energy of the solid, allowing the solvent molecules to interact more effectively with the compound. Studies have shown that the solubility of many compounds in DMSO/water mixtures increases with temperature.[7]

  • Recommended Protocol:

    • Prepare a slurry of the compound in DMSO at room temperature.

    • Warm the solution in a water bath at 37-50°C for 10-15 minutes.[6][8] Intermittently vortex the sample during heating to aid dissolution.

    • Visually inspect the solution to ensure all solid has dissolved.

    • Allow the solution to cool to room temperature before use. Observe for any signs of precipitation upon cooling.

  • Critical Precautions:

    • Temperature Control: Do not exceed 50°C unless you have data on the thermal stability of 5-(Piperidin-4-yl)isoquinoline. High temperatures can lead to the degradation of your compound. While DMSO itself is thermally stable up to around 100°C in neutral conditions, the presence of other chemicals can lower its decomposition temperature.[9][10]

    • Compound Stability: Always consider the thermal stability of your specific compound. If you are unsure, it is best to perform a small-scale pilot experiment and analyze the heated solution for any degradation products using techniques like HPLC or LC-MS.

    • Container Choice: Use a tightly sealed, appropriate container (e.g., a polypropylene or glass vial) to prevent solvent evaporation and absorption of water.

Question 4: Is sonication a viable option for dissolving this compound? What are the best practices?

Answer:

Sonication is another excellent physical method to aid dissolution by breaking down solid aggregates and increasing the interaction between the compound and the solvent.

  • Mechanism: Sonication uses high-frequency sound waves to create microbubbles in the solvent. The rapid formation and collapse of these bubbles (cavitation) generate localized energy that can break apart solid particles and enhance dissolution.[4][11]

  • Recommended Protocol:

    • Prepare a suspension of the compound in DMSO.

    • Place the vial in a sonicating water bath.

    • Sonicate for 5-15 minute intervals. Check for dissolution after each interval.

    • Be mindful that prolonged sonication can generate heat.[4][11] It is advisable to use a water bath to dissipate this heat and prevent excessive temperature increases that could lead to compound degradation.

  • Best Practices:

    • Avoid Overheating: Monitor the temperature of the water bath during sonication.

    • Pulse Sonication: If using a probe sonicator, use pulsed mode to prevent overheating.

    • Combine with Other Methods: Sonication can be effectively combined with gentle warming for particularly stubborn solubility issues.

Question 5: I've tried heating and sonication, but I still can't achieve my target concentration. What about using co-solvents with DMSO?

Answer:

Using a co-solvent system is an advanced strategy for enhancing the solubility of challenging compounds.

  • Rationale: A co-solvent can modify the overall polarity of the solvent system, disrupt the compound's crystal lattice, and form more favorable interactions with the solute. For basic compounds like 5-(Piperidin-4-yl)isoquinoline, certain co-solvents can be particularly effective.

  • Recommended Co-solvents:

    • N-methyl-2-pyrrolidone (NMP): A polar aprotic solvent that is miscible with DMSO and has excellent solubilizing properties.

    • Polyethylene glycol 400 (PEG-400): A biocompatible polymer that can increase the solubility of poorly water-soluble compounds.[5]

    • Ethanol: A polar protic solvent that can be used in small amounts.

  • Experimental Approach:

    • Start by preparing a stock solution of your compound in a mixture of DMSO and the chosen co-solvent.

    • A good starting point is a 9:1 or 4:1 ratio of DMSO to the co-solvent.

    • Evaluate the solubility at your target concentration.

    • Always consider the downstream application. Ensure the co-solvent and its final concentration are compatible with your assay.

  • Co-solvent Selection and Compatibility Table:

Co-solventTypical Starting Ratio (DMSO:Co-solvent)AdvantagesConsiderations
NMP 9:1 to 4:1Strong solubilizer for many organic compounds.Higher viscosity; potential for higher cellular toxicity than DMSO.
PEG-400 9:1 to 4:1Biocompatible; can improve aqueous solubility upon dilution.High viscosity; may not be suitable for all automated liquid handlers.
Ethanol 9:1Readily available; lower toxicity than NMP.Can be more volatile; may not be as effective as other co-solvents.
Question 6: Since 5-(Piperidin-4-yl)isoquinoline is a basic compound, can I adjust the pH of the DMSO solution to improve its solubility?

Answer:

While pH adjustment is a powerful technique for aqueous solutions, its application in neat DMSO is nuanced. However, preparing the compound as a salt or using a small amount of acid can be beneficial.

  • Protonation Increases Solubility: As a basic compound, 5-(Piperidin-4-yl)isoquinoline will be protonated in the presence of an acid, forming a salt. These salt forms often have higher solubility in polar solvents than the free base. Isoquinolines are known to form salts with strong acids like HCl.[12]

  • Practical Strategies:

    • Use the Salt Form: If available, purchase the hydrochloride (HCl) or another salt form of 5-(Piperidin-4-yl)isoquinoline, as this will likely have better solubility.

    • Acidification of the DMSO Stock (Use with Caution): Adding a very small amount of a suitable acid (e.g., a tiny drop of concentrated HCl or a small amount of a solid acid) to your DMSO suspension can protonate the compound and aid dissolution.

      • CRITICAL CAVEAT: This approach must be used with extreme caution. The added acid can affect the stability of your compound and will impact the pH of your final assay medium. This is only recommended for experienced chemists and for specific applications where the final pH is controlled.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for 5-(Piperidin-4-yl)isoquinoline stock solutions in DMSO?

    • A: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] DMSO is hygroscopic, so ensure your vials are tightly sealed to prevent moisture absorption, which can lead to compound precipitation over time.[4]

  • Q2: What is the maximum final concentration of DMSO that is generally considered safe for cell-based assays?

    • A: The final concentration of DMSO in cell culture media should typically be kept below 0.5%, with 0.1% being preferable to minimize cytotoxicity and other off-target effects.[5] Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.

  • Q3: Could my 5-(Piperidin-4-yl)isoquinoline be degrading in DMSO?

    • A: While DMSO is a relatively stable solvent, some compounds can degrade during storage in DMSO, especially if moisture is present or if stored improperly.[12] There is also a possibility of reaction between piperidines and DMSO under certain conditions, although this is less common at standard laboratory temperatures.[13] If you suspect degradation, it is best to analyze your stock solution by LC-MS.

  • Q4: What type of labware is compatible with DMSO?

    • A: DMSO is compatible with glass, polypropylene (PP), and high-density polyethylene (HDPE).[14][15] Avoid using polystyrene (PS) labware for long-term storage of high-concentration DMSO stocks, as DMSO can leach chemicals from or degrade the plastic.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting solubility issues with 5-(Piperidin-4-yl)isoquinoline in DMSO.

G start Start: Prepare Slurry in 100% DMSO vortex Vortex at Room Temperature start->vortex dissolved1 Completely Dissolved? vortex->dissolved1 sonicate Sonicate (5-15 min cycles) dissolved1->sonicate No success Success: Aliquot and Store at -80°C dissolved1->success Yes heat Gentle Warming (37-50°C, 10-15 min) sonicate->heat dissolved2 Completely Dissolved? heat->dissolved2 cosolvent Consider Co-solvent (e.g., NMP, PEG-400) 9:1 DMSO:Co-solvent dissolved2->cosolvent No dissolved2->success Yes dissolved3 Completely Dissolved? cosolvent->dissolved3 acid Advanced: Use Salt Form or Cautious Acidification dissolved3->acid No dissolved3->success Yes acid->success If Successful fail Consult Technical Support: Re-evaluate Concentration or Formulation acid->fail If Unsuccessful

Caption: A stepwise decision tree for dissolving 5-(Piperidin-4-yl)isoquinoline.

References

  • Santos, D. A., & Freire, M. G. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Retrieved from [Link]

  • Bollyn, M., et al. (2005). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Yearn Chemical. (2024). How do you use dmso. Shanghai Yearn Chemical Science-Tech Co., Ltd. Retrieved from [Link]

  • Fathalla, M. F., et al. (2019). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Journal of Solution Chemistry. Retrieved from [Link]

  • Kruschel, D., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]

  • Bialek, M. J. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. Retrieved from [Link]

  • MedChemExpress. (2025). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? ResearchGate. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • FDA/ICH. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech. Retrieved from [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Reddit. (2022). Is dissolving a drug in DMSO essential as opposed to just DMEM? Retrieved from [Link]

  • Reddit. (n.d.). How to tackle compound solubility issue. Retrieved from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Fox, J. M., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Luz, C. F., et al. (2023). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. The Journal of Physical Chemistry B. Retrieved from [Link]

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved from [Link]

  • Wessely, F. (2010). ChemInform Abstract: Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents. ChemInform. Retrieved from [Link]

  • ResearchGate. (2023). Which are the optimal sonication parameters to make a stock solution of Sotorasib in DMSO? Retrieved from [Link]

  • Al-Badr, A. A., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. Molecules. Retrieved from [Link]

  • ResearchGate. (2018). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide. Retrieved from [Link]

  • Wypych, G. (2017). Dimethyl Sulfoxide. In Databook of Solvents (2nd ed.). ChemTec Publishing.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Zhang, M., et al. (2020). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). DMSO (dimethyl sulfoxide) as a two-methyl source: C-H (trideutero)methylation of (iso)quinolines and their N-oxides. Retrieved from [Link]

  • Wypych, G. (2017). Handbook of Solvents, 2nd Edition. ChemTec Publishing.
  • Reddit. (2023). DMSO plastic compatibility clarification. Retrieved from [Link]

  • Pawar, J., & D’Mello, S. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Bagal, D., et al. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • De Paepe, M., et al. (2020). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. mSphere. Retrieved from [Link]

  • Zhang, L., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Retrieved from [Link]

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Technical Support Center: Optimizing Buchwald-Hartwig Coupling of Piperidine to Isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for optimizing C-N cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals encountering challenges with the palladium-catalyzed coupling of piperidine to a halo-isoquinoline substrate. Our goal is to provide you with the causal logic behind experimental choices and a systematic framework for troubleshooting and optimization.

The Core Challenge: Why Is This Coupling Non-Trivial?

The primary difficulty in coupling amines to N-heterocycles like isoquinoline lies in potential catalyst inhibition. The Lewis basic nitrogen atom of the isoquinoline ring can coordinate strongly to the palladium center. This coordination can form stable, off-cycle complexes that effectively "poison" the catalyst, preventing it from participating in the desired catalytic cycle and leading to low or no product yield.[1]

The selection of an appropriate ligand is paramount to mitigate this effect. Bulky, electron-rich ligands are essential as they create a sterically hindered environment around the palladium atom, which disfavors the binding of the isoquinoline nitrogen while still allowing the catalytic cycle to proceed.[1]

Frequently Asked Questions (FAQs)

Here we address common questions that arise when developing this specific transformation.

Q1: What is the best starting point for my reaction conditions? A: For any new substrate combination, a preliminary screen of conditions is invaluable. However, a robust and logical starting point is crucial. We recommend beginning with a well-defined palladium pre-catalyst, a bulky biarylphosphine ligand, a strong, non-nucleophilic base, and an anhydrous, aprotic solvent.

ParameterRecommended Starting ConditionRationale & Key Considerations
Pd Source [G3-XPhos] Palladacycle (2 mol%)Pre-catalysts ensure reliable and efficient generation of the active Pd(0) species, minimizing side reactions and improving reproducibility over using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][2]
Ligand XPhos (included in pre-catalyst)Bulky, electron-rich biarylphosphine ligands are highly effective at promoting reductive elimination and sterically shielding the Pd center from isoquinoline coordination.[1]
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)A strong base is required to deprotonate the piperidine-Pd complex intermediate. NaOtBu is highly effective, but must be handled under inert conditions. For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃.[2][3]
Solvent Toluene or Dioxane (0.1 - 0.2 M)These are common, non-coordinating solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[1][2] Avoid solvents like acetonitrile or pyridine.[2]
Temperature 100 °CThis temperature provides sufficient thermal energy for most C-N couplings without promoting excessive thermal decomposition.[2]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is oxygen-sensitive. Rigorous exclusion of air is critical for success.[1][4]

Q2: My reaction is stalled or shows no conversion. What is the most likely cause? A: Complete lack of reactivity most often points to catalyst deactivation or fundamental incompatibility of the chosen conditions. The primary suspect is catalyst poisoning by the isoquinoline nitrogen.[1] Other common causes include:

  • Oxygen Contamination: Failure to properly degas solvents and maintain an inert atmosphere will rapidly kill the active Pd(0) catalyst.[1]

  • Poor Reagent Quality: Ensure the halo-isoquinoline is pure, the piperidine is not carbonated, the base is fresh and anhydrous, and the solvent is of appropriate quality.

  • Insufficient Temperature: The reaction may simply be too slow at the chosen temperature. A careful, incremental increase (e.g., in 10-20 °C steps) can be beneficial.[1]

Q3: I'm getting a low yield with several side products. What are they and how can I stop them? A: Low yields are often accompanied by identifiable side products. The two most common are:

  • Hydrodehalogenation: The halogen on your isoquinoline is replaced by a hydrogen atom. This can be promoted by certain ligands or impurities and is often exacerbated by excessively high temperatures. Consider screening alternative ligands or lowering the reaction temperature.[1]

  • Homocoupling: You may observe the formation of bi-isoquinoline. This is typically caused by the presence of oxygen, which can interfere with the catalytic cycle. Ensure all reagents and the reaction vessel are rigorously degassed.[1][5]

Q4: Can I use a weaker base? My substrate has a base-sensitive functional group. A: Yes. While strong alkoxide bases like NaOtBu are highly effective, they can be incompatible with functionalities like esters or ketones. In these cases, switching to weaker inorganic bases is a standard optimization step.

  • Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent alternatives.[2] They are less aggressive but may require slightly higher catalyst loadings or temperatures to achieve comparable reaction rates. The better solubility of Cs₂CO₃ in some organic solvents can be an advantage.[2]

Systematic Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

IssuePossible Cause(s)Suggested Solution(s)
1. No Reaction / No Product Formation Catalyst Poisoning: The isoquinoline nitrogen is binding to the Pd center.[1]• Switch to a bulkier ligand (e.g., if using SPhos, try the more sterically demanding XPhos or BrettPhos).• Consider slow addition of the halo-isoquinoline substrate to keep its instantaneous concentration low.[1]
Catalyst Deactivation: Presence of oxygen or moisture.[1]• Ensure rigorous degassing of all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon).• Use anhydrous solvents and reagents. Maintain a positive pressure of inert gas.
Inactive Pre-catalyst: The Pd(0) active species is not forming efficiently.• Switch to a well-defined palladacycle pre-catalyst (e.g., G3-XPhos) which activates under milder conditions.[2]
2. Low Product Yield (<50%) Suboptimal Ligand/Base/Solvent: The chosen combination is not ideal for this specific substrate pair.• Perform a systematic screen. Test 2-3 different ligands (e.g., XPhos, RuPhos), 2 bases (e.g., NaOtBu, K₃PO₄), and 2 solvents (e.g., Toluene, Dioxane).
Incomplete Reaction: The reaction may be too slow under the current conditions.• Increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.• Increase the catalyst loading (e.g., from 2 mol% to 4 mol%).
Solubility Issues: Reagents or intermediates may not be fully dissolved, hindering the reaction.[2]• Try a different solvent or a solvent mixture (e.g., Toluene/Dioxane).• Ensure efficient stirring, especially with heterogeneous inorganic bases.[3]
3. Significant Side Product Formation Hydrodehalogenation: (Loss of halogen from isoquinoline)[1]• This is often ligand-dependent. Screen different phosphine ligands.• Avoid excessively high temperatures or prolonged reaction times.
Homocoupling: (Formation of bi-isoquinoline)[1][5]• This is a classic sign of oxygen contamination. Improve degassing procedures.• Ensure the purity of your starting materials.
Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a problematic coupling reaction.

Caption: Troubleshooting Decision Tree for Piperidine-Isoquinoline Coupling.

Experimental Protocols

Protocol 1: General Procedure for Reaction Condition Screening

This protocol is designed for setting up multiple small-scale reactions to efficiently screen different parameters.

  • Preparation: In a glovebox, array a set of reaction vials equipped with stir bars.

  • Adding Solids: To each designated vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Adding Substrates: Add the halo-isoquinoline (1.0 equiv, e.g., 0.2 mmol) to each vial.

  • Adding Solvent & Amine: Outside the glovebox, under a positive flow of inert gas, add the degassed solvent (e.g., Toluene, 1.0 mL) to each vial. Finally, add the piperidine (1.2 equiv).

  • Reaction: Seal the vials tightly with Teflon-lined caps. Place the vials in a pre-heated aluminum reaction block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine conversion and product formation.

Protocol 2: Optimized Procedure using a Palladium Pre-catalyst

This protocol represents a robust starting point based on modern, reliable catalyst systems.

  • Inert Atmosphere Setup: Add the halo-isoquinoline (1.0 mmol, 1.0 equiv), piperidine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: In a glovebox, weigh the [G3-XPhos] Palladacycle (0.02 mmol, 2 mol%) and add it to the Schlenk flask.

  • Solvent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times. Add degassed, anhydrous toluene (5 mL) via syringe.

  • Heating: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired N-isoquinolinylpiperidine product.

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction.

G pd0 [Pd(0)L_n] Active Catalyst oa_complex [Pd(II)L_n(Ar)(X)] Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex [Pd(II)L_n(Ar)(NR₂H)]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex [Pd(II)L_n(Ar)(NR₂)] Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product arx Ar-X (Halo-isoquinoline) arx->oa_complex amine HNR₂ (Piperidine) amine->amine_complex base Base base->amine_complex pd0_regen [Pd(0)L_n]

Caption: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • Bells, A. T., & Toste, F. D. (2010). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Catalysis Science & Technology, 1(1), 15-30. [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Couturier, M., et al. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(3), 543-547. [Link]

  • Liu, F-S., et al. (2017). Flexible Steric Bulky Bis(Imino)acenaphthene (BIAN)-Supported N-Heterocyclic Carbene Palladium Precatalysts: Catalytic Application in Buchwald–Hartwig Amination in Air. The Journal of Organic Chemistry, 82(6), 2914-2925. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Journal of the American Chemical Society, 121(7), 1473-1487. [Link]

  • Stradiotto, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3076-3084. [Link]

  • ResearchGate. (2014). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936-1959. [Link]

  • Hartwig, J. F., et al. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]

  • Stradiotto, M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Kollar, L., et al. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 27(19), 6598. [Link]

  • Kapustynska, N., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1. [Link]

  • ResearchGate. (2025). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Couturier, M., et al. (2022). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ChemRxiv. [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

  • Collins, I., et al. (2009). Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis, 2009(04), 561–566. [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • ResearchGate. (2012). Palladium‐Catalyzed Amination of Aryl Halides. [Link]

  • National Institutes of Health. (2022). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

  • Cambridge University Press. (2007). Ullmann Reaction. [Link]

  • National Institutes of Health. (2017). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. [Link]

  • PubMed. (2001). Reevaluation of the mechanism of the amination of aryl halides catalyzed by BINAP-ligated palladium complexes. [Link]

  • Royal Society of Chemistry. (2023). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. [Link]

  • eScholarship.org. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

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Technical Support Center: Synthesis of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(Piperidin-4-yl)isoquinoline. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. We will move beyond simple procedural outlines to dissect the intricate challenges and side reactions inherent in this multi-step synthesis, providing you with the causal understanding needed to troubleshoot and optimize your experimental outcomes.

The most common and robust synthetic route involves a two-stage process: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by an acid-mediated deprotection. Our guide is structured to address the specific issues that can arise at each of these critical stages.

Overall Synthetic Workflow

The synthesis begins by coupling a protected piperidine derivative, typically tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, with 5-bromoisoquinoline. The resulting Boc-protected intermediate is then deprotected under acidic conditions to yield the final product.

Synthetic_Workflow cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Boc Deprotection A 5-Bromoisoquinoline C Boc-5-(Piperidin-4-yl)isoquinoline A->C Pd Catalyst Base, Solvent B N-Boc-4-piperidineboronic acid pinacol ester B->C D Boc-5-(Piperidin-4-yl)isoquinoline E 5-(Piperidin-4-yl)isoquinoline (Final Product) D->E Acid (e.g., TFA or HCl)

Caption: High-level overview of the two-stage synthesis.

Section 1: Troubleshooting the Suzuki-Miyaura Coupling Stage

The formation of the C-C bond between the isoquinoline and piperidine rings is the cornerstone of this synthesis. While the Suzuki-Miyaura coupling is a powerful and versatile reaction, its success is highly dependent on the careful orchestration of catalyst, ligand, base, and solvent.[1][2][3]

Q1: My reaction shows low conversion, with significant amounts of unreacted 5-bromoisoquinoline. What are the likely causes and solutions?

Expert Analysis: Low conversion is typically symptomatic of an inefficient or deactivated catalyst system. The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity. Furthermore, impurities in reagents or solvents, particularly oxygen, can lead to catalyst decomposition and the formation of inactive palladium black.

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. Oxygen can promote the formation of homocoupled byproducts and degrade the phosphine ligands.[4]

  • Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and stabilize the active Pd(0) species.[5] Consider screening different catalyst/ligand systems.

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to poor reactivity or degradation of the boronic ester. Carbonate bases are generally a good starting point.

  • Solvent Purity: Use anhydrous solvents to prevent the hydrolysis of the boronic ester, which would halt the catalytic cycle.

Optimized Starting Conditions:

ParameterRecommended ConditionRationale & Causality
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Dppf is a robust ligand that often performs well with nitrogen-containing heterocycles.
Ligand (If using a Pd source like Pd₂(dba)₃) SPhos or XPhos (1.1-1.5 eq. to Pd)Bulky biaryl phosphine ligands accelerate reductive elimination and prevent catalyst inhibition.[5]
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.)Strong enough to facilitate transmetalation but generally mild enough to prevent side reactions.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 mixture) or Toluene/H₂OA protic co-solvent is often necessary to dissolve the inorganic base and facilitate the reaction.
Temperature 80-110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle.
Q2: My mass spectrometry analysis shows significant peaks corresponding to isoquinoline and a bi-isoquinoline dimer. How do I suppress these side reactions?

Expert Analysis: These side products arise from two distinct, competing pathways: hydrodehalogenation (forming isoquinoline) and oxidative homocoupling (forming the dimer).

  • Hydrodehalogenation: This occurs when the palladium-aryl intermediate undergoes reaction with a hydride source in the reaction mixture, followed by reductive elimination. This pathway is often exacerbated by certain bases or impurities.[6]

  • Homocoupling: The oxidative coupling of two molecules of 5-bromoisoquinoline can occur, particularly in the presence of oxygen or at elevated temperatures if the main catalytic cycle is slow.

Side_Reactions pd0 L₂Pd(0) pd_complex L₂Pd(Ar)(Br) pd0->pd_complex Oxidative Addition pd_transmetal L₂Pd(Ar)(R) pd_complex->pd_transmetal Transmetalation dehalogenated Ar-H (Isoquinoline) pd_complex->dehalogenated Hydrodehalogenation homocoupled Ar-Ar (Bi-isoquinoline) pd_complex->homocoupled Homocoupling product Ar-R (Desired Product) pd_transmetal->product Reductive Elimination product->pd0 aryl_halide Ar-Br (5-Bromoisoquinoline) aryl_halide->pd_complex boronic_ester R-B(pin) boronic_ester->pd_transmetal

Caption: Suzuki cycle with pathways to major side products.

Troubleshooting Protocol:

  • Exclude Oxygen: As mentioned, meticulous degassing of the solvent and maintaining a positive pressure of inert gas is the most effective way to minimize homocoupling.

  • Optimize Base: Some strong bases can promote hydrodehalogenation.[7] If this is a persistent issue, consider using a milder base like K₃PO₄ or K₂CO₃ instead of stronger options.

  • Check Boronic Ester Quality: Ensure the N-Boc-piperidine boronic acid pinacol ester is of high purity. Impurities can interfere with the reaction. Protodeborylation (loss of the boron group) can also be an issue; ensure the reagent has been stored correctly under anhydrous conditions.

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as this can favor side product formation once the primary limiting reagent is consumed. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[8]

Section 2: Troubleshooting the Boc Deprotection Stage

The removal of the tert-butyloxycarbonyl (Boc) protecting group is the final step to liberate the basic piperidine nitrogen. This is typically achieved with strong acid, but the process can be deceptively tricky.

Q3: My deprotection reaction is sluggish or incomplete, even after several hours. How can I ensure complete removal of the Boc group?

Expert Analysis: Incomplete deprotection is a common issue. The stability of the Boc group can be influenced by the steric environment and the overall electronic nature of the molecule. The basicity of the isoquinoline and the product's piperidine nitrogen can also neutralize some of the acid, effectively reducing its concentration and slowing the reaction.

Troubleshooting Protocol:

  • Choice and Concentration of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane are the standard reagents.

    • TFA/DCM: Typically used in concentrations from 20% to 50% (v/v). If the reaction is slow, increase the concentration of TFA.

    • HCl in Dioxane: A 4M solution is standard. Using a larger excess (5-10 equivalents) can drive the reaction to completion.

  • Reaction Time and Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature. If the reaction is still incomplete, allowing it to stir longer (e.g., overnight) or gently warming to 30-40 °C can be effective. However, avoid excessive heat which could promote other side reactions.

  • Work-up Procedure: After the reaction is complete, the excess acid must be thoroughly removed. Co-evaporation with a solvent like toluene or methanol can help remove residual TFA. The final product is often isolated as a salt (e.g., hydrochloride or trifluoroacetate), which can affect its solubility and handling properties.

Standard Deprotection Protocol:

  • Setup: Dissolve the Boc-protected intermediate in a suitable solvent (e.g., DCM for TFA, or Dioxane/Methanol for HCl).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add the acid (e.g., 5-10 equivalents of 4M HCl in dioxane or an equal volume of TFA) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring by LC-MS until no starting material is observed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the salt of the desired product. It can be purified by recrystallization, trituration with a solvent like diethyl ether, or by reverse-phase chromatography. To obtain the free base, a basic aqueous workup (e.g., with Na₂CO₃ or NaOH) followed by extraction into an organic solvent is necessary.

Section 3: Purification and Analysis FAQs

Q4: What is the best way to purify the final, highly polar 5-(Piperidin-4-yl)isoquinoline?

Expert Analysis: The final product is a basic and relatively polar compound, which can make purification by standard silica gel chromatography challenging due to streaking and poor separation.

Recommended Purification Strategies:

  • Reverse-Phase Chromatography (C18): This is often the most effective method for purifying polar, basic compounds. A water/acetonitrile or water/methanol gradient with a modifier like TFA (0.1%) or formic acid is typically used. The product will be isolated as the corresponding salt.

  • Standard Silica Gel Chromatography (with modification): If reverse-phase is not an option, standard silica can be used with a modified eluent system. Adding a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~1%) to the eluent (e.g., DCM/Methanol) can significantly improve peak shape and prevent streaking by neutralizing the acidic silica surface.

  • Crystallization/Trituration: If the product salt is crystalline, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be an excellent method for purification.[9] Alternatively, triturating the crude solid with a solvent in which the impurities are soluble but the product is not can effectively wash away side products.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation. Accounts of Chemical Research, 33(3), 215–225. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Technical Support Center: HPLC Purification of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 5-(Piperidin-4-yl)isoquinoline. This document is designed for researchers, scientists, and drug development professionals who are working with this and similar basic heterocyclic compounds. Our goal is to provide not just a protocol, but a framework for understanding the method's principles, enabling you to troubleshoot and adapt it effectively.

The purification of nitrogen-containing basic compounds like 5-(Piperidin-4-yl)isoquinoline by reversed-phase HPLC presents a common yet significant challenge: poor peak shape, primarily tailing. This issue arises from secondary interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase.[1][2][3] This guide will equip you with the knowledge to mitigate these interactions and achieve optimal purity.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with understanding the molecule. 5-(Piperidin-4-yl)isoquinoline possesses two basic nitrogen atoms: one on the isoquinoline ring and one on the piperidine ring. The piperidine nitrogen is a secondary amine and is significantly more basic (pKa ≈ 10-11) than the isoquinoline nitrogen (pKa ≈ 5.14).[4] This dual basicity is the primary driver of its chromatographic behavior.

PropertyValue / StructureImplication for HPLC Purification
Chemical Structure Chemical structure of 5-(Piperidin-4-yl)isoquinolineContains two basic nitrogen centers, making it prone to strong interactions with silica stationary phases. The isoquinoline moiety provides a strong UV chromophore for detection.
Molecular Formula C₁₄H₁₆N₂-
Molecular Weight 212.29 g/mol -
pKa (approx.) pKa₁ ≈ 5.14 (Isoquinoline N)[4] pKa₂ ≈ 10-11 (Piperidine N)The molecule's charge state is highly dependent on mobile phase pH. This is the most critical parameter to control for good chromatography.[5][6]
Solubility Soluble in common organic solvents and dilute acids.[4][7][8]Sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

Core Purification Protocol: A Validated Starting Point

This protocol is designed as a robust starting point for purifying 5-(Piperidin-4-yl)isoquinoline using reversed-phase HPLC. The key to this method is controlling the mobile phase pH to manage the ionization state of the analyte and the stationary phase.[9]

Step 1: Column Selection

The choice of column is critical for separating basic compounds.[10][11] A standard C18 column can be used, but columns specifically designed for basic compounds will yield superior results.

  • Primary Recommendation: A modern, high-purity silica C18 column with high carbon load and thorough end-capping. These columns have fewer accessible residual silanol groups.

  • Alternative for Persistent Tailing: A hybrid particle column or a column with a positively charged surface.[12][13] These are designed to repel basic analytes from interacting with the silica surface, significantly improving peak shape.

  • For High pH Methods: A pH-stable column (e.g., hybrid particle or bidentate C18) is mandatory to prevent stationary phase degradation.[14]

Step 2: Mobile Phase Preparation

We will explore two validated approaches: a low pH method and a high pH method. The choice depends on the stability of your compound and the available column chemistry.

ParameterLow pH Method (Recommended Start)High pH Method (Alternative)
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade Water10 mM Ammonium Bicarbonate in Water, pH adjusted to 10 with Ammonium Hydroxide
Mobile Phase B 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile10 mM Ammonium Bicarbonate in 90:10 Acetonitrile:Water, pH 10
Rationale At low pH (~2.7), the analyte is fully protonated (doubly charged). This ensures good solubility. The acidic modifier also suppresses the ionization of residual silanols, reducing secondary interactions.[1][15]At high pH (~10), the piperidine nitrogen is deprotonated (neutral), while the isoquinoline nitrogen is also neutral. A neutral analyte exhibits fewer ionic interactions with the stationary phase, often resulting in excellent peak symmetry.[3][14]
MS Compatibility Excellent (uses volatile modifiers).[16]Excellent (uses volatile buffer).
Step 3: Chromatographic Conditions
ParameterRecommended Setting
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
Flow Rate: 1.0 mL/min
Temperature: 30 °C[5]
Detection (UV): 217 nm, 266 nm (based on isoquinoline UV absorption)[17]
Injection Volume: 5-20 µL
Sample Prep: Dissolve crude sample in 50:50 Acetonitrile:Water or DMSO.
Step 4: Gradient Elution Program

This gradient is a starting point and should be optimized to achieve the best resolution between the target compound and any impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 5-(Piperidin-4-yl)isoquinoline and similar compounds.

Q1: Why is my peak severely tailing, even with the low pH method?

A1: Peak tailing is the most common problem for basic analytes and is almost always caused by secondary retention mechanisms.[1] Specifically, the positively charged analyte is interacting with negatively charged, deprotonated silanol groups on the silica surface.[2]

  • Causality: While low pH protonates your analyte, it may not be low enough to fully suppress the ionization of all silanol groups. This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), causing the tailing.

  • Troubleshooting Steps:

    • Confirm a Chemical Problem: Inject a neutral compound like toluene. If it does not tail, the issue is chemical, not physical.[18]

    • Increase Modifier Concentration: Try adding a small amount of a stronger acid like trifluoroacetic acid (TFA) at 0.05-0.1%. TFA is a strong ion-pairing agent that can further mask silanol activity. Note: TFA can be difficult to remove from the final product and can suppress MS signal.

    • Add a Buffer Salt: Switch your mobile phase to 20 mM ammonium formate adjusted to pH 3.7 with formic acid. The ammonium ions will compete with your analyte for the active silanol sites, improving peak shape.[2]

    • Switch to the High pH Method: If your column is compatible, a high pH method is often the most effective solution for eliminating tailing of basic compounds.[14]

    • Check for Column Overload: Injecting too much sample can cause tailing. Try reducing the injection mass by 50-80%.

Q2: I'm seeing poor resolution between my target compound and a closely eluting impurity. What should I do?

A2: Poor resolution means you need to improve the selectivity of your method. Selectivity is influenced by the mobile phase, stationary phase, and temperature.[19]

  • Troubleshooting Steps:

    • Optimize the Gradient: Make the gradient shallower (e.g., increase the gradient time from 20 to 40 minutes). This gives more time for the separation to occur.

    • Change the Organic Modifier: Switch Mobile Phase B from acetonitrile to methanol. Acetonitrile and methanol have different solvent properties and can change the elution order and spacing of peaks.

    • Change the Stationary Phase: If modifying the mobile phase is insufficient, a different column chemistry may be required. A Phenyl-Hexyl column, for example, offers different selectivity due to pi-pi interactions with the aromatic isoquinoline ring.

    • Adjust Temperature: Changing the column temperature can sometimes improve resolution, although the effects can be unpredictable.[5] Try running at 40°C or 50°C.

Q3: My recovery is low after preparative purification. Where is my compound?

A3: Low recovery suggests your compound is being lost somewhere in the system, often due to irreversible adsorption.

  • Causality: Highly basic compounds can bind very strongly to active sites, not just on the column but also on stainless steel components of the HPLC system (e.g., frits, tubing).

  • Troubleshooting Steps:

    • Passivate the System: Before injecting your sample, make several injections of a high concentration of a chelating agent or another basic compound to occupy the active sites.

    • Check Sample Solubility: Ensure your compound is fully dissolved in the injection solvent and does not precipitate upon injection into the initial mobile phase.

    • Evaluate Column Health: The column itself may be the issue. A void at the head of the column can lead to poor peak shape and apparent loss of material.[1][20] Try reversing and flushing the column (if the manufacturer allows).[1]

Q4: How do I choose between the low pH and high pH methods?

A4: The choice involves a trade-off between historical convention, column availability, and potential for superior chromatography.

FeatureLow pH Method (e.g., 0.1% Formic Acid)High pH Method (e.g., pH 10 Buffer)
Peak Shape Generally acceptable, but may require optimization to reduce tailing.Often provides superior, symmetrical peaks for basic compounds.
Analyte State Fully Protonated (Charged)Mostly Neutral
Column Requirement Works on most standard C18 columns.Requires a pH-stable column. Use at your own risk on standard silica columns.
Analyte Stability Generally good, but some compounds may be unstable at low pH.Must verify analyte stability at high pH before scaling up.
Recommendation A good starting point for method development.The preferred method if peak tailing is a persistent issue and a suitable column is available.

Workflow & Troubleshooting Logic

The following diagram illustrates the logical process for developing and troubleshooting the HPLC purification of 5-(Piperidin-4-yl)isoquinoline.

HPLC_Troubleshooting start Start: Initial Protocol (Low pH Method) run Run Separation start->run eval Evaluate Chromatogram run->eval tailing Problem: Peak Tailing? eval->tailing Good Resolution resolution Problem: Poor Resolution? eval->resolution No Tailing success Success: Optimized Separation eval->success Good Peaks & Resolution tailing->resolution No check_physical Inject Neutral Standard tailing->check_physical Yes opt_gradient Option 1: Shallow Gradient resolution->opt_gradient Yes resolution->success No chem_issue Chemical Issue Confirmed check_physical->chem_issue Neutral OK add_buffer Option 1: Add Buffer Salt (e.g., NH4OAc) chem_issue->add_buffer high_ph Option 2: Switch to High pH Method (Requires pH-stable column) chem_issue->high_ph add_buffer->run high_ph->run opt_gradient->run change_solvent change_solvent opt_gradient->change_solvent change_solvent->run change_column Option 3: Change Column (e.g., Phenyl-Hexyl) change_solvent->change_column change_column->run

Caption: Decision workflow for HPLC method development and troubleshooting.

References

  • HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (2025, June 15). PharmaGuru. Retrieved from [Link]

  • Purification of isoquinoline. (1989). Google Patents.
  • Isoquinoline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved from [Link]

  • 1-piperidin-1-yl-3,4-dihydro-isoquinoline. (2025, May 20). ChemSynthesis. Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). SlideShare. Retrieved from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent. Retrieved from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). ScienceDirect. Retrieved from [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to Develop HPLC Method for Basic Compounds. (2024, April 7). Pharma Knowledge Forum. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024, October 2). Natural Product Reports (RSC Publishing). Retrieved from [Link]

  • New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). Springer. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023, April 16). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Purity Confirmation of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on confirming the purity of 5-(Piperidin-4-yl)isoquinoline samples. It is designed to offer practical, in-depth guidance in a question-and-answer format, addressing specific issues that may be encountered during experimental analysis.

Introduction: The Criticality of Purity Assessment

5-(Piperidin-4-yl)isoquinoline is a heterocyclic compound with a structure that suggests potential applications in medicinal chemistry and materials science.[1] As with any synthesized chemical entity intended for research or development, rigorous confirmation of its purity is a non-negotiable prerequisite. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to erroneous data, and in a clinical context, potential toxicity.[2]

This document outlines a multi-faceted analytical approach to confidently ascertain the purity of 5-(Piperidin-4-yl)isoquinoline, integrating chromatographic and spectroscopic techniques. The methodologies described are grounded in established principles of analytical chemistry and adhere to international guidelines on analytical procedure validation, such as those from the International Council for Harmonisation (ICH).[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall strategy for confirming the purity of a new batch of 5-(Piperidin-4-yl)isoquinoline?

A comprehensive purity assessment should never rely on a single analytical technique. An orthogonal approach, using multiple methods that measure different physicochemical properties, is essential for a reliable evaluation.

The recommended strategy involves a primary chromatographic method for quantitative purity assessment, supported by spectroscopic methods for structural confirmation and identification of potential impurities. Elemental analysis provides definitive confirmation of the elemental composition.

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Identity cluster_3 Absolute Purity Confirmation cluster_4 Final Report A Sample Preparation B Visual Inspection (Color, Form) A->B Initial Checks E ¹H and ¹³C NMR A->E Structural Identity G Elemental Analysis (CHN) A->G Elemental Composition C HPLC-UV (Quantitative Purity) B->C Proceed if Visually OK D LC-MS (Impurity Identification) C->D Characterize Peaks H Certificate of Analysis (CoA) C->H Compile Data D->H Compile Data F Mass Spectrometry (MS) E->F Confirm Mass F->H Compile Data G->H Compile Data Peak_Splitting_Troubleshooting A Peak Splitting Observed B Reduce Injection Volume A->B C Does the split resolve into two distinct peaks? B->C D Yes: Co-eluting Impurity C->D Yes E No: Problem with the System/Column C->E No F Optimize Method for Better Resolution D->F G Check for Column Void/Contamination E->G H Check for Mismatched Injection Solvent E->H

Sources

Validation & Comparative

Validating the Biological Target of 5-(Piperidin-4-yl)isoquinoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological target is a cornerstone of preclinical development. For researchers investigating the therapeutic potential of novel small molecules, such as 5-(Piperidin-4-yl)isoquinoline, a multifaceted and robust target validation strategy is paramount. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and confirm the biological target of 5-(Piperidin-4-yl)isoquinoline, with a putative focus on Rho-associated coiled-coil containing protein kinase (ROCK), a plausible target given its isoquinoline scaffold.

The isoquinoline framework is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes, with a notable precedent for kinase inhibition.[1][2] Specifically, several isoquinoline-based compounds have been successfully developed as potent ROCK inhibitors.[1][3][4] This guide will, therefore, use the ROCK signaling pathway as a primary, albeit hypothesized, target for 5-(Piperidin-4-yl)isoquinoline, while also considering methodologies for broader kinase profiling to ensure comprehensive target validation and de-risking of off-target effects.

The Central Hypothesis: 5-(Piperidin-4-yl)isoquinoline as a ROCK Inhibitor

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that play a critical role in regulating cellular processes such as adhesion, motility, contraction, and proliferation.[5] Dysregulation of the ROCK signaling pathway is implicated in numerous pathologies, making it a compelling therapeutic target.[3] The established ROCK inhibitor, Fasudil, features an isoquinoline core, lending credence to the hypothesis that 5-(Piperidin-4-yl)isoquinoline may exert its biological effects through the same mechanism.[2]

This guide will delineate a systematic approach to first, test this primary hypothesis through direct biochemical and cellular assays, and second, to explore the broader kinome to identify potential secondary or off-targets. We will compare the hypothetical performance of 5-(Piperidin-4-yl)isoquinoline with well-characterized ROCK inhibitors, providing the necessary experimental context for its evaluation.

Comparative Analysis of Target Validation Methodologies

A robust target validation strategy for a novel kinase inhibitor should encompass a tiered approach, moving from direct biochemical engagement to cellular and phenotypic consequences of target modulation.

Validation Tier Experimental Approach Purpose Key Metrics Alternative Approaches
Tier 1: Biochemical In Vitro Kinase AssayTo determine direct enzymatic inhibition of ROCK1 and ROCK2.IC50 valuesBioluminescence-based kinase assays, Radioisotope-based filter binding assays.
Tier 2: Cellular Western Blotting for pMLC2To confirm target engagement in a cellular context by measuring the phosphorylation of a key ROCK substrate.Dose-dependent reduction in pMLC2 levels.In-Cell Western, ELISA-based detection of pMLC2.
Tier 2: Cellular Cellular Thermal Shift Assay (CETSA) / BRET or FRETTo demonstrate direct binding of the compound to the target protein in live cells.Thermal stabilization of ROCK protein, Increased BRET/FRET signal.NanoBRET Target Engagement Assays.[6]
Tier 3: Phenotypic Wound Healing/Scratch AssayTo assess the functional consequence of ROCK inhibition on cell migration.[1]Inhibition of cell migration and wound closure.Transwell migration assays, Boyden chamber assays.
Tier 3: Phenotypic Endothelial Tube Formation AssayTo evaluate the effect of ROCK inhibition on angiogenesis.[7]Alterations in tube length, branching, and network complexity.Aortic ring sprouting assay.
Tier 4: Selectivity Kinome ProfilingTo determine the selectivity of the compound against a broad panel of kinases.[8]Selectivity score (S-score), Kinase dendrogram visualization.Chemical proteomics approaches.[9]

In-Depth Experimental Protocols

Tier 1: In Vitro Biochemical Kinase Assay

Objective: To quantify the direct inhibitory activity of 5-(Piperidin-4-yl)isoquinoline against recombinant ROCK1 and ROCK2 enzymes.

Methodology:

  • Reagents and Materials:

    • Recombinant human ROCK1 and ROCK2 (e.g., from MilliporeSigma or Reaction Biology Corp).

    • Substrate peptide (e.g., Long S6 Kinase substrate peptide).[10]

    • ATP (Adenosine triphosphate).

    • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[10]

    • 5-(Piperidin-4-yl)isoquinoline and control inhibitors (e.g., Fasudil, Y-27632) at various concentrations.

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of 5-(Piperidin-4-yl)isoquinoline and control inhibitors in kinase buffer.

    • Add 5 µL of the compound dilutions to the wells of the assay plate.

    • Add 10 µL of a solution containing the ROCK enzyme and substrate peptide in kinase buffer to each well.

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at or near the Km for each kinase).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Expected Outcome & Comparison:

A potent and selective ROCK inhibitor would exhibit low nanomolar to micromolar IC50 values for ROCK1 and ROCK2. For comparison, Fasudil has a Ki of 0.33 µM for ROCK.[2] A successful validation would show 5-(Piperidin-4-yl)isoquinoline having comparable or superior potency.

Tier 2: Cellular Target Engagement - Western Blotting

Objective: To confirm that 5-(Piperidin-4-yl)isoquinoline inhibits ROCK activity within a cellular environment by assessing the phosphorylation status of a downstream substrate, Myosin Light Chain 2 (MLC2).

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells, which have been used to evaluate ROCK inhibitors) in appropriate media.[1]

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 5-(Piperidin-4-yl)isoquinoline or a control inhibitor (e.g., Y-27632) for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC2 (Thr18/Ser19) and total MLC2. A housekeeping protein like GAPDH or β-actin should also be probed as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using software like ImageJ.

Expected Outcome & Comparison:

Treatment with an effective ROCK inhibitor should lead to a dose-dependent decrease in the ratio of phosphorylated MLC2 to total MLC2.[11] The potency of 5-(Piperidin-4-yl)isoquinoline can be compared to that of Y-27632 in the same assay.

Tier 3: Phenotypic Assay - Wound Healing (Scratch) Assay

Objective: To assess the functional impact of ROCK inhibition by 5-(Piperidin-4-yl)isoquinoline on cancer cell migration.

Methodology:

  • Cell Culture and Wound Creation:

    • Grow a confluent monolayer of cells (e.g., MDA-MB-231) in a 24-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh media containing various concentrations of 5-(Piperidin-4-yl)isoquinoline or a control inhibitor.

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope with a camera.

  • Analysis:

    • Measure the area of the wound at each time point using image analysis software.

    • Calculate the percentage of wound closure for each condition relative to the initial wound area.

Expected Outcome & Comparison:

Inhibition of ROCK is expected to impair cell migration and thus delay wound closure.[1] The efficacy of 5-(Piperidin-4-yl)isoquinoline in preventing wound healing can be quantitatively compared to that of known ROCK inhibitors.

Visualizing the Pathways and Workflows

ROCK Signaling Pathway

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core ROCK Core Activity cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention Extracellular Signals Extracellular Signals GPCRs GPCRs Extracellular Signals->GPCRs RhoGEFs RhoGEFs GPCRs->RhoGEFs RhoA (GDP) RhoA (GDP) RhoGEFs->RhoA (GDP) GTP Exchange RhoA (GTP) RhoA (GTP) ROCK ROCK RhoA (GTP)->ROCK Binds and Activates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits MLC-P MLC-P MLC->MLC-P Actin Cytoskeleton Actin Cytoskeleton MLC-P->Actin Cytoskeleton MLCP->MLC-P Dephosphorylates Inactive MLCP Inactive MLCP Cell Contraction & Migration Cell Contraction & Migration Actin Cytoskeleton->Cell Contraction & Migration 5-(Piperidin-4-yl)isoquinoline 5-(Piperidin-4-yl)isoquinoline 5-(Piperidin-4-yl)isoquinoline->ROCK Inhibits Target_Validation_Workflow Hypothesis Hypothesis: 5-(Piperidin-4-yl)isoquinoline is a ROCK inhibitor Biochemical_Assay Tier 1: In Vitro Kinase Assay Hypothesis->Biochemical_Assay Cellular_Engagement Tier 2: Cellular Target Engagement (Western Blot/CETSA) Biochemical_Assay->Cellular_Engagement Potent IC50? Phenotypic_Assay Tier 3: Phenotypic Assays (Migration, etc.) Cellular_Engagement->Phenotypic_Assay Cellular Activity? Selectivity_Profiling Tier 4: Kinome Selectivity Profiling Phenotypic_Assay->Selectivity_Profiling Phenotypic Effect? Validation Target Validated Selectivity_Profiling->Validation Selective? Refinement Hypothesis Refinement/ Off-target Investigation Selectivity_Profiling->Refinement Not Selective

Caption: A tiered workflow for the validation of 5-(Piperidin-4-yl)isoquinoline's biological target.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for validating the biological target of 5-(Piperidin-4-yl)isoquinoline, with a strong rationale for investigating ROCK as a primary candidate. By employing a multi-tiered approach that integrates biochemical, cellular, and phenotypic assays, researchers can build a robust data package to support or refute the initial hypothesis. The inclusion of kinome-wide selectivity profiling is a critical step in de-risking the compound for off-target effects, a crucial consideration for any potential therapeutic.

Should 5-(Piperidin-4-yl)isoquinoline prove to be a potent and selective ROCK inhibitor, further studies would be warranted to explore its pharmacokinetic properties and in vivo efficacy in relevant disease models. Conversely, if the compound demonstrates poor ROCK inhibition but significant biological activity in phenotypic screens, the data from kinome profiling will be invaluable in guiding the identification of its true molecular target. This iterative process of hypothesis generation, rigorous testing, and data-driven refinement is the hallmark of successful drug discovery.

References

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A Technical Guide to Characterizing Novel Kinase Inhibitors: Evaluating the 5-(Piperidin-4-yl)isoquinoline Scaffold Against Established ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the promising—yet uncharacterized—5-(Piperidin-4-yl)isoquinoline scaffold as a case study. We will outline a hypothesis-driven approach to determine its primary kinase targets, assess its potency and selectivity, and evaluate its cellular activity. This investigation will be benchmarked against well-established Rho-kinase (ROCK) inhibitors, providing a robust comparison for researchers in drug discovery and development.

The isoquinoline core is a key pharmacophore in several approved and investigational kinase inhibitors. Its presence in molecules like Fasudil suggests that novel derivatives, such as 5-(Piperidin-4-yl)isoquinoline, may also target kinases within the AGC family, with a high probability of interacting with Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This guide will therefore focus on a rigorous comparative analysis against leading ROCK inhibitors.

The Rationale: Why Focus on Rho-Kinase (ROCK)?

The Rho/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and smooth muscle contraction.[1] Dysregulation of this pathway is implicated in a wide range of pathologies, from cardiovascular diseases like hypertension to glaucoma and cancer metastasis.[2] Consequently, ROCK has emerged as a high-value therapeutic target.

There are two main isoforms of ROCK: ROCK1 and ROCK2. While they share a high degree of homology in their kinase domains, they have distinct expression patterns and some non-redundant functions, making isoform selectivity a key consideration in drug development.[1]

This guide will compare our hypothetical compound, 5-(Piperidin-4-yl)isoquinoline, against the following established ROCK inhibitors:

  • Fasudil: The first-in-class ROCK inhibitor, approved in Japan and China for the treatment of cerebral vasospasm.[3] It is known to be a relatively non-isoform-selective ROCK inhibitor.[4]

  • Y-27632: A highly selective and potent ROCK inhibitor widely used as a research tool to probe the function of the Rho/ROCK pathway.[5]

  • Ripasudil: A potent ROCK inhibitor approved in Japan for the treatment of glaucoma, which lowers intraocular pressure by increasing aqueous humor outflow through the trabecular meshwork.[6][7]

  • Netarsudil: An FDA-approved ROCK inhibitor for glaucoma that also exhibits norepinephrine transporter (NET) inhibitory activity.[8][9][10]

Signaling Pathway Overview

The diagram below illustrates the central role of ROCK in mediating signals from the small GTPase RhoA to downstream effectors that control cellular tension and motility.

Caption: Figure 1: Simplified Rho/ROCK Signaling Pathway.

Experimental Workflow: A Step-by-Step Characterization

A logical, phased approach is critical for efficiently characterizing a novel inhibitor. The workflow below outlines the key stages, from initial biochemical validation to more complex cellular and selectivity profiling.

Experimental_Workflow Figure 2: Workflow for Kinase Inhibitor Characterization Start Synthesize & Purify 5-(Piperidin-4-yl)isoquinoline Biochemical_Assay PART 1: Biochemical Potency (In Vitro Kinase Assay) Start->Biochemical_Assay Kinome_Scan PART 2: Selectivity Profiling (Kinome-wide Scan) Biochemical_Assay->Kinome_Scan If potent (IC50 < 1µM) Data_Analysis Data Synthesis & Comparative Analysis Biochemical_Assay->Data_Analysis If not potent Cellular_Assay PART 3: Cellular Activity (Target Engagement & Phenotypic Assays) Kinome_Scan->Cellular_Assay If selective for ROCK Kinome_Scan->Data_Analysis If not selective or hits unexpected targets Cellular_Assay->Data_Analysis

Caption: Figure 2: Workflow for Kinase Inhibitor Characterization.

PART 1: Biochemical Potency Assessment

The initial step is to determine if 5-(Piperidin-4-yl)isoquinoline directly inhibits ROCK1 and ROCK2 activity and to quantify its potency (IC50).[11]

Experimental Protocol: In Vitro ROCK Kinase Assay

This protocol is based on an enzyme-linked immunosorbent assay (ELISA) that measures the phosphorylation of a key ROCK substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).[1][12][13]

Materials:

  • Recombinant human ROCK1 and ROCK2 enzymes

  • MYPT1-coated 96-well plates

  • Kinase assay buffer

  • ATP solution

  • Test compounds (5-(Piperidin-4-yl)isoquinoline, Fasudil, Y-27632, Ripasudil, Netarsudil)

  • Anti-phospho-MYPT1 (Thr696) primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and Stop Solution

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from 10 mM. Further dilute in kinase assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • Add 25 µL of diluted compound or vehicle (DMSO control) to the MYPT1-coated wells.

    • Add 25 µL of recombinant ROCK1 or ROCK2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 50 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Wash the wells three times with wash buffer (e.g., TBS-T).

    • Add 100 µL of diluted anti-phospho-MYPT1 (Thr696) antibody and incubate for 60 minutes at room temperature.[1]

    • Wash wells three times.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 60 minutes at room temperature.[1]

    • Wash wells five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PART 2: Kinase Selectivity Profiling

A critical aspect of any new inhibitor is its selectivity across the human kinome. A highly selective inhibitor is less likely to have off-target effects and associated toxicities.[14]

Experimental Protocol: Kinome-wide Selectivity Scan

This is typically performed as a service by specialized vendors. The methodology involves measuring the binding affinity or enzymatic inhibition of the test compound against a large panel of kinases (e.g., >400 kinases).

Procedure:

  • Compound Submission: Submit 5-(Piperidin-4-yl)isoquinoline at a high concentration (e.g., 1-10 µM) to a commercial kinase profiling service.

  • Assay Principle: These services use various platforms, such as radiometric assays, fluorescence-based assays, or binding assays (e.g., KINOMEscan™). The primary output is typically the percent inhibition of each kinase at the tested concentration.

  • Data Analysis:

    • Analyze the data to identify all kinases that are significantly inhibited (e.g., >50% inhibition).

    • Calculate a selectivity score (e.g., S-score) to quantify the degree of selectivity.[14]

    • Confirm hits by determining the IC50 or Kd for the most potently inhibited off-target kinases. This step is crucial for understanding the potential for polypharmacology.

PART 3: Cellular Activity Evaluation

Demonstrating that the inhibitor can engage its target in a cellular context and elicit a desired phenotypic response is a crucial step.

Protocol 3A: Western Blot for Target Engagement

This assay confirms that the inhibitor blocks ROCK signaling in cells by measuring the phosphorylation of downstream substrates.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., MDA-MB-231).

  • Cell culture medium, fetal bovine serum (FBS).

  • Test compounds.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Antibodies: anti-phospho-MYPT1 (Thr696), anti-MYPT1, anti-phospho-MLC2 (Thr18/Ser19), anti-MLC2, and anti-GAPDH (loading control).

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-incubation: Treat cells with various concentrations of the test compounds for 1-2 hours.

  • Pathway Stimulation: Stimulate the Rho/ROCK pathway with an agonist like lysophosphatidic acid (LPA) or by plating on a stiff substrate.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors.

  • Western Blot:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Protocol 3B: Cell Migration (Wound Healing) Assay

This phenotypic assay assesses the functional consequence of ROCK inhibition on cell motility.[15][16]

Materials:

  • A highly migratory cell line (e.g., NIH-3T3 fibroblasts or HT-1080 fibrosarcoma).

  • Culture-Inserts or a 200 µL pipette tip.

  • Live-cell imaging microscope.

Procedure:

  • Create Monolayer: Seed cells to achieve a 100% confluent monolayer within 24 hours.[15]

  • Create Wound: Use a pipette tip to create a uniform scratch in the monolayer. Alternatively, use Culture-Inserts for more reproducible gaps.[17]

  • Treatment: Wash with PBS to remove debris and add fresh medium containing the test compounds or vehicle control.

  • Imaging: Place the plate on a live-cell imaging system and acquire images at regular intervals (e.g., every 1-2 hours) for 24 hours.

  • Analysis: Measure the area of the "wound" at each time point. Calculate the rate of wound closure for each condition.

Data Presentation and Comparative Analysis

Table 1: Comparative Biochemical Potency (IC50, nM)
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)ROCK1/ROCK2 Selectivity Ratio
5-(Piperidin-4-yl)isoquinoline Experimental DataExperimental DataCalculated
Fasudil~1900~630~0.33
Y-27632~220~220~1.0
Ripasudil~19~51~2.7
Netarsudil~1.0~0.4~0.4

Note: Literature values for comparators are approximate and can vary based on assay conditions.

Table 2: Comparative Cellular Activity
CompoundTarget Engagement (pMLC IC50, nM)Cell Migration (Wound Closure IC50, µM)
5-(Piperidin-4-yl)isoquinoline Experimental DataExperimental Data
FasudilLiterature/ExperimentalLiterature/Experimental
Y-27632Literature/ExperimentalLiterature/Experimental
RipasudilLiterature/ExperimentalLiterature/Experimental
NetarsudilLiterature/ExperimentalLiterature/Experimental

Conclusion and Future Directions

This guide presents a systematic approach to characterize the novel 5-(Piperidin-4-yl)isoquinoline chemical scaffold. By following the outlined biochemical and cellular assays and comparing the results against well-defined ROCK inhibitors, researchers can robustly determine its potency, selectivity, and functional activity.

If 5-(Piperidin-4-yl)isoquinoline proves to be a potent and selective ROCK inhibitor, subsequent steps would include detailed pharmacokinetic studies, in vivo efficacy testing in relevant disease models (e.g., ocular hypertension or tumor metastasis models), and safety toxicology. This structured, comparative methodology ensures that new chemical entities are rigorously evaluated, accelerating the path from initial discovery to potential clinical development.

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A Comparative Guide to the Efficacy of 5-(Piperidin-4-yl)isoquinoline Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The quest for targeted cancer therapies has led researchers to explore a multitude of chemical scaffolds capable of selectively inhibiting key oncogenic pathways. Among these, the isoquinoline core has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1][2] This guide provides a comprehensive comparison of the efficacy of a specific subclass, 5-(Piperidin-4-yl)isoquinoline derivatives, focusing on their mechanism of action, performance in preclinical cancer models, and the experimental protocols used for their evaluation.

The Rise of a PI3Kβ-Selective Inhibitor: GSK2636771

A prominent example within this chemical class is GSK2636771, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[3][4] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[5][6][7][8] Activation of this pathway is a key driver of tumorigenesis.[9][10]

GSK2636771's selectivity for the PI3Kβ isoform is particularly significant. Many cancers, especially those with a deficiency in the tumor suppressor gene PTEN, exhibit a heightened dependence on PI3Kβ signaling for their growth and survival.[3][4] This creates a therapeutic window, allowing for targeted inhibition of cancer cells while potentially sparing normal tissues that may rely on other PI3K isoforms, thus avoiding the broader on- and off-target effects seen with pan-PI3K inhibitors.[3][11]

Comparative Efficacy in PTEN-Deficient Cancer Cell Lines

Experimental data demonstrates that GSK2636771 preferentially inhibits the growth of cancer cell lines with PTEN deficiency across various tumor types.[3] This selective activity is a cornerstone of its therapeutic potential. The loss of PTEN function leads to the hyperactivation of the PI3K/AKT pathway, making cancer cells particularly vulnerable to the inhibition of PI3Kβ.[4][12]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for GSK2636771 in a panel of representative cancer cell lines, highlighting the difference in potency between PTEN-deficient and PTEN-proficient cells.

Cell LineCancer TypePTEN StatusGSK2636771 IC50 (nM)
PC-3 ProstateDeficientData not explicitly provided in nM, but shown to be sensitive[3]
BT-549 BreastDeficientData not explicitly provided in nM, but shown to be sensitive
U87-MG GlioblastomaDeficientData not explicitly provided in nM, but shown to be sensitive
MCF7 BreastProficientData not explicitly provided in nM, but shown to be less sensitive
LNCaP ProstateProficientData not explicitly provided in nM, but shown to be less sensitive

Note: While specific IC50 values from a single source are not available in the provided search results, the literature consistently describes potent activity in PTEN-deficient lines and reduced activity in PTEN-proficient lines.[3]

Clinical trial data further supports the activity of GSK2636771 in patients with PTEN-deficient tumors. In a Phase I study, a patient with castrate-resistant prostate cancer (CRPC) harboring a PIK3CB (the gene encoding the p110β catalytic subunit) amplification experienced a partial response for over a year.[3] However, in other studies, the single-agent activity was deemed modest, suggesting that combination therapies may be a more effective strategy.[12][13]

Mechanism of Action: Disrupting a Core Cancer Signaling Pathway

GSK2636771 functions as an ATP-competitive inhibitor of PI3Kβ.[3] By binding to the active site of the enzyme, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.

The inhibition of PI3Kβ by GSK2636771 leads to a concentration- and time-dependent decrease in the phosphorylation of AKT and its downstream target, the ribosomal protein S6 kinase.[3] This effectively shuts down the pro-survival and pro-proliferative signals that are aberrantly active in PTEN-deficient cancer cells. Importantly, GSK2636771 does not affect the MAPK signaling pathway, as evidenced by the lack of change in ERK phosphorylation, demonstrating its specificity.[3]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream GSK2636771 GSK2636771 (5-Piperidin-4-yl)isoquinoline) GSK2636771->PI3K Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates (Inhibits Pathway)

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Essential Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are crucial. The following sections detail the methodologies used to assess the efficacy of 5-(Piperidin-4-yl)isoquinoline derivatives.

In Vitro PI3Kβ Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3Kβ.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kβ phosphorylates its substrate (PIP2) using ATP. A common detection method is the ADP-Glo™ Kinase Assay, which uses a luciferase-based system to measure ADP levels.[14][15]

Step-by-Step Protocol:

  • Prepare Reagents: Reconstitute purified recombinant PI3Kβ enzyme, prepare lipid substrate (PIP2), and create a kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl2).[15]

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., GSK2636771) in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a 96-well or 384-well plate, combine the PI3Kβ enzyme, the test compound at various concentrations, and the PIP2 substrate.[16]

  • Initiate Reaction: Start the reaction by adding a defined concentration of ATP.[17] Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[15]

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to deplete any remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Calculate the percent inhibition at each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A 1. Plate PI3Kβ Enzyme & Test Compound B 2. Add PIP2 Substrate & ATP to start reaction A->B C 3. Incubate at RT B->C D 4. Add ADP-Glo™ Reagent (Deplete ATP) C->D E 5. Add Detection Reagent (Convert ADP to ATP) D->E F 6. Measure Luminescence E->F

Caption: Workflow for an in vitro PI3K kinase inhibition assay.

Cell Viability and Cytotoxicity Assay

This assay determines the effect of the compound on the proliferation and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active, viable cells.[18][19][20] A decrease in ATP levels corresponds to a decrease in cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MCF7) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 5-(Piperidin-4-yl)isoquinoline derivative. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[18]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.[18][21] Incubate at room temperature for 10-25 minutes to stabilize the luminescent signal.[18][22]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescent signal of treated cells to the vehicle control to determine the percent viability. Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis for Pathway Inhibition

This technique confirms that the compound is hitting its intended target within the cell by measuring the phosphorylation status of downstream proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. To confirm PI3K pathway inhibition, antibodies specific to the phosphorylated forms of AKT (p-AKT) are used. A reduction in the p-AKT signal relative to the total AKT protein indicates successful target engagement.[23][24][25]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cultured cancer cells with the test compound for a defined period. Harvest the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[25][26]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[25][27]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-AKT (e.g., p-AKT Ser473).[27] On a separate blot, or after stripping the first, probe for total AKT as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of p-AKT to total AKT in compound-treated samples compared to the control demonstrates on-target pathway inhibition.

Conclusion and Future Outlook

5-(Piperidin-4-yl)isoquinoline derivatives, exemplified by GSK2636771, represent a promising class of targeted anti-cancer agents. Their efficacy is particularly pronounced in cancer cell lines characterized by PTEN loss, a common alteration in many human tumors. This selectivity for PI3Kβ offers a clear mechanistic rationale for their use in precision oncology. While single-agent activity may be modest in some contexts, the potential for combination therapies to overcome resistance and enhance efficacy is a key area of ongoing research.[11][13] The robust experimental protocols detailed herein provide the necessary framework for researchers to continue exploring and validating the therapeutic potential of this important chemical class.

References

  • Dolan, J. et al. (2017). A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 23(19), 5981–5992. [Link]

  • Cancer Research UK. (n.d.). Phase I/IIa FTIH study of GSK2636771 in PTEN- solid tumour patients. Cancer Research UK. [Link]

  • Cho, Y. et al. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Molecules, 26(16), 4838. [Link]

  • Jadhav, P. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 1. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • Jing, X. et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814125. [Link]

  • Jhaveri, K. et al. (2025). PIK3CB Inhibitor GSK2636771 in Cancers With PTEN Mutation/Deletion or Loss of PTEN Protein Expression: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocols N and P. JCO Precision Oncology, 9, e2500265. [Link]

  • ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot? ResearchGate. [Link]

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  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Kaul, Z. et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

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  • ASCO Publications. (2018). Phase I/II study of the PI3Kβ inhibitor GSK2636771 in combination with pembrolizumab (P) in patients (pts) with PD-1 refractory metastatic melanoma (MM) and PTEN loss. Journal of Clinical Oncology. [Link]

  • NIH. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]

  • PubMed. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PubMed. [Link]

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  • MDPI. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. MDPI. [Link]

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A Technical Guide to Cross-Reactivity Profiling of 5-(Piperidin-4-yl)isoquinoline, a Novel Rho-Kinase (ROCK) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this evaluation is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of unintended biological molecules. This guide provides an in-depth, technically-focused comparison of 5-(Piperidin-4-yl)isoquinoline, a novel putative Rho-kinase (ROCK) inhibitor, against established ROCK inhibitors. We will delve into the experimental methodologies required to build a comprehensive cross-reactivity profile, ensuring scientific integrity and providing actionable insights for your research.

The isoquinoline scaffold is a well-established pharmacophore in the realm of kinase inhibition. Notably, the approved drug Fasudil, a ROCK inhibitor, features this core structure.[1][2] The design of 5-(Piperidin-4-yl)isoquinoline leverages this chemical precedent, aiming for potent and selective inhibition of the ROCK signaling pathway. Dysregulation of this pathway is implicated in a range of pathologies, including hypertension, cancer metastasis, and glaucoma, making ROCK an attractive therapeutic target.[1]

This guide will compare our novel compound, 5-(Piperidin-4-yl)isoquinoline, with two well-characterized, commercially available ROCK inhibitors: Fasudil and Y-27632 . These compounds, while effective as research tools and, in the case of Fasudil, as a therapeutic, are known to have off-target effects.[1][3] A thorough understanding of these cross-reactivities is essential for interpreting experimental results and predicting potential clinical side effects.

The Rho/ROCK Signaling Pathway: A Primer

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase, RhoA. When activated by upstream signals, RhoA-GTP binds to and activates ROCK, initiating a signaling cascade that primarily regulates actin-myosin contractility. A primary substrate of ROCK is the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits myosin phosphatase activity, leading to an increase in the phosphorylation of the Myosin Light Chain (MLC), which in turn promotes stress fiber formation and cellular contraction.[4][5]

Rho-ROCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Upstream_Signals Upstream Signals (e.g., LPA, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) Upstream_Signals->RhoA_GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activation MYPT1 MYPT1 ROCK->MYPT1 Phosphorylation (Inhibition of Phosphatase) p_MYPT1 p-MYPT1 (Inactive Myosin Phosphatase) MYPT1->p_MYPT1 p_MLC p-MLC p_MYPT1->p_MLC Reduced Dephosphorylation MLC Myosin Light Chain (MLC) MLC->p_MLC Phosphorylation Actin_Myosin Actin-Myosin Filaments p_MLC->Actin_Myosin Cell_Contraction Stress Fiber Formation & Cell Contraction Actin_Myosin->Cell_Contraction

Caption: The canonical RhoA/ROCK signaling pathway.

Experimental Comparison: A Multi-tiered Approach

To build a robust cross-reactivity profile, a combination of biochemical, cell-based, and large-scale screening assays is essential. This multi-pronged strategy provides a holistic view of a compound's activity, from direct enzyme inhibition to its effects within a complex cellular environment.

Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of 5-(Piperidin-4-yl)isoquinoline against the target kinases, ROCK1 and ROCK2, and compare it to our reference compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the phosphorylation of a ROCK substrate, MYPT1, in the presence of varying concentrations of the inhibitor.

  • Plate Coating: Coat a 96-well high-binding microplate with a recombinant MYPT1 substrate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Compound Preparation: Prepare a serial dilution of 5-(Piperidin-4-yl)isoquinoline, Fasudil, and Y-27632 in the kinase reaction buffer.

  • Kinase Reaction: Add the recombinant active ROCK1 or ROCK2 enzyme to each well, followed by the serially diluted compounds. Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.

  • Detection: After incubation, wash the plate to remove the reaction mixture. Add a primary antibody specific for phosphorylated MYPT1 (e.g., anti-pMYPT1-Thr696) and incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Signal Development: After a final wash, add a chromogenic HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Data: On-Target Potency

CompoundROCK1 (Ki, µM)ROCK2 (IC50, µM)
5-(Piperidin-4-yl)isoquinoline [Experimental Data][Experimental Data]
Fasudil0.33[1]0.158[1]
Y-27632Not ReportedNot Reported

Note: IC50 and Ki values can vary based on assay conditions, particularly ATP concentration.

Initial Off-Target Panel

To gain an initial understanding of selectivity, it is crucial to test the compounds against closely related kinases and other common off-targets for kinase inhibitors.

Comparative Data: Selectivity Against Key Off-Target Kinases

CompoundPKA (IC50, µM)PKC (IC50, µM)PRK2 (IC50, µM)
5-(Piperidin-4-yl)isoquinoline [Experimental Data][Experimental Data][Experimental Data]
Fasudil4.58[1]12.30[1]Not Reported
Y-27632>250>250~0.6[3]

PKA (Protein Kinase A) and PKC (Protein Kinase C) are common off-targets for ATP-competitive inhibitors. PRK2 is a kinase highly homologous to ROCK.[3]

Tier 2: Cellular Activity and Target Engagement

Demonstrating that a compound can inhibit its target in a cellular context is a critical step. This confirms cell permeability and engagement with the target in its native environment.

Experimental Protocol: In-Cell Western for Phosphorylated MYPT1

The In-Cell Western (ICW) assay provides a quantitative measure of target engagement by detecting the phosphorylation status of a downstream substrate directly in fixed cells.[6][7][8][9][10]

  • Cell Culture: Seed a suitable cell line (e.g., HeLa, A549) in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with serial dilutions of 5-(Piperidin-4-yl)isoquinoline, Fasudil, and Y-27632 for 1-2 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with PBS containing 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer for 1.5 hours.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated MYPT1 (pMYPT1) and a normalization antibody (e.g., against a housekeeping protein like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature, protected from light.

  • Data Acquisition: After a final wash, scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity for both the target (pMYPT1) and the normalization protein. Normalize the pMYPT1 signal to the housekeeping protein signal and calculate the cellular IC50 values.

In-Cell_Western_Workflow Start Seed Cells in 96-well Plate Treat Treat with Inhibitors Start->Treat Fix_Perm Fix and Permeabilize Treat->Fix_Perm Block Block Fix_Perm->Block Primary_Ab Incubate with Primary Antibodies (anti-pMYPT1 & anti-GAPDH) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Scan Scan Plate (Near-Infrared) Secondary_Ab->Scan Analyze Quantify and Normalize Signal Scan->Analyze

Caption: Workflow for the In-Cell Western assay.

Functional Cellular Assay: Wound Healing (Scratch) Assay

This assay assesses the effect of ROCK inhibition on collective cell migration, a key cellular process regulated by the actin cytoskeleton.[11][12][13][14][15]

  • Cell Seeding: Grow a confluent monolayer of cells (e.g., HT-1080 fibrosarcoma cells) in a 24-well plate.

  • Scratch Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.[11]

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh media containing different concentrations of the test compounds or a vehicle control. To minimize the confounding effects of cell proliferation, it is advisable to use a low-serum medium or add a proliferation inhibitor like Mitomycin C.[14]

  • Imaging: Immediately capture an image of the scratch at time zero (T=0) using a phase-contrast microscope.[14]

  • Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure and compare the effects of the different inhibitors.

Tier 3: Large-Scale Cross-Reactivity Profiling

To build a comprehensive and unbiased profile of selectivity, it is essential to screen the compound against a large panel of kinases. Several commercial services offer this, providing a broad view of potential off-target interactions.

Leading Kinase Profiling Platforms:

  • Eurofins Discovery (KINOMEscan™ & KinaseProfiler™): Offers both binding affinity (KINOMEscan™) and enzymatic activity (KinaseProfiler™) assays against a panel of over 450 kinases.[4][16]

  • Reaction Biology (HotSpot™): Utilizes a radiometric filter binding assay, considered a gold standard for kinase activity measurement, against a panel of over 780 kinases.[7][13][17]

  • Carna Biosciences (Mobility Shift Assay): Provides a high-quality kinase profiling service using their in-house produced kinases.[5][10]

Interpreting the Data: A Comparative Kinome Map

The data from these large-scale screens can be visualized using a "kinome tree" diagram, which graphically represents the kinase families and the degree of inhibition by the test compound. This provides an immediate visual assessment of selectivity.

Hypothetical Kinome Scan Data for 5-(Piperidin-4-yl)isoquinoline and Comparators

Kinase FamilyTarget Kinase5-(Piperidin-4-yl)isoquinoline (% Inhibition @ 1µM)Fasudil (% Inhibition @ 1µM)Y-27632 (% Inhibition @ 1µM)
AGC ROCK1 >95% >90% >95%
AGC ROCK2 >95% >90% >95%
AGCPKA[Experimental Data]>50%<10%
AGCPKCα[Experimental Data]>40%<10%
AGCPRK2[Experimental Data]>60%>90%
AGCMSK1[Experimental Data]<10%>70%
CAMKMLCK[Experimental Data]>30%<10%
OtherPRKX[Experimental Data]>70%>70%

This table represents hypothetical data to illustrate how results from a large-scale screen would be presented for comparison. Actual experimental data would be required.

Synthesizing the Profile: A Self-Validating System

The power of this multi-tiered approach lies in its self-validating nature. A potent IC50 in a biochemical assay (Tier 1) should translate to effective inhibition of downstream signaling in a cellular context (Tier 2). For example, a compound that strongly inhibits ROCK2 biochemically should also reduce pMYPT1 levels in an In-Cell Western assay and inhibit cell migration in a wound healing assay. Discrepancies between these tiers can reveal important information about the compound, such as poor cell permeability or engagement with other pathways.

The broad kinome screen (Tier 3) provides the ultimate test of selectivity. Significant off-target hits from this screen can then be investigated with specific biochemical and cellular assays to confirm and characterize these unintended interactions. This iterative process of broad screening followed by focused validation is the cornerstone of modern drug discovery and ensures a deep understanding of a compound's biological activity.

By systematically applying these methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for novel compounds like 5-(Piperidin-4-yl)isoquinoline, enabling informed decisions and accelerating the path toward developing safer and more effective therapeutics.

References

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved January 26, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fasudil. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 of fasudil and its analogs against ROCK 2, PKA, PKC, and PKG. Retrieved January 26, 2026, from [Link]

  • The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stell
  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved January 26, 2026, from [Link]

  • ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggreg
  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved January 26, 2026, from [Link]

  • Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis. (2020). Journal of Medicinal Chemistry.
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  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved January 26, 2026, from [Link]

  • A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro. (2017). PLOS ONE.
  • Scratch Assay protocol. (n.d.). Retrieved January 26, 2026, from [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 26, 2026, from [Link]

  • Agilent Technologies. (n.d.). Incorporation of a Novel, Automated Scratch Tool and Kinetic Label-Free Imaging to Perform Wound Healing Assays. Retrieved January 26, 2026, from [Link]

  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). Bio-protocol.
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Protocol Exchange.
  • ResearchGate. (n.d.). IC 50 values obtained for Fasudil, TPCA-1 and Y-27632 in vitro. Retrieved January 26, 2026, from [Link]

  • Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved January 26, 2026, from [Link]

  • Effect of Rho-associated kinase (ROCK) inhibitor Y-27632 on the post-thaw viability of cryopreserved human bone marrow-derived mesenchymal stem cells. (2009). Cryobiology.
  • ResearchGate. (n.d.). High-Throughput Screening Using a Scratch Wound Healing Assay. Retrieved January 26, 2026, from [Link]

  • ClinicalTrials.gov. (n.d.). Inhibition of Rho Kinase (ROCK) With Fasudil as Disease-modifying Treatment for ALS. Retrieved January 26, 2026, from [Link]

  • Augmentation of functional recovery via ROCK/PI3K/AKT pathway by Fasudil Hydrochloride in a rat sciatic nerve transection model. (2024). Frontiers in Pharmacology.
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Protocol Exchange.
  • Rho kinase inhibitor fasudil suppresses migration and invasion though down-regulating the expression of VEGF in lung cancer cell line A549. (2012). Cancer Biotherapy & Radiopharmaceuticals.
  • A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. (2021).
  • ResearchGate. (2025). Investigating the effects of Rho-associated kinase (ROCK) inhibitor Y-27632 on Mesenchymal Stem Cell (MSC) proliferation and functionality during culture. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Use and properties of ROCK-specific inhibitor Y-27632. Retrieved January 26, 2026, from [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Results of positive control dose-response experiments in the 1536-well.... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). The effects of ROCK on cell migration and invasion. Retrieved January 26, 2026, from [Link]

  • YouTube. (2018). How to Run an ELISA Assay – Invitrogen Kit Step-by-Step Tutorial. Retrieved January 26, 2026, from [Link]

  • Kinase Logistics Europe. (n.d.). Next-generation Mobility Shift Assay Detection System!. Retrieved January 26, 2026, from [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (2023). Molecules.

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A Comparative Analysis of 5-(Piperidin-4-yl)isoquinoline and its Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of diseases.[1][2] Its rigid, bicyclic structure provides a versatile framework for designing molecules with specific pharmacological profiles. When coupled with a piperidine moiety, a common functional group in many approved drugs, the resulting piperidinyl-isoquinoline core offers a compelling chemical space for exploration.[3] This guide provides a detailed comparative analysis of 5-(Piperidin-4-yl)isoquinoline and its positional isomers, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR), with a particular focus on their role as Rho-kinase (ROCK) inhibitors.

The Significance of the Piperidinyl-Isoquinoline Scaffold

The isoquinoline nucleus is a key structural feature in numerous natural alkaloids and synthetic compounds with diverse biological activities, including anticancer, antimicrobial, and central nervous system-modulating effects.[4][5] The introduction of a piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3] Depending on its point of attachment to the isoquinoline core, the piperidine moiety can modulate solubility, basicity, and the ability to form crucial interactions with biological targets. This positional isomerism is a critical factor in drug design, as subtle changes in the substitution pattern can lead to profound differences in potency, selectivity, and overall therapeutic potential.

Synthesis Strategies for Positional Isomers

The synthesis of piperidinyl-isoquinolines can be approached through various established and modern synthetic methodologies. The choice of strategy often depends on the desired point of attachment and the availability of starting materials.

Classical Isoquinoline Ring Formation

Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain valuable for accessing certain substitution patterns.[6] These methods typically involve the cyclization of a substituted β-phenylethylamine derivative. To generate specific positional isomers of piperidinyl-isoquinoline, the synthesis would necessitate starting with a correspondingly substituted phenylethylamine precursor.

Modern Cross-Coupling Methodologies

More versatile and widely employed in contemporary drug discovery are palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of carbon-carbon or carbon-nitrogen bonds, providing a more modular approach to synthesizing a library of isomers.

  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of a C-C bond between a halo-isoquinoline and a piperidine-containing boronic acid or ester (or vice versa). For instance, to synthesize 5-(Piperidin-4-yl)isoquinoline, one could couple 5-bromoisoquinoline with a suitable N-protected 4-(boronic acid)piperidine derivative. The choice of palladium catalyst and ligands is crucial for achieving high yields and minimizing side reactions.[7]

  • Buchwald-Hartwig Amination: This reaction is instrumental in forming C-N bonds between an aryl halide and an amine. While not directly applicable for creating a C-C linked piperidinyl-isoquinoline, it is a key method for synthesizing aminoisoquinolines, which can then be further elaborated. For example, 5-aminoisoquinoline can be a precursor for various derivatives.

The general synthetic approach for accessing different positional isomers of (Piperidin-4-yl)isoquinoline via Suzuki-Miyaura coupling is depicted below:

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate & Final Product Halo-isoquinoline Positional Isomer of Bromo- or Iodo-isoquinoline (e.g., 5-bromoisoquinoline) Reaction_Conditions Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., DME/H2O) Halo-isoquinoline->Reaction_Conditions Piperidine Boronic Ester N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Piperidine Boronic Ester->Reaction_Conditions Coupled_Product N-Boc-(Piperidin-4-yl)isoquinoline Isomer Reaction_Conditions->Coupled_Product Final_Product Deprotection (e.g., TFA or HCl) --> (Piperidin-4-yl)isoquinoline Isomer Coupled_Product->Final_Product

Caption: General workflow for the synthesis of (Piperidin-4-yl)isoquinoline isomers.

Comparative Physicochemical Properties

The isoquinoline core has a pKa of approximately 5.14, indicating it is a weak base.[7] The piperidine ring, being a saturated amine, is more basic (pKa of piperidinium is ~11.2). The overall basicity of the piperidinyl-isoquinoline molecule will be influenced by the interplay of these two nitrogen atoms. The position of the piperidinyl group will affect the electron density on the isoquinoline nitrogen, thus subtly altering its pKa.

PropertyGeneral Trend and Rationale
pKa The overall basicity will be primarily determined by the piperidine nitrogen. The position of the isoquinoline nitrogen relative to the piperidinyl substituent will have a minor electronic effect on the piperidine's pKa.
logP (Lipophilicity) Lipophilicity is expected to be similar across the isomers as the molecular formula is identical. However, minor variations may arise due to differences in intramolecular interactions and solvation influenced by the substituent's position.
Solubility Aqueous solubility will be dependent on the ability of the molecule to ionize and form hydrogen bonds. As weak bases, solubility will be higher at lower pH. Positional differences may lead to variations in crystal packing and, consequently, solubility.

Structure-Activity Relationship (SAR) as Rho-Kinase (ROCK) Inhibitors

A significant therapeutic application for isoquinoline derivatives is the inhibition of Rho-kinase (ROCK).[8] ROCKs are serine/threonine kinases that play a crucial role in various cellular processes, and their dysregulation is implicated in diseases such as hypertension, glaucoma, and cancer.[8][9] Fasudil, an isoquinoline-based ROCK inhibitor, is clinically approved for the treatment of cerebral vasospasm.[10]

The isoquinoline scaffold is a key pharmacophore for ROCK inhibition, typically interacting with the hinge region of the kinase's ATP-binding pocket. The substitution pattern on the isoquinoline ring is critical for potency and selectivity.

While a complete SAR study comparing all positional isomers of (Piperidin-4-yl)isoquinoline as ROCK inhibitors is not publicly available, we can extrapolate from existing knowledge on isoquinoline-based kinase inhibitors:

  • 5- and 6-Positions: Substitution at the 5- and 6-positions of the isoquinoline ring is often well-tolerated and can be optimized to enhance binding affinity. For many kinase inhibitors, this region of the molecule extends towards the solvent-exposed area of the binding pocket, allowing for the introduction of various functional groups to improve properties like solubility and cell permeability. The development of isoquinoline-5-sulfonamide derivatives as potent ROCK inhibitors underscores the importance of this position.[11]

  • 1- and 3-Positions: These positions are adjacent to the isoquinoline nitrogen and are often critical for interaction with the kinase hinge region. Modifications at these positions can have a dramatic impact on inhibitory activity.

  • 4-Position: The 4-position of the isoquinoline ring can also be a key interaction point. The development of 4-substituted isoquinoline derivatives has led to potent cytotoxic agents, indicating the importance of this position for biological activity.[12]

The piperidine moiety in these compounds can serve multiple purposes. It can act as a handle for further derivatization, influence solubility and cell permeability, and potentially form additional interactions with the target protein. The orientation of the piperidine ring, dictated by its point of attachment to the isoquinoline core, will determine its ability to engage with specific residues in the ROCK active site.

G cluster_ROCK ROCK Kinase Active Site cluster_Inhibitor Piperidinyl-Isoquinoline Inhibitor Hinge Hinge Region Solvent_Front Solvent Exposed Region Isoquinoline Isoquinoline Core Position 1 Position 5 Isoquinoline:p1->Hinge Key Interaction Piperidine Piperidine Moiety Piperidine->Solvent_Front Solubility/ Selectivity

Sources

A Senior Application Scientist's Guide to Validating Hits from a 5-(Piperidin-4-yl)isoquinoline Screen

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Pitfalls of the Isoquinoline Scaffold

The 5-(piperidin-4-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, planar isoquinoline core provides a versatile platform for interacting with a variety of biological targets, while the piperidine substituent offers a key vector for exploring structure-activity relationships (SAR) and optimizing physicochemical properties.[4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][5][6][7]

A common application for this scaffold is in the development of kinase inhibitors.[8][9] The nitrogen atom in the isoquinoline ring can act as a hinge-binding motif, a critical interaction for many kinase inhibitors that target the ATP-binding site. For the purpose of this guide, we will consider a hypothetical high-throughput screen (HTS) that has identified a series of 5-(piperidin-4-yl)isoquinoline "hits" against a specific protein kinase, for example, Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a key regulator of cellular contraction and motility.

This guide provides a comprehensive, multi-step framework for validating these initial hits, transforming them from mere statistical signals into well-characterized chemical probes with a clear path toward lead optimization.[10] We will emphasize the "why" behind each experimental choice, ensuring a self-validating workflow that builds confidence in the biological activity and therapeutic potential of your compounds.

The Validation Funnel: A Strategic Approach to Hit Confirmation

A successful hit validation campaign is not a linear process but rather a funnel, designed to efficiently eliminate false positives and triage promising compounds for further investigation.[11] This process involves a series of increasingly rigorous assays that probe different aspects of the compound's activity, from direct target engagement to cellular efficacy.

Validation_Funnel cluster_0 Initial Hit Validation cluster_1 Orthogonal & Biophysical Validation cluster_2 Cellular & Functional Validation Primary Screen Confirmation Primary Screen Confirmation Purity & Identity Analysis Purity & Identity Analysis Primary Screen Confirmation->Purity & Identity Analysis Dose-Response Analysis Dose-Response Analysis Purity & Identity Analysis->Dose-Response Analysis Orthogonal Biochemical Assay Orthogonal Biochemical Assay Dose-Response Analysis->Orthogonal Biochemical Assay Confirmed Hits Biophysical Binding Assays Biophysical Binding Assays Orthogonal Biochemical Assay->Biophysical Binding Assays Target Engagement Assays Target Engagement Assays Biophysical Binding Assays->Target Engagement Assays Direct Binders Functional Cellular Assays Functional Cellular Assays Target Engagement Assays->Functional Cellular Assays Selectivity Profiling Selectivity Profiling Functional Cellular Assays->Selectivity Profiling Functional Cellular Assays->Selectivity Profiling Cell-Active Hits

Caption: The Hit Validation Funnel.

Part 1: Initial Hit Triage and Confirmation

The first step is to confirm the activity observed in the primary HTS and rule out common sources of error.

Hit Confirmation and Dose-Response Analysis

It is essential to re-test the initial hits in the primary assay to confirm their activity. This should be followed by generating a full dose-response curve to determine the potency (IC50) of each compound.

Experimental Protocol: Radiometric Kinase Assay for ROCK2

This protocol is considered a "gold standard" for kinase profiling due to its direct measurement of substrate phosphorylation.[12]

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.

  • Compound Preparation: Serially dilute the 5-(piperidin-4-yl)isoquinoline compounds in 100% DMSO, then further dilute in kinase reaction buffer to the desired concentrations.

  • Kinase Reaction: In a 96-well plate, combine the ROCK2 enzyme, the peptide substrate (e.g., S6 kinase substrate peptide), and the test compounds.

  • Initiate Reaction: Add a mixture of cold ATP and [γ-33P]-ATP to start the reaction. Incubate for 60 minutes at 30°C.

  • Stop Reaction & Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash and Detect: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP. Add scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme). Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Purity and Identity Confirmation

It is crucial to verify the identity and purity of the hit compounds, as impurities can lead to false positives.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the compound.

  • NMR (Nuclear Magnetic Resonance): To confirm the chemical structure of the compound.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound (ideally >95%).

Part 2: Orthogonal and Biophysical Validation

Once a hit's activity and purity are confirmed, the next step is to use different assay formats to ensure the observed activity is not an artifact of the primary assay technology.[13][14]

Orthogonal Biochemical Assay

An orthogonal assay measures the same biological activity but uses a different detection method.[10] This helps to eliminate technology-specific artifacts, such as compound interference with the detection reagents.

Alternative Assay: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15]

  • Kinase Reaction: Perform the kinase reaction as described in the radiometric assay, but using only non-radiolabeled ATP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.

Data Comparison: Primary vs. Orthogonal Assay

Compound IDRadiometric IC50 (nM)ADP-Glo™ IC50 (nM)Notes
Hit-1 150180Consistent activity across platforms.
Hit-2 250>10,000Potential assay artifact in the primary screen.
Hit-3 80110Confirmed hit.
Biophysical Binding Assays

Biophysical assays are essential for confirming direct physical interaction between the compound and the target protein.[16][17][18][19] This provides strong evidence that the compound is not acting through an indirect mechanism.

Recommended Technique: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time.[16]

Experimental Workflow:

  • Immobilization: Covalently immobilize recombinant ROCK2 protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of the 5-(piperidin-4-yl)isoquinoline compound over the sensor surface.

  • Detection: Monitor the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow Immobilize Target Immobilize Target Inject Analyte Inject Analyte Immobilize Target->Inject Analyte Measure Binding Measure Binding Inject Analyte->Measure Binding Regenerate Surface Regenerate Surface Measure Binding->Regenerate Surface

Caption: Surface Plasmon Resonance (SPR) Workflow.

Part 3: Cellular and Functional Validation

The ultimate goal is to identify compounds that are active in a more physiologically relevant setting.[13] Cellular assays are critical for demonstrating target engagement and functional effects in a living system.[20][21][22]

Cellular Target Engagement Assays

These assays confirm that the compound can penetrate the cell membrane and bind to its intended target within the complex cellular environment.[21][23]

Featured Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[24]

Experimental Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cells at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Detect the amount of soluble ROCK2 in the supernatant using a method like Western blotting or an immunoassay (e.g., HTRF® or AlphaLISA®).

  • Data Analysis: A shift in the melting temperature of ROCK2 in the presence of the compound indicates target engagement.

Functional Cellular Assays

These assays measure the downstream functional consequences of inhibiting the target kinase. For ROCK2, a relevant functional assay would be to measure the inhibition of myosin light chain (MLC) phosphorylation.

Experimental Protocol: In-Cell Western for Phospho-MLC

  • Cell Culture: Plate cells (e.g., A549) in a 96-well plate and grow to confluence.

  • Serum Starvation and Treatment: Serum-starve the cells, then treat with the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with a known ROCK activator (e.g., LPA) to induce MLC phosphorylation.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.

  • Immunostaining: Incubate the cells with primary antibodies against both total MLC and phosphorylated MLC (pMLC), followed by secondary antibodies conjugated to different fluorophores.

  • Imaging and Analysis: Scan the plate using an imaging system and quantify the fluorescence intensity for both total and pMLC. Normalize the pMLC signal to the total MLC signal to determine the extent of inhibition.

Comparative Data Summary

Compound IDBiochemical IC50 (nM)Biophysical KD (nM)Cellular Target Engagement (CETSA® Shift, °C)Functional Cellular IC50 (pMLC, nM)
Hit-1 150200+3.5450
Hit-3 80110+4.2250
Hit-4 300450+1.5>10,000

This table allows for a clear comparison of data from different assay formats, helping to prioritize the most promising hits (in this case, Hit-3 shows strong concordance across all assays).

Part 4: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target. The 5-(piperidin-4-yl)isoquinoline scaffold can interact with multiple kinases, so early assessment of selectivity is crucial.[12]

Recommended Action: Kinome Profiling

Screen the most promising hits against a panel of other kinases (e.g., a commercially available panel of >400 kinases). This will identify potential off-target activities that could lead to toxicity or undesirable side effects. The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM).

Conclusion: From Hit to Validated Lead Series

By following this multi-step validation process, researchers can confidently identify which hits from a 5-(piperidin-4-yl)isoquinoline screen are worthy of further investment. This rigorous approach, combining biochemical, biophysical, and cellular assays, ensures that the selected compounds have a confirmed mechanism of action, are active in a cellular context, and have a known selectivity profile. This forms a solid foundation for the subsequent hit-to-lead and lead optimization phases of drug discovery.[10][25]

References

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  • ResearchGate. (2025, August 10). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases | Request PDF. [Link]

  • Kraj, G., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Pharmaceuticals, 16(4), 599. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Link]

  • Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10196-10220. [Link]

  • Kaczor, A. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(23), 4897. [Link]

  • Charles River Laboratories. Biophysical Assays. [Link]

  • Qiu, Y., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. RSC Advances, 10(28), 16481-16503. [Link]

  • Johnson, M. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 53-75. [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Lee, H., et al. (2020). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]

  • Cancer Drug Resistance. (2025, January 1). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. [Link]

  • Vipergen. Hit Identification - Revolutionizing Drug Discovery | Explore Now. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Biophysical methods in early drug discovery. Future Medicinal Chemistry, 2(2), 235-252. [Link]

  • ResearchGate. (2025, December 1). Biologically active isoquinoline alkaloids covering 2019–2022. [Link]

  • Eurofins DiscoverX. Target Engagement Assays. [Link]

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  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4958. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

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  • Iranshahy, M., Quinn, R. J., & Iranshahi, M. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances, 4(30), 15900-15913. [Link]

  • YouTube. (2024, March 29). Best Practices in Hit to Lead - Webinar (Part 1). [Link]

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A Head-to-Head Comparison of 5-(Piperidin-4-yl)isoquinoline and Structurally Related ROCK Inhibitors for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of small molecule kinase inhibitors, the isoquinoline scaffold represents a privileged structure, particularly for targeting Rho-associated coiled-coil containing protein kinases (ROCK). This guide provides a comprehensive, head-to-head comparison of 5-(Piperidin-4-yl)isoquinoline and its structurally related analogs, offering insights into their synthesis, biological activity, and the experimental methodologies crucial for their evaluation.

Introduction to Isoquinoline-Based ROCK Inhibitors

The Rho/ROCK signaling pathway is a central regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in a range of pathologies, from cancer metastasis to cardiovascular and neurodegenerative diseases. Consequently, the development of potent and selective ROCK inhibitors is a significant focus of modern drug discovery.

The isoquinoline core has emerged as a highly effective hinge-binding moiety for ATP-competitive ROCK inhibitors.[2] This guide focuses on 5-(Piperidin-4-yl)isoquinoline, a representative member of this class, and compares its anticipated pharmacological profile with established ROCK inhibitors such as Fasudil, Belumosudil, and the widely used research tool, Y-27632.

Comparative Analysis of ROCK Inhibitor Potency and Selectivity

A critical aspect of evaluating any kinase inhibitor is its potency (typically measured as the half-maximal inhibitory concentration, IC50, or the inhibitor constant, Ki) and its selectivity for the intended target over other kinases. The two isoforms of ROCK, ROCK1 and ROCK2, share high homology in their kinase domains, making the development of isoform-selective inhibitors challenging.[3]

CompoundScaffoldROCK1 IC50/KiROCK2 IC50/KiSelectivity (ROCK1/ROCK2)
5-(Piperidin-4-yl)isoquinoline IsoquinolineData not publicly availableData not publicly available-
Fasudil Isoquinoline10,700 nM (IC50) / 330 nM (Ki)[1]1,900 nM (IC50) / 158 nM (Ki)[1]~5.6 (IC50) / ~2.1 (Ki)
Belumosudil (KD025) Pyridine24,000 nM (IC50)105 nM (IC50)~228
Y-27632 Pyridine140-220 nM (IC50) / 220 nM (Ki)[4]140-220 nM (IC50) / 300 nM (Ki)[4]~1
LASSBio-2065 Isoquinoline-5-sulfonohydrazide3,100 nM (IC50)[1]3,800 nM (IC50)[1]~0.8

Table 1: Comparative in vitro potency and selectivity of selected ROCK inhibitors. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The isoquinoline ring is a critical pharmacophore for this class of inhibitors, forming key hydrogen bonds within the ATP-binding pocket of the ROCK kinase domain. Modifications to the isoquinoline core and its substituents can significantly impact inhibitory activity and selectivity.

For isoquinoline-5-sulfonamide derivatives, the amine substituent plays a crucial role in determining potency. For instance, the homopiperazine ring in Fasudil contributes to its activity. The piperidine ring in 5-(Piperidin-4-yl)isoquinoline presents an interesting structural variation that warrants investigation. The nitrogen within the piperidine ring can be protonated at physiological pH, potentially forming additional interactions within the kinase domain or influencing the compound's physicochemical properties.

Synthetic Strategies for Isoquinoline-Based ROCK Inhibitors

The synthesis of 5-(Piperidin-4-yl)isoquinoline and its analogs typically involves the construction of the isoquinoline core followed by the introduction of the piperidinyl substituent. Several established methods for isoquinoline synthesis can be adapted for this purpose.

General Synthetic Workflow:

A Starting Materials (e.g., substituted benzaldehyde and aminoacetaldehyde diethyl acetal) B Pomeranz-Fritsch Reaction or Bischler-Napieralski Reaction A->B C Substituted Isoquinoline Core B->C D Halogenation at C5 (e.g., bromination) C->D E 5-Halo-isoquinoline D->E F Suzuki or Stille Coupling with a protected 4-piperidinylboronic acid or stannane derivative E->F G Protected 5-(Piperidin-4-yl)isoquinoline F->G H Deprotection G->H I 5-(Piperidin-4-yl)isoquinoline H->I

Caption: General synthetic workflow for 5-(Piperidin-4-yl)isoquinoline.

Detailed Synthetic Protocol: Bischler-Napieralski Route (Hypothetical)

This protocol outlines a plausible synthetic route to 5-(Piperidin-4-yl)isoquinoline, illustrating the key chemical transformations.

  • Amide Formation: Acylate a suitable β-phenylethylamine with an appropriate acid chloride or anhydride to form the corresponding amide.

  • Cyclodehydration: Treat the amide with a dehydrating agent such as phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to effect an intramolecular cyclization, yielding a 3,4-dihydroisoquinoline intermediate.[7]

  • Aromatization: Dehydrogenate the dihydroisoquinoline using a catalyst like palladium on carbon (Pd/C) to form the aromatic isoquinoline ring.

  • Functionalization at C5: Introduce a leaving group, such as a bromine or iodine atom, at the 5-position of the isoquinoline ring through an electrophilic aromatic substitution reaction.

  • Cross-Coupling: Perform a Suzuki or Stille cross-coupling reaction between the 5-halo-isoquinoline and a suitable N-protected piperidin-4-ylboronic acid ester or organostannane derivative.

  • Deprotection: Remove the protecting group from the piperidine nitrogen to yield the final product, 5-(Piperidin-4-yl)isoquinoline.

Key Experimental Protocols for Efficacy Evaluation

To facilitate a robust comparison of 5-(Piperidin-4-yl)isoquinoline and its analogs, standardized and validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ROCK1 and ROCK2.

Workflow for In Vitro Kinase Assay:

A Prepare Assay Plate: Add kinase buffer, substrate (e.g., MYPT1), and test compound B Add Recombinant ROCK1 or ROCK2 Enzyme A->B C Initiate Reaction: Add ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Phosphorylation: (e.g., using a phosphospecific antibody and a detection reagent like Kinase-Glo™) E->F G Measure Signal (Luminescence or Absorbance) F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay [8]

  • Reagent Preparation: Dilute the ROCK enzyme, substrate (e.g., a generic kinase substrate), ATP, and test compounds to their desired concentrations in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO) control.

  • Enzyme Addition: Add 2 µL of the diluted ROCK1 or ROCK2 enzyme to each well.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays: Evaluating Phenotypic Effects

Cell-based assays are crucial for understanding the functional consequences of ROCK inhibition in a biological context.

1. Cell Migration (Wound Healing) Assay [9]

This assay assesses the effect of inhibitors on the collective migration of a cell monolayer.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well image-compatible plate and grow them to a confluent monolayer.

  • Scratch Wound: Create a uniform scratch or "wound" in the cell monolayer using a specialized tool.

  • Treatment: Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.

  • Live-Cell Imaging: Place the plate in an automated incubator-microscope system (e.g., IncuCyte) and acquire images of the wound area at regular intervals over 24-48 hours.

  • Data Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time.

2. Transwell Invasion Assay [10][11]

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking a key step in cancer metastasis.

Detailed Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (typically with 8 µm pores) with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in a serum-free medium containing the test compound or vehicle.

  • Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance at 590 nm, or count the number of stained cells in multiple fields of view under a microscope.

In Vivo Efficacy: Orthotopic Xenograft Models

To evaluate the therapeutic potential of a ROCK inhibitor in a more physiologically relevant setting, in vivo models are indispensable. Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ in immunocompromised mice, provide a valuable platform for assessing anti-tumor and anti-metastatic activity.[2][12]

Experimental Workflow for an Orthotopic Glioblastoma Xenograft Model: [13]

A Prepare Glioblastoma Stem-like Cells (GSCs) B Intracranial Injection of GSCs into Immunocompromised Mice A->B C Tumor Growth Monitoring (e.g., via bioluminescence imaging or MRI) B->C D Randomize Mice into Treatment Groups C->D E Administer Test Compound (e.g., 5-(Piperidin-4-yl)isoquinoline) or Vehicle D->E F Monitor Tumor Progression and Survival E->F G Endpoint Analysis: (Histology, Immunohistochemistry, etc.) F->G

Caption: Workflow for an orthotopic glioblastoma xenograft study.

Causality in Experimental Choices: The use of an orthotopic model is critical as the tumor microenvironment significantly influences cancer cell behavior and drug response. Glioblastoma stem-like cells are often used as they are thought to be responsible for tumor initiation and recurrence.[2]

Conclusion

5-(Piperidin-4-yl)isoquinoline represents a promising scaffold for the development of novel ROCK inhibitors. While direct comparative data is currently limited, its structural features suggest a pharmacological profile worthy of investigation. By employing the standardized and robust experimental protocols detailed in this guide, researchers can effectively characterize the potency, selectivity, and cellular effects of 5-(Piperidin-4-yl)isoquinoline and its analogs. A thorough understanding of the structure-activity relationships within this chemical series, benchmarked against established inhibitors like Fasudil and Belumosudil, will be instrumental in advancing the development of next-generation therapeutics targeting the Rho/ROCK signaling pathway.

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A Comparative Guide to the Off-Target Effects of ROCK Inhibitors: A Case Study Approach with a 5-(Piperidin-4-yl)isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the off-target effects of Rho-associated coiled-coil kinase (ROCK) inhibitors. Given the broad therapeutic potential of targeting the ROCK signaling pathway, understanding the selectivity of small molecule inhibitors is paramount for both efficacy and safety.

While a specific, well-characterized compound with the name "5-(Piperidin-4-yl)isoquinoline" and a defined primary target is not extensively documented in publicly available literature, the isoquinoline scaffold is a prevalent motif in a multitude of kinase inhibitors.[1][2][3] Therefore, for the purpose of this technical guide, we will consider a hypothetical ROCK inhibitor based on the 5-(piperidin-4-yl)isoquinoline backbone. This will allow us to explore the critical aspects of off-target profiling in drug discovery by comparing it to the well-established ROCK inhibitors, Fasudil and Y-27632 .

The ROCK Signaling Pathway: A Key Therapeutic Target

The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is integral to regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[4][5] Dysregulation of this pathway has been implicated in numerous pathologies, including hypertension, glaucoma, cancer, and neurodegenerative diseases, making ROCK an attractive target for therapeutic intervention.[4][6][7]

ROCK_Signaling_Pathway LPA LPA/S1P GPCR GPCR LPA->GPCR RhoGEF RhoGEF GPCR->RhoGEF RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) ROCK ROCK RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates & Inhibits MLC_P p-MLC Actin_Stress_Fibers Actin Stress Fibers Cell Contraction Migration MLC_P->Actin_Stress_Fibers MLCP MLCP MLCP->MLC_P Dephosphorylates MYPT1_P p-MYPT1 (Inactive) Inhibitors ROCK Inhibitors (e.g., Fasudil, Y-27632) Inhibitors->ROCK

Caption: The RhoA/ROCK signaling pathway and points of inhibition.

Understanding On-Target vs. Off-Target Effects

In an ideal scenario, a drug molecule would interact exclusively with its intended target. However, in reality, small molecule inhibitors often bind to and modulate the activity of other proteins, leading to "off-target" effects. These can be benign, beneficial, or detrimental, potentially causing adverse side effects or even contributing to the drug's therapeutic efficacy through a polypharmacological mechanism.[8][9] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target interactions are a significant consideration in drug development.[10]

Comparative Analysis of ROCK Inhibitors

Here, we compare our hypothetical 5-(piperidin-4-yl)isoquinoline-based ROCK inhibitor with two well-studied alternatives: Fasudil and Y-27632.

1. Hypothetical ROCK Inhibitor: 5-(Piperidin-4-yl)isoquinoline Scaffold

  • Rationale for Consideration: The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[1][3] Its rigid structure and potential for diverse functionalization make it an attractive starting point for designing potent and selective kinase inhibitors.

  • Need for Profiling: For any novel compound, early and comprehensive off-target profiling is crucial. This de-risks the development process by identifying potential liabilities and can unveil new therapeutic opportunities.

2. Fasudil

  • Overview: Fasudil is a clinically approved ROCK inhibitor in Japan and China for the treatment of cerebral vasospasm and pulmonary hypertension.[4][6]

  • On-Target Potency: Fasudil is a potent inhibitor of both ROCK1 and ROCK2.

  • Off-Target Profile: While effective, Fasudil is known to inhibit other kinases, particularly those within the AGC family (e.g., PKA, PKG, PKC).[4] This lack of complete selectivity may contribute to some of its side effects, such as a slight drop in systolic blood pressure.[11]

3. Y-27632

  • Overview: Y-27632 is a widely used research tool for studying the cellular functions of the ROCK pathway.[12][13][14][15]

  • On-Target Potency: Y-27632 is a potent and selective ROCK inhibitor.

  • Off-Target Profile: Despite its widespread use as a "selective" inhibitor, Y-27632 has been shown to have off-target effects, inhibiting other kinases at higher concentrations.[4][16] This is a critical consideration when interpreting experimental results, as phenotypes observed at high concentrations may not be solely attributable to ROCK inhibition.[4]

Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the inhibitory activity (IC50 values in nM) of Fasudil and Y-27632 against ROCK and a selection of common off-target kinases. Data for the hypothetical inhibitor is left blank to emphasize the necessity of experimental determination.

KinaseFasudil (IC50, nM)Y-27632 (IC50, nM)5-(Piperidin-4-yl)isoquinoline (IC50, nM)
ROCK1 1900220To be determined
ROCK2 630140To be determined
PKA160025000To be determined
PKG130016000To be determined
PKCα3300>100000To be determined
CAMKII2700>100000To be determined
p70S6K>10000026000To be determined

Data is compiled from various sources and should be considered representative. Actual values may vary depending on assay conditions.

Experimental Methodologies for Off-Target Profiling

A multi-faceted approach is required to comprehensively assess the selectivity of a kinase inhibitor.

In Vitro Kinase Profiling

This is the foundational step for determining inhibitor selectivity. It involves screening the compound against a large panel of purified kinases.

Workflow for Kinase Selectivity Profiling:

Kinase_Profiling_Workflow Compound Test Compound (e.g., 5-(Piperidin-4-yl)isoquinoline) Assay Biochemical Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Broad Kinase Panel (~300-400 kinases) Kinase_Panel->Assay Data_Acquisition Data Acquisition (Luminescence/Radioactivity) Assay->Data_Acquisition Analysis Data Analysis (IC50 determination) Data_Acquisition->Analysis Selectivity_Profile Selectivity Profile (On- and Off-Targets) Analysis->Selectivity_Profile

Caption: A generalized workflow for in vitro kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17]

Materials:

  • Test inhibitor (e.g., 5-(piperidin-4-yl)isoquinoline)

  • Purified kinases (a panel of interest)

  • Substrate for each kinase

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute into the kinase buffer.

  • Kinase Reaction: a. In each well, add the kinase, the substrate, and the test inhibitor at various concentrations. b. Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase to accurately determine the intrinsic affinity of the inhibitor.[10] c. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert the ADP to ATP and then measure the light produced by a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Plot the luminescence signal against the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Causality and Self-Validation: The inclusion of positive controls (no inhibitor) and negative controls (no kinase) is essential for validating the assay performance. The dose-dependent inhibition observed provides confidence that the effect is specific to the compound's interaction with the kinase.

Cellular Assays for Off-Target Validation

Once potential off-targets are identified from in vitro screens, their relevance must be confirmed in a cellular context.

Western Blotting for Downstream Substrate Phosphorylation:

This method assesses whether the inhibitor affects the signaling pathway of a putative off-target kinase within a cell.

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations. A concentration range that spans the IC50 for the off-target kinase should be used.

  • Cell Lysis: After the desired treatment time, wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the off-target kinase. e. Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of the substrate in response to the inhibitor. A decrease in phosphorylation would confirm that the inhibitor is engaging the off-target kinase in a cellular environment.

Interpretation and Implications of Off-Target Effects

A comprehensive selectivity profile is not merely a list of inhibited kinases. The data must be interpreted in the context of the intended therapeutic application.

  • Therapeutic Index: A large window between the on-target potency and the off-target potency is desirable for a favorable therapeutic index.

  • Selectivity Score: Various metrics, such as the selectivity index (SI), can be calculated to quantify the selectivity of a compound.[18] The SI is the ratio of the IC50 for an off-target kinase to the IC50 for the on-target kinase. A higher SI indicates greater selectivity.

  • Clinical Relevance: The physiological role of the off-target kinases must be considered. Inhibition of a kinase involved in a critical cellular function could lead to significant toxicity. Conversely, some off-target effects may be beneficial. For example, some anti-cancer drugs have been found to have unexpected but useful off-target activities.[9]

Conclusion

The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. While the 5-(piperidin-4-yl)isoquinoline scaffold represents a promising starting point for the design of novel ROCK inhibitors, this guide underscores the indispensable need for rigorous off-target profiling. By employing a combination of comprehensive in vitro kinase screening and cellular validation assays, researchers can gain a clear understanding of a compound's selectivity profile. This knowledge is critical for advancing safe and effective therapies, minimizing unintended side effects, and ultimately, improving patient outcomes. The comparison with established inhibitors like Fasudil and Y-27632 highlights that even widely used compounds are not perfectly selective, reinforcing the importance of careful experimental design and data interpretation in both preclinical research and clinical development.

References

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  • Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016). Role of Rho-associated kinases and their inhibitor fasudil in neurodegenerative diseases. Brain Research Bulletin, 125, 54–62.
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  • Palechor-Ceron, N., Krawczyk, E., Dakic, A., Simic, V., Yuan, H., Schlegel, R., & Suprynowicz, F. A. (2019). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. Journal of Cell Science, 132(14), jcs229721.
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  • Kim, H. R., Lee, J. H., Choi, S. Y., Lee, J. H., & Kim, H. C. (2021). A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells. International Journal of Molecular Sciences, 22(9), 4811.
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Navigating the Labyrinth of Reproducibility: A Comparative Guide to 5-(Piperidin-4-yl)isoquinoline in Experimental Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the reproducibility of experimental findings is the bedrock upon which scientific progress is built. This guide offers a deep dive into the synthesis and potential biological evaluation of 5-(Piperidin-4-yl)isoquinoline, a molecule of interest within the broader class of isoquinoline-based kinase inhibitors. As Senior Application Scientists, we aim to provide not just a protocol, but a framework for understanding the critical parameters that govern experimental outcomes, thereby empowering researchers to achieve consistent and reliable results.

This guide will dissect a plausible and reproducible synthetic route to 5-(Piperidin-4-yl)isoquinoline, address potential pitfalls, and place it in the context of established alternatives. By understanding the "why" behind each step, from starting material purity to reaction monitoring, we can mitigate the all-too-common challenge of experimental irreproducibility that plagues chemical and biological research.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline core is a well-established pharmacophore found in numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Its rigid, planar structure provides a versatile scaffold for presenting functional groups that can interact with the active sites of enzymes. Notably, isoquinoline derivatives have demonstrated potent inhibitory activity against Rho-associated coiled-coil containing protein kinases (ROCK), a family of serine/threonine kinases that are key regulators of the actin cytoskeleton.[3] Dysregulation of ROCK signaling is implicated in a range of pathologies, including hypertension, glaucoma, and cancer metastasis, making it a compelling therapeutic target.[3]

This guide focuses on 5-(Piperidin-4-yl)isoquinoline as a potential ROCK inhibitor and compares it with clinically relevant alternatives.

Devising a Reproducible Synthetic Pathway to 5-(Piperidin-4-yl)isoquinoline

Synthetic_Workflow A Isoquinoline B 5-Bromoisoquinoline A->B Bromination D 5-(N-Boc-1,2,3,6-tetrahydropyridin-4-yl)isoquinoline B->D Suzuki Coupling C N-Boc-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine C->D E 5-(N-Boc-piperidin-4-yl)isoquinoline D->E Catalytic Hydrogenation F 5-(Piperidin-4-yl)isoquinoline E->F Deprotection

A plausible synthetic workflow for 5-(Piperidin-4-yl)isoquinoline.
Part 1: Synthesis of the Key Intermediate, 5-Bromoisoquinoline

The journey begins with the synthesis of 5-bromoisoquinoline, a critical building block. Direct bromination of isoquinoline can be challenging due to the potential for multiple substitutions and reaction at undesired positions. A reliable method involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to -30°C to -15°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the internal temperature below -15°C.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature does not exceed -15°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated solution of sodium hydroxide until a pH of >10 is reached, while keeping the temperature below 20°C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-bromoisoquinoline.

Causality and Reproducibility: The low temperature is crucial to control the regioselectivity of the bromination and minimize the formation of byproducts. The slow addition of reagents prevents dangerous exotherms. Meticulous monitoring of the reaction progress ensures that the reaction is stopped at the optimal time, maximizing yield and minimizing the formation of di- or tri-brominated species. The purity of the starting isoquinoline and NBS is paramount for a clean reaction profile.

Part 2: Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoisoquinoline with a suitable piperidine-derived boronic acid or ester. A commercially available and stable option is N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) in a Schlenk flask, add 5-bromoisoquinoline, N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or cesium carbonate).

  • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, 5-(N-Boc-1,2,3,6-tetrahydropyridin-4-yl)isoquinoline, is then purified by column chromatography.

Causality and Reproducibility: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction yield and reproducibility. The dppf ligand is often effective for coupling with heteroaryl halides. Incomplete degassing can lead to catalyst deactivation and reduced yields. The stoichiometry of the coupling partners should be carefully controlled; a slight excess of the boronic ester is often used to ensure complete consumption of the more valuable 5-bromoisoquinoline.

Part 3: Reduction and Deprotection

The final steps involve the reduction of the tetrahydropyridine double bond to form the piperidine ring and the removal of the Boc protecting group.

Experimental Protocol: Reduction and Deprotection

  • Catalytic Hydrogenation: Dissolve 5-(N-Boc-1,2,3,6-tetrahydropyridin-4-yl)isoquinoline in a suitable solvent (e.g., methanol or ethanol) and add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-5 bar) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 5-(N-Boc-piperidin-4-yl)isoquinoline.

  • Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and purified, or used directly as the salt form.

Causality and Reproducibility: The efficiency of the catalytic hydrogenation can be influenced by the catalyst loading, hydrogen pressure, and solvent purity. Ensuring complete removal of the palladium catalyst is crucial to avoid interference in subsequent biological assays. The choice of acid for deprotection should be considered based on the stability of the final compound and the desired salt form.

Characterization and Purity Assessment: The Gatekeepers of Reliable Data

Thorough characterization of the final compound is non-negotiable for ensuring the validity of any subsequent biological data. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is generally required for in vitro biological assays.

Biological Evaluation: A Head-to-Head Comparison with Established ROCK Inhibitors

The primary biological target for 5-(Piperidin-4-yl)isoquinoline is presumed to be the ROCK kinases. A direct comparison of its inhibitory potency against established ROCK inhibitors is essential to understand its potential.

ROCK_Signaling_Pathway cluster_0 Cell Membrane GPCR GPCR RhoA_GDP RhoA-GDP (inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phosphorylated MLC (MLC-P) Actin_Myosin Actin-Myosin Contraction MLC_P->Actin_Myosin Cell_Effects Cell Shape, Adhesion, Motility Actin_Myosin->Cell_Effects Inhibitor 5-(Piperidin-4-yl)isoquinoline & Alternatives Inhibitor->ROCK Inhibition

Simplified ROCK signaling pathway and the point of intervention for inhibitors.
Comparative Inhibitors

For a meaningful comparison, we have selected three well-characterized ROCK inhibitors, two of which are clinically approved:

  • Fasudil: A first-generation ROCK inhibitor approved for the treatment of cerebral vasospasm.[4]

  • Ripasudil: A more potent ROCK inhibitor approved for the treatment of glaucoma.[5][6]

  • Belumosudil (KD025): A selective ROCK2 inhibitor recently approved for the treatment of chronic graft-versus-host disease.[7][8]

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)Selectivity (ROCK1/ROCK2)
5-(Piperidin-4-yl)isoquinoline Data not availableData not availableData not available
Fasudil 10,700[9]1,900[10]~5.6
Ripasudil (K-115) 51[6]19[6]~2.7
Belumosudil (KD025) 24,000105~0.004

Note: The IC₅₀ values can vary depending on the assay conditions. It is crucial to test all compounds under the same experimental setup for a valid comparison. While the exact IC₅₀ values for 5-(Piperidin-4-yl)isoquinoline are not publicly available, the structural similarity to other isoquinoline-based ROCK inhibitors suggests it is a promising candidate for evaluation.

Experimental Protocol: In Vitro Kinase Assay
  • Assay Principle: A common method is a radiometric filter-binding assay or a fluorescence-based assay that measures the phosphorylation of a specific ROCK substrate.

  • Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., a peptide derived from myosin phosphatase target subunit 1, MYPT1), ATP (radiolabeled or with a fluorescent tag), and the test compounds.

  • Procedure:

    • Prepare serial dilutions of 5-(Piperidin-4-yl)isoquinoline and the comparator compounds.

    • In a microplate, incubate the ROCK enzyme with the test compounds for a defined period.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using a suitable nonlinear regression model.

Biological_Evaluation_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis Compound_Prep Synthesize and Purify 5-(Piperidin-4-yl)isoquinoline (Purity >95%) Assay_Setup Prepare Serial Dilutions of Test and Comparator Compounds Compound_Prep->Assay_Setup Incubation Incubate ROCK1/ROCK2 with Compounds Assay_Setup->Incubation Reaction Initiate Kinase Reaction (Substrate + ATP) Incubation->Reaction Quantification Quantify Substrate Phosphorylation Reaction->Quantification Data_Analysis Calculate IC50 Values Quantification->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison

Workflow for the biological evaluation of 5-(Piperidin-4-yl)isoquinoline.

Conclusion: A Call for Rigor and Transparency

While the precise inhibitory potency of 5-(Piperidin-4-yl)isoquinoline against ROCK kinases remains to be publicly documented, this guide provides a comprehensive and reproducible framework for its synthesis and biological evaluation. By meticulously following the detailed protocols and understanding the underlying chemical principles, researchers can generate reliable data that will either validate or challenge the potential of this compound as a ROCK inhibitor.

The path from a promising molecule to a therapeutic agent is long and fraught with challenges, with reproducibility being a major hurdle. It is our hope that this guide will not only facilitate the investigation of 5-(Piperidin-4-yl)isoquinoline but also serve as a testament to the importance of rigorous experimental design, detailed reporting, and a deep understanding of the chemistry that underpins biological discovery.

References

  • Mueller, B. K., Mack, H., & Teusch, N. (2005). Rho kinase, a promising drug target for neurological disorders. Nature Reviews Drug Discovery, 4(5), 387-398.
  • Schofield, K., Short, L. N., & Osborn, A. R. (1988). Purification of Laboratory Chemicals, 3rd Edition. Pergamon Press.
  • Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 413-415.
  • Blazar, B. R., Hill, G. R., & MacDonald, K. P. (2022). Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease.
  • O'Brien, P. (2014). Biologically Active Isoquinoline Alkaloids.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Retrieved from [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Iso, T., & Shimokawa, H. (2015). Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. Current Pharmaceutical Design, 21(33), 4858-4866.
  • Okumura, N., Koizumi, T., Ueno, M., & Kinoshita, S. (2016). Effect of the Rho-Associated Kinase Inhibitor Eye Drop (Ripasudil) on Corneal Endothelial Wound Healing. Investigative Ophthalmology & Visual Science, 57(1), 254-262.
  • ResearchGate. (2019). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fasudil. Retrieved from [Link]

  • PubMed. (2022). An open-label study of belumosudil, a selective ROCK2 inhibitor, as second or subsequent line of therapy for steroid-dependent/steroid-resistant chronic GVHD.
  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. Gate Chemistry. Retrieved from [Link]

  • PubMed Central. (2018). ROCK Inhibitor Y-27632 Promotes Human Retinal Pigment Epithelium Survival by Altering Cellular Biomechanical Properties. Current Stem Cell Research & Therapy, 13(5), 374-383.
  • IOVS. (2017). Vascular Normalization by ROCK Inhibitor: Therapeutic Potential of Ripasudil (K-115) Eye Drop in Retinal Angiogenesis and Hypoxia. Investigative Ophthalmology & Visual Science, 58(1), 307-317.
  • PubMed Central. (2019). Rho-kinase inhibition by Fasudil promotes tumor maturation and apoptosis in small-cell lung cancer. Cancer Management and Research, 11, 7655-7667.
  • PubChem. (n.d.). 5-Bromoisoquinoline. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(10), 2531.
  • springermedizin.de. (2021). Effect of the rho-kinase inhibitor ripasudil in needling with mitomycin C for the failure of filtering bleb after trabeculectomy: a cross-sectional study. Graefe's Archive for Clinical and Experimental Ophthalmology, 259(10), 2963-2969.
  • ResearchGate. (2022). Belumosudil with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus- host disease. Retrieved from [Link]

  • StemRD. (n.d.). Y-27632, ROCK inhibitor. Retrieved from [Link]

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A Comparative Guide to the In Vivo Validation of 5-(Piperidin-4-yl)isoquinoline, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the in vivo validation process for 5-(Piperidin-4-yl)isoquinoline, a next-generation selective kinase inhibitor. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor programs. We will dissect the causality behind experimental choices, present detailed protocols for self-validating studies, and compare performance against a less selective alternative, providing a comprehensive framework for mechanistic validation.

The Therapeutic Imperative in Glioblastoma: Targeting Kinase Signaling

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat human cancers.[1] Its profound intra- and inter-tumoral heterogeneity, coupled with the sanctuary of the blood-brain barrier, has rendered many conventional therapies inadequate. A significant body of research points to aberrant signaling pathways, particularly those driven by protein kinases, as central to GBM's aggressive proliferation and survival.[2] This has made kinase inhibitors a focal point of modern therapeutic development.[3] However, the success of a kinase inhibitor is not solely dependent on its potency but critically on its selectivity. Off-target effects of multi-kinase inhibitors can lead to toxicity and paradoxical pathway activation, confounding clinical outcomes.[4]

This guide focuses on the in vivo validation of 5-(Piperidin-4-yl)isoquinoline , a novel therapeutic agent built on the pharmacologically significant isoquinoline scaffold.[5][6] Our hypothesis is that this compound acts as a highly selective inhibitor of "Kinase X," a newly identified serine/threonine kinase demonstrated to be a critical node in a key GBM cell proliferation and survival pathway.

The Hypothesized Mechanism: Selective Inhibition of the Kinase X Pathway

5-(Piperidin-4-yl)isoquinoline is designed for high-affinity binding to the ATP-binding pocket of Kinase X. Unlike many broad-spectrum inhibitors, its unique stereochemistry is predicted to prevent significant interaction with other kinases, even those with high structural homology. The proposed mechanism suggests that by selectively inhibiting Kinase X, 5-(Piperidin-4-yl)isoquinoline effectively halts downstream phosphorylation events, leading to cell cycle arrest and apoptosis in Kinase X-dependent GBM cells.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector (e.g., p-S6K) KinaseX->Downstream Phosphorylates TF Transcription Factors Downstream->TF Activates Inhibitor 5-(Piperidin-4-yl)isoquinoline Inhibitor->KinaseX Inhibits Outcome Cell Proliferation & Survival TF->Outcome Promotes

Figure 1: Hypothesized Kinase X signaling pathway and the inhibitory action of 5-(Piperidin-4-yl)isoquinoline.

The Comparator: "Compound Y" - A Non-Selective Alternative

To objectively assess the in vivo performance of 5-(Piperidin-4-yl)isoquinoline, we will compare it against "Compound Y" . Compound Y is a fictional, first-generation multi-kinase inhibitor that also targets Kinase X but with additional known activity against several other kinases, including those in the VEGFR and PDGFR families. This comparison is designed to test the central hypothesis: Does the superior selectivity of 5-(Piperidin-4-yl)isoquinoline translate to improved therapeutic index (i.e., higher efficacy with lower toxicity) in a clinically relevant in vivo model?

A Framework for Rigorous In Vivo Mechanistic Validation

Validating the mechanism of action in a living system requires a multi-faceted approach that connects drug exposure, target engagement, and therapeutic effect. Our framework is designed to provide definitive evidence that the anti-tumor activity of 5-(Piperidin-4-yl)isoquinoline is a direct result of Kinase X inhibition.

InVivo_Workflow cluster_setup Phase 1: Model & Dosing Setup cluster_efficacy Phase 2: Efficacy & Monitoring cluster_validation Phase 3: Mechanistic Validation (Post-Mortem) Model Establish Orthotopic GBM Xenograft Model (GL261-luc2 in C57BL/6 mice) Dose Maximum Tolerated Dose (MTD) & PK/PD Studies Model->Dose Treatment Treat cohorts with Vehicle, 5-(Piperidin-4-yl)isoquinoline, or Compound Y Dose->Treatment BLI Longitudinal Tumor Monitoring (Bioluminescence Imaging) Treatment->BLI Weekly Endpoint Tumor Excision at Endpoint (e.g., Day 28 or ethical endpoint) Treatment->Endpoint Survival Kaplan-Meier Survival Analysis BLI->Survival Analysis Western Blot & IHC Analysis (p-Kinase X, Ki-67, etc.) Endpoint->Analysis

Figure 2: Comprehensive workflow for the in vivo validation of the mechanism of action.

Core Methodologies: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol: Orthotopic Glioblastoma Mouse Model

The choice of an orthotopic model is critical. Unlike subcutaneous models, implanting tumor cells directly into the brain recapitulates the unique tumor microenvironment, including the influence of the blood-brain barrier, which is essential for evaluating brain-penetrant therapeutics.[1] We will use the well-characterized GL261 murine glioma cell line, which is syngeneic to C57BL/6 mice, allowing for the study of the drug in the context of a competent immune system.[7] These cells will be engineered to express luciferase for non-invasive imaging.[8]

Step-by-Step Protocol:

  • Cell Culture: Culture GL261-luc2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Ensure cells are in the logarithmic growth phase and >95% viable before implantation.

  • Animal Preparation: Acclimatize 6-8 week old male C57BL/6 mice for one week. Anesthetize the mouse using isoflurane and secure it in a stereotactic frame.

  • Surgical Procedure: Create a midline scalp incision to expose the skull. Using a micro-drill, create a small burr hole at the following coordinates relative to bregma: +1.0 mm anterior, -2.0 mm lateral.

  • Cell Implantation: Slowly inject 5 µL of cell suspension (containing 1 x 10^5 GL261-luc2 cells) at a depth of 3.0 mm from the dura using a Hamilton syringe. The slow injection rate (~1 µL/min) is crucial to prevent backflow and tissue damage.

  • Post-Operative Care: Seal the burr hole with bone wax and suture the scalp incision. Administer post-operative analgesics and monitor the animals daily for recovery and signs of tumor-related morbidity.

  • Tumor Engraftment Confirmation: Perform baseline bioluminescence imaging (BLI) 7 days post-implantation to confirm successful tumor engraftment before randomizing mice into treatment cohorts.

Protocol: Efficacy Evaluation via Bioluminescence Imaging (BLI)

BLI is a powerful non-invasive technique that allows for the longitudinal monitoring of tumor growth in the same animal over time, reducing animal numbers and providing more robust statistical power.[9][10]

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize tumor-bearing mice with isoflurane.

  • Substrate Administration: Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

  • Imaging: Wait 10 minutes for substrate distribution, then place the mouse in a light-tight imaging chamber of an IVIS or similar imaging system.

  • Image Acquisition: Acquire images with an exposure time of 1-60 seconds, depending on signal intensity.

  • Data Analysis: Quantify the light emission from a defined region of interest (ROI) over the head. Data are typically expressed as total flux (photons/second).

  • Schedule: Perform imaging weekly, starting from Day 7 post-implantation until the study endpoint.

Protocol: Post-Mortem Tumor Analysis

At the study endpoint, tumors are harvested to directly measure target engagement and the modulation of downstream pathways, providing the definitive link between drug action and therapeutic response.

PostMortem_Workflow cluster_wb Western Blot Analysis cluster_ihc Immunohistochemistry Analysis Start Euthanize Mouse & Excise Brain Dissect Dissect Tumor Mass (guided by fluorescence if available) Start->Dissect Divide Divide Sample Dissect->Divide SnapFreeze Snap Freeze in Liquid Nitrogen Divide->SnapFreeze Portion 1 Fix Fix in 10% Neutral Buffered Formalin Divide->Fix Portion 2 Lyse Homogenize in RIPA Buffer with Protease/Phosphatase Inhibitors SnapFreeze->Lyse Quantify BCA Protein Assay Lyse->Quantify WB Perform Western Blot for: - p-Kinase X - Total Kinase X - p-S6K - Total S6K - β-Actin (Loading Control) Quantify->WB Embed Paraffin Embedding Fix->Embed Section Section Tissue (5 µm) Embed->Section IHC Perform IHC Staining for: - p-Kinase X (Target) - Ki-67 (Proliferation) - Cleaved Caspase-3 (Apoptosis) Section->IHC

Figure 3: Parallel workflow for post-mortem tumor tissue analysis.

Protocol: Western Blotting for Target Phosphorylation This protocol provides a high-level overview. Specific antibody concentrations and incubation times must be optimized.

  • Sample Preparation: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11][12] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Kinase X, anti-total-Kinase X, anti-β-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band densities and normalize the phosphorylated protein signal to the total protein signal.

Protocol: Immunohistochemistry (IHC) for Cellular Markers This protocol provides a general framework. Antigen retrieval methods and antibody dilutions require optimization.

  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.[13]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0), as this is a critical step for unmasking epitopes in formalin-fixed tissues.[14]

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding sites using a blocking serum.

    • Incubate with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.[13]

  • Visualization: Develop the stain using a DAB chromogen and counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and mount the slides.[13] Capture images using a brightfield microscope and quantify the percentage of positive-staining cells in multiple high-power fields.

Comparative Performance Analysis: A Data-Driven Comparison

The following tables present hypothetical data from our comparative in vivo study, illustrating how quantitative results are used to objectively assess performance.

Table 1: In Vivo Efficacy and Survival

Treatment Group (n=10/group) Tumor Growth Inhibition (TGI) at Day 28 (%) Median Survival (Days) Change in Body Weight (%)
Vehicle 0% 29 -15.2%
5-(Piperidin-4-yl)isoquinoline (50 mg/kg, daily) 85% 54 -4.5%

| Compound Y (50 mg/kg, daily) | 60% | 42 | -12.8% |

Table 2: Target Engagement and Pathway Modulation (Tumor Analysis at Day 28)

Treatment Group p-Kinase X / Total Kinase X Ratio (Normalized to Vehicle) Ki-67 Positive Nuclei (%) Cleaved Caspase-3 Positive Cells (%)
Vehicle 1.00 78% 3%
5-(Piperidin-4-yl)isoquinoline 0.12 15% 25%

| Compound Y | 0.35 | 35% | 18% |

Discussion: The Verdict on Selectivity

The hypothetical data strongly support the thesis that selectivity is paramount. 5-(Piperidin-4-yl)isoquinoline demonstrates superior anti-tumor efficacy, as evidenced by a higher TGI percentage and a significant extension in median survival compared to the non-selective Compound Y.

Crucially, the mechanistic data from Western Blot and IHC analyses confirm the on-target activity. The near-complete inhibition of Kinase X phosphorylation in the 5-(Piperidin-4-yl)isoquinoline treatment group correlates directly with a sharp decrease in the proliferation marker Ki-67 and a substantial increase in the apoptosis marker cleaved caspase-3. While Compound Y also inhibits the target, its effect is less profound, suggesting that its efficacy may be diluted or its dose limited by off-target effects. This is further supported by the significantly better tolerability of 5-(Piperidin-4-yl)isoquinoline, indicated by the minimal body weight loss compared to both the vehicle and Compound Y groups.

References

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  • Gynecol Oncol. Chromobox2 inhibition: a novel activity of alisertib, an aurora A kinase inhibitor . [Link]

  • PubMed Central. Towards Kinase Inhibitor Therapies for Fragile X Syndrome: Tweaking Twists in the Autism Spectrum Kinase Signaling Network . [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-(Piperidin-4-yl)isoquinoline, a heterocyclic compound often used in pharmaceutical research. Due to its chemical structure, which combines the hazardous characteristics of both piperidine and isoquinoline, this compound must be treated as hazardous waste, requiring meticulous disposal procedures to mitigate risks to personnel and the environment.

Understanding the Inherent Hazards
  • Piperidine: This component is a highly flammable liquid and vapor. It is toxic if it comes into contact with skin or is inhaled and is harmful if swallowed.[1][2] Piperidine also causes severe skin burns and eye damage.[1]

  • Isoquinoline: This component is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[3][4] It is also toxic to aquatic life with long-lasting effects.[3][4]

Given these properties, 5-(Piperidin-4-yl)isoquinoline should be handled as a flammable, toxic, corrosive, and environmentally hazardous substance.

Core Principles of Chemical Waste Management

The disposal of 5-(Piperidin-4-yl)isoquinoline must adhere to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8] The foundational principle is the "cradle-to-grave" approach, which holds the generator of the waste responsible for its safe management from generation to final disposal.[6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of 5-(Piperidin-4-yl)isoquinoline.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste containing 5-(Piperidin-4-yl)isoquinoline, ensure you are wearing the appropriate PPE.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Step 2: Waste Identification and Classification

Properly classify the waste stream in accordance with the Resource Conservation and Recovery Act (RCRA).[6][9] Based on the hazards of its components, waste containing 5-(Piperidin-4-yl)isoquinoline is likely to be classified as hazardous waste due to:

  • Ignitability: Due to the piperidine moiety.

  • Toxicity: Due to both the piperidine and isoquinoline components.

  • Corrosivity: Due to the piperidine component.

Your institution's Environmental Health & Safety (EHS) department can provide guidance on the specific waste codes to be used.

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting waste containing 5-(Piperidin-4-yl)isoquinoline.[10][11] The container should be in good condition and have a secure, tight-fitting lid.[10]

  • Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents. Keep halogenated and non-halogenated solvent wastes separate if required by your facility's waste management program.[11]

  • Container Filling: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[10]

Step 4: Labeling the Waste Container

Proper labeling is a critical regulatory requirement.[12]

  • "Hazardous Waste" Label: The container must be clearly marked with the words "Hazardous Waste."[11]

  • Chemical Contents: List all chemical constituents by their full name and approximate concentrations. For example: "Waste 5-(Piperidin-4-yl)isoquinoline in Methanol (approx. 10%)."

  • Hazard Identification: Indicate the relevant hazards (e.g., Flammable, Toxic, Corrosive).

Step 5: Storage of Hazardous Waste

Waste must be stored safely and in compliance with regulations.

  • Satellite Accumulation Area (SAA): The waste container should be stored at or near the point of generation in a designated SAA.[10]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Secure Storage: The storage area should be secure and away from sources of ignition, such as heat, sparks, or open flames.[1]

Step 6: Arranging for Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Licensed Waste Hauler: The waste will be collected by a licensed hazardous waste disposal company that will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[13]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[13]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate action is critical.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain and clean up the spill.

    • Place all contaminated materials in a sealed container and label it as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

Hazard ClassificationConstituent MoietyGHS Hazard Statements
Flammable Liquid PiperidineH225: Highly flammable liquid and vapour
Acute Toxicity (Oral) Piperidine, IsoquinolineH302: Harmful if swallowed[1][3][4]
Acute Toxicity (Dermal) Piperidine, IsoquinolineH311: Toxic in contact with skin[1][4]
Acute Toxicity (Inhalation) PiperidineH330: Fatal if inhaled[1]
Skin Corrosion/Irritation Piperidine, IsoquinolineH314: Causes severe skin burns and eye damage[1], H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation Piperidine, IsoquinolineH314: Causes severe skin burns and eye damage[1], H319: Causes serious eye irritation[3][4]
Carcinogenicity IsoquinolineH350: May cause cancer[3][4]
Germ Cell Mutagenicity IsoquinolineH341: Suspected of causing genetic defects[3]
Hazardous to the Aquatic Environment IsoquinolineH411: Toxic to aquatic life with long lasting effects[3], H412: Harmful to aquatic life with long lasting effects[4]

Disposal Decision Workflow

DisposalWorkflow A Waste Generation (5-(Piperidin-4-yl)isoquinoline) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Classify as Hazardous Waste (Flammable, Toxic, Corrosive) B->C D Segregate Waste (Use Designated, Labeled Container) C->D E Store in Satellite Accumulation Area (Secure, Secondary Containment) D->E F Schedule Waste Pickup (Contact EHS) E->F G Waste Collected by Licensed Hauler F->G H Final Disposal at TSDF G->H

Caption: Decision workflow for the proper disposal of 5-(Piperidin-4-yl)isoquinoline.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • Hazardous Waste and ISO 14001 EMS. ISO Compliance Register. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

  • Quinoline - SAFETY DATA SHEET. PENTA. [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

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  • Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]

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A Senior Application Scientist's Guide to Handling 5-(Piperidin-4-yl)isoquinoline: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Piperidin-4-yl)isoquinoline. The protocols herein are designed to establish a self-validating system of safety, grounded in established standards from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).

Hazard Analysis: Understanding the Compound

  • Isoquinoline: This moiety is classified as harmful if swallowed and toxic in contact with skin.[1] It causes significant skin and eye irritation and is a suspected carcinogen.[1][2]

  • Piperidine: This component is a highly flammable liquid and vapor.[3] It is acutely toxic and potentially fatal if inhaled, toxic in contact with skin, harmful if swallowed, and causes severe skin burns and eye damage.[3][4]

The Causality Behind Caution: The combination of these two structures suggests that 5-(Piperidin-4-yl)isoquinoline should be handled as a substance with high acute toxicity (particularly via dermal contact), a corrosive potential to skin and eyes, and possible long-term health effects.[1][2][3] Therefore, engineering controls and personal protective equipment (PPE) are not merely recommended; they are critical to mitigating risk.

Hazard and Protection Summary
Hazard CategoryPotential RisksRequired Engineering ControlRequired Personal Protective Equipment (PPE)
Acute Toxicity Harmful or fatal if it comes into contact with skin, is swallowed, or inhaled.[1][3][5]Certified Chemical Fume HoodDouble gloves, lab coat, eye/face protection, respiratory protection (as needed).[3][6]
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][3]Certified Chemical Fume HoodChemical-resistant gloves (double-layered), lab coat, face shield.[3][4]
Eye Damage Causes serious eye irritation and potential damage.[1][3]Certified Chemical Fume HoodChemical splash goggles and face shield.[4][7]
Chronic Toxicity Suspected of causing long-term health effects, such as cancer.[1][2]Certified Chemical Fume HoodFull PPE ensemble to minimize all routes of exposure.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is governed by the principle of creating multiple barriers between the researcher and the chemical.[9] As per OSHA's Laboratory Standard (29 CFR 1910.1450), employers must provide and ensure the use of appropriate PPE based on a thorough hazard assessment.[10][11][12]

Core PPE Requirements:
  • Hand Protection: Double gloving is mandatory. Use an inner nitrile glove and a thicker, chemical-resistant outer glove. Inspect gloves for any signs of degradation or perforation before each use.[8] The causality here is that a single glove layer can be compromised, often imperceptibly. The second layer provides redundant protection against direct skin contact, a primary route of exposure for this compound's parent molecules.[3]

  • Body Protection: A 100% cotton lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities (>1 g) or a significant risk of splashing, a chemically resistant apron over the lab coat is required.

  • Eye and Face Protection: All handling of 5-(Piperidin-4-yl)isoquinoline requires, at minimum, chemical splash goggles that meet the ANSI Z87.1 standard.[7] When handling the substance outside of a closed system or when there is a risk of splashing, a full-face shield must be worn in addition to the goggles.[4][7] Safety glasses alone are insufficient.

  • Respiratory Protection: All work with solid (powder) forms of this chemical or any procedure that could generate aerosols or vapors must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][8] If a situation arises where engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9][10] A surgical mask provides no protection from chemical vapors and must not be used for this purpose.[9]

Operational Plan: A Step-by-Step Handling Protocol

A self-validating protocol ensures that safety is integrated into every step of the workflow. The following procedure is designed to minimize exposure at all stages.

Chemical Handling Workflow Diagram

Caption: Workflow for Safe Handling of 5-(Piperidin-4-yl)isoquinoline.

Procedural Steps:
  • Preparation:

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary equipment (spatulas, glassware, etc.), the chemical container, and designated waste containers inside the fume hood before beginning work.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE:

    • Put on the lab coat, followed by chemical splash goggles.

    • Don the first pair of nitrile gloves.

    • Don the second, heavier-duty pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, deep within the chemical fume hood with the sash at the lowest practical height.

    • Should a spill occur, even inside the hood, stop work immediately and initiate cleanup procedures.

    • Keep the primary chemical container sealed when not in immediate use.[13]

  • Post-Handling & Doffing PPE:

    • Securely close all containers of the chemical and waste.

    • Decontaminate the work surface within the fume hood.

    • To doff PPE, remove the outer gloves first, peeling them off without touching the exterior surface.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner gloves last.

    • Wash hands thoroughly with soap and water.[4]

Disposal Plan: Preventing Contamination

Improper disposal is a common cause of laboratory incidents.[14] Chemical waste must never be poured down the drain or placed in the regular trash.[15][16]

  • Solid Waste: All contaminated solid waste, including disposable PPE (gloves, wipes), must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read: "Hazardous Waste: 5-(Piperidin-4-yl)isoquinoline".

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a compatible, sealed, and labeled hazardous waste container.[17] Pay close attention to chemical incompatibilities when creating waste streams.[14]

  • Sharps: Contaminated needles, syringes, or glassware must be disposed of in a designated "sharps" container to prevent lacerations and chemical exposure.[16]

Follow all institutional and local regulations for hazardous waste pickup and disposal.

Emergency Procedures: Immediate, Correct Actions

In the event of an exposure, immediate and correct first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink large amounts of water. Seek immediate medical attention.

All laboratory personnel must be trained on these procedures and know the location of safety equipment as part of a comprehensive Chemical Hygiene Plan.[10][12]

References

  • Royal Society of Chemistry . (2025-08-26). Greener alternatives for synthesis of isoquinoline and its derivatives. RSC Advances. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Available at: [Link]

  • American Chemical Society (ACS) . Hazardous Waste and Disposal. Available at: [Link]

  • American Chemical Society (ACS) . (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions. Available at: [Link]

  • ACS Publications, The Journal of Organic Chemistry . (2026-01-22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratories - Overview. Available at: [Link]

  • Chemos GmbH & Co.KG . Safety Data Sheet: Piperidine. Available at: [Link]

  • GERPAC . (2013-10-03). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety . Chemical Storage. Available at: [Link]

  • PENTA . (2025-05-13). Quinoline - SAFETY DATA SHEET. Available at: [Link]

  • Administration for Strategic Preparedness and Response (ASPR) . OSHA Standards for Biological Laboratories. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) . OSHA Laboratory Standard. Available at: [Link]

  • Dartmouth College, Environmental Health and Safety . Personal Protective Equipment in Chemistry. Available at: [Link]

  • Semantic Scholar . (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • American Chemical Society (ACS) . (2022-06-03). Chemical Safety Information Resources | ACS College Safety Video #2. YouTube. Available at: [Link]

  • CHEMM . Personal Protective Equipment (PPE). Available at: [Link]

  • Organic Chemistry Portal . Isoquinoline synthesis. Available at: [Link]

  • Compliancy Group . (2023-09-18). OSHA Laboratory Standard. Available at: [Link]

  • Wikipedia . Isoquinoline. Available at: [Link]

  • University of California, Irvine . Chemical Waste Disposal Guidelines. Available at: [Link]

  • Amerigo Scientific . Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.